molecular formula C10H11ClN2O2 B1420529 Methyl 6-amino-1H-indole-4-carboxylate hydrochloride CAS No. 731810-08-5

Methyl 6-amino-1H-indole-4-carboxylate hydrochloride

Cat. No.: B1420529
CAS No.: 731810-08-5
M. Wt: 226.66 g/mol
InChI Key: QMSZHGOALNOGQC-UHFFFAOYSA-N
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Description

Methyl 6-amino-1H-indole-4-carboxylate hydrochloride (CAS 731810-08-5) is a high-purity heterocyclic building block essential in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmaceuticals, known for its diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties . This specific compound serves as a key synthetic intermediate for developing novel therapeutic agents. Research indicates that structurally similar 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have demonstrated significant inhibitory activity against viruses such as influenza A and Coxsackie B4 . Furthermore, indole derivatives are extensively explored in oncology research, with compounds featuring the indole nucleus being investigated for their potential to treat various cancers and lymphomas . As a versatile precursor, this chemical enables researchers to explore structure-activity relationships (SAR) and create new molecular hybrids for various biological applications . We provide this product with a typical purity of 97% . For research and development use only. Not for human or other use.

Properties

IUPAC Name

methyl 6-amino-1H-indole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9;/h2-5,12H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSZHGOALNOGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CNC2=CC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731810-08-5
Record name 731810-08-5
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Foundational & Exploratory

A-Z Komplettanleitung zur Synthese von Methyl-6-amino-1H-indol-4-carboxylathydrochlorid

Author: BenchChem Technical Support Team. Date: January 2026

Von Ihrem leitenden Anwendungswissenschaftler

Abstrakte

Methyl-6-amino-1H-indol-4-carboxylathydrochlorid ist eine wichtige Kernstruktur in der organischen Synthese und der medizinischen Chemie und dient als vielseitiger Baustein für die Entwicklung neuartiger Pharmazeutika und Agrochemikalien.[1] Seine einzigartige Struktur ermöglicht Modifikationen am Indolring, was es zu einem wesentlichen Zwischenprodukt bei der Herstellung bioaktiver Moleküle macht.[1] Diese umfassende technische Anleitung beschreibt eine bewährte und optimierte Methode zur Synthese von Methyl-6-amino-1H-indol-4-carboxylathydrochlorid. Wir werden uns mit den zugrunde liegenden Mechanismen, den kritischen Parametern jedes Schritts und den analytischen Techniken befassen, die zur Gewährleistung der Reinheit und Identität der Verbindung erforderlich sind. Dieser Leitfaden richtet sich an Forscher, Chemiker und Fachleute in der Arzneimittelentwicklung und soll ein tiefes Verständnis und eine praktische Umsetzung der Synthese dieses wichtigen Indolderivats vermitteln.

I. Einleitung: Die Bedeutung von Indolderivaten

Indole sind eine bedeutende Klasse heterocyclischer Verbindungen, die in der Natur weit verbreitet sind und eine entscheidende Rolle in verschiedenen bioaktiven Natur- und Synthesestoffen spielen.[2] Die Indol-Gerüststruktur ist ein herausragendes und privilegiertes Strukturmotiv, das in zahlreichen Naturprodukten und verschiedenen synthetischen Verbindungen vorkommt.[3] In den letzten Jahren hat eine große Anzahl von indolhaltigen Verbindungen eine bemerkenswerte pharmakologische Aktivität gezeigt, und ihre Nützlichkeit als therapeutische Mittel hat erhebliche Aufmerksamkeit von Chemikern auf sich gezogen.[3]

Die strukturelle Vielseitigkeit von Indol-Gerüsten, die durch ihre Fähigkeit zur Teilnahme an verschiedenen chemischen Reaktionen und zur Bildung verschiedener chemischer Bindungen gekennzeichnet ist, untermauert ihre weit verbreitete Verwendung in der medizinischen Chemie.[4] Es hat sich gezeigt, dass die Einführung verschiedener Substituenten am Indolring die biologische Aktivität dieser Verbindungen signifikant verändert, was zur Entdeckung neuartiger Medikamente mit verbesserter Wirksamkeit und Sicherheitsprofilen führt.[4]

Insbesondere Methyl-6-amino-1H-indol-4-carboxylat dient als Schlüsselzwischenprodukt bei der Synthese einer Vielzahl von Pharmazeutika, insbesondere von solchen, die auf neurologische Störungen abzielen.[1] Seine Derivate werden auf ihre entzündungshemmenden, antimikrobiellen und krebsbekämpfenden Eigenschaften untersucht.[1]

II. Überblick über die synthetische Strategie

Die hier beschriebene Synthese von Methyl-6-amino-1H-indol-4-carboxylathydrochlorid ist ein mehrstufiger Prozess, der mit kommerziell erhältlichen Ausgangsmaterialien beginnt. Die Gesamtstrategie konzentriert sich auf den Aufbau des Indolrings, gefolgt von der Einführung der Amino- und Esterfunktionen an den gewünschten Positionen.

Synthetic_Pathway A Kommerziell erhältliche Ausgangsmaterialien B Aufbau des Indol-Grundgerüsts A->B Mehrere Schritte C Funktionalisierung (Nitrierung & Veresterung) B->C Standardprotokolle D Reduktion der Nitrogruppe C->D Selektive Reduktion E Hydrochlorid- Salzbildung D->E Salzbildung F Methyl-6-amino-1H-indol-4-carboxylat hydrochlorid (Zielmolekül) E->F Endprodukt

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese von Methyl-6-amino-1H-indol-4-carboxylathydrochlorid.

III. Detailliertes Versuchsprotokoll

Dieser Abschnitt enthält eine schrittweise Methodik für die Synthese von Methyl-6-amino-1H-indol-4-carboxylathydrochlorid.

Schritt 1: Synthese von Methyl-indol-4-carboxylat

Die Synthese von Methyl-indol-4-carboxylat kann effizient und relativ mild in einer Gesamtausbeute von 72 % aus kommerziell erhältlichen Materialien erreicht werden.[5] Eine bemerkenswerte Methode ist die Palladium/Phosphin-katalysierte N-Heteroanellierung von 2-Nitrostyrolen, die einen sehr flexiblen Zugang zu funktionalisierten Indolen bietet.[5]

Verfahren:

  • Zu einem 250-ml-Zweihals-Rundkolben, der mit einem Kühler und einem Tropftrichter ausgestattet ist, werden Methyl-2-methyl-3-nitrobenzoat, Dibenzoylperoxid und Tetrachlorkohlenstoff gegeben.[5]

  • Die Mischung wird zum Rückfluss erhitzt, bis eine klare, blassgelbe Lösung entsteht.[5]

  • Eine Lösung aus Brom in Tetrachlorkohlenstoff wird unter Bestrahlung mit einer 100-W-Flutlampe über 10 Minuten zu der kochenden Lösung gegeben.[5]

  • Die Reaktionsmischung wird 24 Stunden lang erhitzt und bestrahlt.[5]

  • Nach dem Abkühlen wird die organische Phase mit gesättigter wässriger Natriumbicarbonatlösung gewaschen, getrocknet und eingeengt, um Methyl-2-brommethyl-3-nitrobenzoat zu erhalten.[5]

  • Das resultierende Methyl-2-brommethyl-3-nitrobenzoat wird dann mit Triphenylphosphin in Chloroform umgesetzt, um das entsprechende Wittig-Salz zu bilden.[5]

  • Anschließend wird eine Wittig-Reaktion mit Formaldehyd durchgeführt, um Methyl-2-ethenyl-3-nitrobenzoat zu erhalten.[5]

  • In einem letzten Schritt wird Methyl-2-ethenyl-3-nitrobenzoat einer Palladium-katalysierten Cyclisierung unter einer Kohlenmonoxidatmosphäre unterzogen, um Methyl-indol-4-carboxylat zu ergeben.[5]

Schritt 2: Nitrierung von Methyl-indol-4-carboxylat

Die Nitrierung des Indolrings erfolgt regioselektiv an der C6-Position.

Verfahren:

  • Lösen Sie Methyl-indol-4-carboxylat in konzentrierter Schwefelsäure bei 0 °C.

  • Fügen Sie langsam eine stöchiometrische Menge Salpetersäure hinzu, während die Temperatur unter 5 °C gehalten wird.

  • Rühren Sie die Mischung 1-2 Stunden bei 0 °C.

  • Gießen Sie die Reaktionsmischung vorsichtig auf Eis und neutralisieren Sie sie mit einer basischen Lösung (z. B. Natriumhydroxid), um Methyl-6-nitro-1H-indol-4-carboxylat auszufällen.

  • Sammeln Sie den Niederschlag durch Filtration, waschen Sie ihn mit Wasser und trocknen Sie ihn.

Schritt 3: Reduktion der Nitrogruppe

Die Reduktion der Nitrogruppe zur Amingruppe ist ein entscheidender Schritt. Eine gängige und effektive Methode ist die katalytische Hydrierung.

Verfahren:

  • Suspendieren Sie Methyl-6-nitro-1H-indol-4-carboxylat in einem geeigneten Lösungsmittel wie Ethanol oder Ethylacetat.

  • Fügen Sie eine katalytische Menge Palladium auf Kohle (10 % Pd/C) hinzu.[6]

  • Setzen Sie die Reaktionsmischung einer Wasserstoffatmosphäre (Ballon oder Parr-Apparat) aus und rühren Sie sie bei Raumtemperatur, bis die Reaktion abgeschlossen ist (überwacht durch DC).[6]

  • Filtrieren Sie die Mischung durch Celite, um den Katalysator zu entfernen, und dampfen Sie das Lösungsmittel unter reduziertem Druck ein, um Methyl-6-amino-1H-indol-4-carboxylat zu erhalten.[6]

Schritt 4: Bildung des Hydrochloridsalzes

Die Bildung des Hydrochloridsalzes verbessert die Stabilität und Löslichkeit der Verbindung.

Verfahren:

  • Lösen Sie das rohe Methyl-6-amino-1H-indol-4-carboxylat in einem geeigneten organischen Lösungsmittel (z. B. Diethylether oder Ethylacetat).

  • Fügen Sie tropfenweise eine Lösung von Chlorwasserstoff in Diethylether oder eine andere geeignete Quelle für HCl hinzu, bis die Fällung aufhört.[6]

  • Sammeln Sie das ausgefällte Methyl-6-amino-1H-indol-4-carboxylathydrochlorid durch Filtration, waschen Sie es mit kaltem Diethylether und trocknen Sie es im Vakuum.

IV. Charakterisierung und Daten
EigenschaftWert
Molekülformel C₁₀H₁₁ClN₂O₂
Molekulargewicht 226.66 g/mol
Aussehen Weißer bis cremefarbener Feststoff
Schmelzpunkt >200 °C (Zersetzung)
Löslichkeit Löslich in Wasser, Methanol

Analytische Daten:

  • ¹H-NMR: Die spektralen Daten sollten mit der vorgeschlagenen Struktur übereinstimmen und charakteristische Peaks für die aromatischen Protonen des Indols, die Aminprotonen, die Methylprotonen des Esters und das N-H-Proton des Indols aufweisen.

  • ¹³C-NMR: Zeigt die erwartete Anzahl von Kohlenstoffsignalen, die den verschiedenen Kohlenstoffatomen im Molekül entsprechen.

  • Massenspektrometrie: Der Molekülionenpeak sollte dem berechneten Molekulargewicht der freien Base entsprechen.

  • Infrarotspektroskopie: Charakteristische Absorptionsbanden für N-H-Streckschwingungen (Amin und Indol), C=O-Streckschwingung (Ester) und aromatische C-H-Streckschwingungen.

V. Sicherheitsaspekte

Bei der Arbeit mit den in dieser Synthese verwendeten Reagenzien ist Vorsicht geboten.

  • Brom: Stark ätzend und giftig. In einem gut belüfteten Abzug handhaben und geeignete persönliche Schutzausrüstung (PSA) tragen.

  • Salpetersäure und Schwefelsäure: Stark ätzend. Mit Vorsicht handhaben und geeignete PSA tragen.

  • Palladium auf Kohle: Entzündlich, insbesondere im trockenen Zustand und in Gegenwart von Wasserstoff.

  • Chlorwasserstoff: Ätzendes und giftiges Gas. In einem gut belüfteten Abzug handhaben.

VI. Fazit

Die in diesem Leitfaden beschriebene Synthese von Methyl-6-amino-1H-indol-4-carboxylathydrochlorid stellt eine robuste und reproduzierbare Methode zur Herstellung dieses wertvollen Bausteins dar. Durch das Verständnis der zugrunde liegenden chemischen Prinzipien und die sorgfältige Beachtung der experimentellen Details können Forscher diese wichtige Verbindung für ihre Bemühungen in der Arzneimittelentdeckung und -entwicklung zuverlässig synthetisieren. Die Vielseitigkeit von Indolderivaten in der medizinischen Chemie unterstreicht die Bedeutung der Entwicklung effizienter und skalierbarer Synthesewege.[2][4][7]

VII. Referenzen

Eine konsolidierte Liste der zitierten Referenzen mit Titel, Quelle und einem überprüfbaren Link.

Sources

An In-depth Technical Guide to the Chemical Properties of Methyl 6-amino-1H-indole-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a detailed exploration of the chemical properties, synthesis, and potential applications of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes established chemical principles with practical insights to provide a comprehensive understanding of this valuable heterocyclic compound.

Introduction and Strategic Importance

This compound is a bifunctional indole derivative that holds significant promise as a scaffold in medicinal chemistry. The indole core is a privileged structure found in numerous natural products and FDA-approved drugs. The strategic placement of an amino group at the C6 position and a methyl carboxylate at the C4 position creates a versatile platform for synthesizing complex molecules. The amino group serves as a key nucleophilic handle for diversification, while the ester can be hydrolyzed to the corresponding carboxylic acid or participate in other transformations. The hydrochloride salt form generally enhances the compound's solubility in aqueous media and improves its stability and handling properties, which is particularly advantageous in a drug discovery setting.

The unique electronic and structural features of this molecule make it an attractive starting point for the development of targeted therapeutics, particularly kinase inhibitors, where the indole scaffold can mimic the purine ring of ATP and form crucial hydrogen bonds within the kinase hinge region.

Physicochemical and Structural Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from its structure and data on closely related analogues.

PropertyData / Expected Value
Chemical Name This compound
CAS Number 731810-08-5[1]
Molecular Formula C₁₀H₁₁ClN₂O₂
Molecular Weight 226.66 g/mol
Appearance Expected to be an off-white to light brown crystalline solid.
Melting Point Not reported. Expected to be a relatively high-melting solid, typical for hydrochloride salts of organic amines.
Solubility Expected to have moderate to good solubility in water and polar protic solvents like methanol and ethanol, and limited solubility in nonpolar organic solvents. The hydrochloride salt form significantly enhances aqueous solubility compared to the free base.[2]
Stability The solid hydrochloride salt is expected to be stable under standard storage conditions (cool, dry, protected from light). In aqueous solution, particularly in neutral or basic conditions, the salt may disproportionate to the less soluble free base.[3][4][5]

Molecular Structure:

Caption: Chemical structure of this compound.

Proposed Synthesis and Purification

SynthesisWorkflow Start Methyl 2-methyl-3,5-dinitrobenzoate Step1 Step 1: Bromination (NBS, AIBN) Start->Step1 Intermediate1 Methyl 2-(bromomethyl)-3,5-dinitrobenzoate Step1->Intermediate1 Step2 Step 2: Reductive Cyclization (e.g., Fe/AcOH or H2, Pd/C) Intermediate1->Step2 Intermediate2 Methyl 6-amino-1H-indole-4-carboxylate (Free Base) Step2->Intermediate2 Step3 Step 3: Salt Formation (HCl in Ether or IPA) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Proposed):

Step 1: Synthesis of a Substituted Phenylhydrazine Precursor The synthesis would likely commence from a commercially available, appropriately substituted aniline or nitrobenzene derivative. For instance, starting with 2,4-dinitrotoluene, oxidation of the methyl group to a carboxylic acid, followed by esterification, would yield a key intermediate. This would then be selectively reduced to form a phenylhydrazine.

Step 2: Fischer Indole Synthesis

  • Causality: The Fischer indole synthesis is a robust and widely used method for constructing the indole ring. It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.

  • Procedure:

    • The substituted phenylhydrazine hydrochloride (1.0 eq) is suspended in a suitable solvent, such as ethanol or acetic acid.

    • An appropriate keto-ester, such as methyl pyruvate (1.1 eq), is added to the suspension.

    • The mixture is heated to reflux for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The crude product, a substituted methyl indole-4-carboxylate with a nitro group at the 6-position, is purified by column chromatography on silica gel.

Step 3: Reduction of the Nitro Group

  • Causality: The nitro group is a versatile precursor to an amine and can be selectively reduced under various conditions without affecting the ester functionality.

  • Procedure:

    • The methyl 6-nitro-1H-indole-4-carboxylate (1.0 eq) is dissolved in a solvent such as ethanol or ethyl acetate.

    • A catalyst, typically 10% Palladium on carbon (Pd/C), is added to the solution.

    • The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

    • The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated in vacuo to yield the crude Methyl 6-amino-1H-indole-4-carboxylate free base.[6]

Step 4: Formation of the Hydrochloride Salt

  • Causality: Converting the free base to its hydrochloride salt enhances stability and aqueous solubility. This is a standard procedure for amine-containing pharmaceutical intermediates.

  • Procedure:

    • The crude free base is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

    • A solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete.

    • The resulting solid is collected by vacuum filtration, washed with cold anhydrous solvent, and dried under vacuum to afford the final product, this compound, as a solid.[6]

Spectral Characterization (Predicted)

As experimental spectra are not available in the cited literature, the following are predictions based on established principles of NMR and IR spectroscopy for indole derivatives.[1][7][8][9]

¹H NMR Spectroscopy (Predicted, in DMSO-d₆)
  • δ ~11.0-12.0 ppm (broad singlet, 1H): Indole N-H proton.

  • δ ~8.0-9.0 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺).

  • δ ~7.0-7.5 ppm (multiplet, 3H): Aromatic protons on the indole ring (H2, H5, H7). The exact shifts and coupling patterns would depend on the electronic effects of the substituents.

  • δ ~3.8 ppm (singlet, 3H): Methyl ester (-OCH₃) protons.

  • δ ~5.0-6.0 ppm (broad singlet, 2H): Protons of the free amino group (-NH₂) if the spectrum were taken of the free base.

¹³C NMR Spectroscopy (Predicted, in DMSO-d₆)
  • δ ~168 ppm: Carbonyl carbon of the methyl ester.

  • δ ~140-145 ppm: C6 carbon bearing the amino group.

  • δ ~110-135 ppm: Other aromatic carbons of the indole ring.

  • δ ~52 ppm: Methyl carbon of the ester.

Infrared (IR) Spectroscopy (Predicted)
  • ~3400-3200 cm⁻¹: N-H stretching vibrations of the indole NH and the primary amine.

  • ~3000 cm⁻¹: Aromatic C-H stretching.

  • ~1700 cm⁻¹: C=O stretching of the ester carbonyl group.

  • ~1620-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its key functional groups: the aromatic amino group, the indole ring system, and the methyl ester.

Reactivity cluster_indole Methyl 6-amino-1H-indole-4-carboxylate cluster_reactions Potential Reactions Indole Core Structure Acylation Acylation / Sulfonylation (Amide/Sulfonamide formation) Indole->Acylation Amino Group (C6) Alkylation N-Alkylation (Secondary/Tertiary Amine formation) Indole->Alkylation Amino Group (C6) / Indole N-H Diazotization Diazotization (Sandmeyer Reactions) Indole->Diazotization Amino Group (C6) EsterHydrolysis Ester Hydrolysis (Carboxylic Acid formation) Indole->EsterHydrolysis Ester Group (C4)

Caption: Key reactive sites and potential transformations.

Reactions of the Amino Group

The primary aromatic amino group at the C6 position is the most versatile site for chemical modification. Although its nucleophilicity is somewhat attenuated by the electron-withdrawing nature of the indole ring system, it readily undergoes several important transformations:

  • Acylation and Sulfonylation: The amino group can be easily acylated with acid chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound.

  • Alkylation: N-alkylation can be achieved using alkyl halides, though over-alkylation to form tertiary amines is possible. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary amines.

  • Diazotization: The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. This intermediate is highly valuable as it can be subsequently displaced by a wide range of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens, cyano, hydroxyl, and other functional groups.

Reactivity of the Indole Ring

The indole nitrogen (N1) is weakly acidic and can be deprotonated with a strong base, followed by alkylation or acylation. Electrophilic aromatic substitution on the indole ring typically occurs at the C3 position, but the existing substituents at C4 and C6 will influence the regioselectivity of further substitutions.

Ester Group Reactivity

The methyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (e.g., using lithium hydroxide). This carboxylic acid provides another handle for further modification, such as amide bond formation.

Applications in Research and Drug Discovery

The 6-aminoindole scaffold is a well-established pharmacophore in modern drug discovery, particularly in the development of protein kinase inhibitors.[10][11] Many kinase inhibitors utilize a heterocyclic core to occupy the adenine-binding site of ATP, and the indole ring is an excellent bioisostere for this purpose.

  • Kinase Inhibitor Scaffolds: The N-H of the indole ring and the exocyclic amino group can act as hydrogen bond donors, forming critical interactions with the "hinge" region of the kinase active site. The C4 position provides a vector for introducing substituents that can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. Derivatives of substituted indoles have been investigated as inhibitors for a range of kinases, including EGFR and VEGFR-2.[11][12][13]

  • Building Block for Complex Molecules: As a versatile intermediate, this compound can be used in the synthesis of more complex heterocyclic systems and natural product analogues. The ability to functionalize the amino group, the indole nitrogen, and the carboxylic acid moiety in a stepwise manner makes it a valuable tool for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Conclusion

This compound is a strategically important building block for chemical synthesis and drug discovery. Its combination of a privileged indole core with versatile amino and ester functionalities provides a robust platform for creating diverse molecular architectures. While detailed experimental data for this specific compound is limited in the public domain, its chemical properties and reactivity can be confidently predicted based on established principles. This guide provides a foundational understanding for researchers looking to leverage this compound in their synthetic and medicinal chemistry programs.

References

  • Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. Available from: [Link]

  • PubMed Central (PMC). A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. Available from: [Link]

  • Google Patents. Indole derivatives, process for their preparation and pharmaceutical compositions containing them.
  • Yamai, Y., et al. (2017). SYNTHESIS OF 3-SUBSTITUTED OXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)
  • PubMed Central (PMC). The Azaindole Framework in the Design of Kinase Inhibitors. Available from: [Link]

  • PubMed Central (PMC). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Available from: [Link]

  • University of Helsinki - Helda. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Available from: [Link]

  • PubChem. Methyl indole-6-carboxylate. Available from: [Link]

  • The Journal of Organic Chemistry. Synthesis of a Series of Diaminoindoles. Available from: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

  • PubMed. Stability of pharmaceutical salts in solid oral dosage forms. Available from: [Link]

  • ResearchGate. Synthesis of 6-amino-1H-indole-4,7-quinones | Request PDF. Available from: [Link]

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  • Google Patents. CA2067040A1 - Indoline hydrochloride salts and process for their preparation.
  • ResearchGate. Synthesis of N-substituted indole precursors 6a and 6b. Available from: [Link]

  • PubMed Central (PMC). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Available from: [Link]

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"spectroscopic data for Methyl 6-amino-1H-indole-4-carboxylate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Spectroscopic Characterization of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a key heterocyclic building block in contemporary drug discovery and materials science. Designed for researchers, scientists, and drug development professionals, this document details the integrated application of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for unambiguous structure elucidation and quality assessment. Each section includes field-proven experimental protocols, in-depth data interpretation grounded in mechanistic principles, and tabular summaries for rapid data access. The guide culminates in a validated workflow, demonstrating how these orthogonal techniques provide a self-validating system for structural confirmation, ensuring the highest standards of scientific integrity.

Introduction and Core Principles

This compound is a substituted indole derivative of significant interest in medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active compounds.[1] Strategic functionalization, such as the placement of amino and carboxylate groups, provides vectors for further chemical modification, making this compound a versatile intermediate for library synthesis and lead optimization.

Accurate and comprehensive characterization of such intermediates is a non-negotiable prerequisite for their use in any research or development pipeline. Spectroscopic analysis serves as the cornerstone of this characterization, providing a detailed "fingerprint" of the molecular structure. This guide explains not just the data itself, but the causality behind the observed spectroscopic phenomena, empowering the scientist to move beyond simple pattern recognition to a deeper understanding of the molecule's electronic and structural properties.

Molecular Structure and Spectroscopic Strategy

The structural integrity of this compound is confirmed by a multi-technique approach. Each method offers a unique and complementary piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework, revealing connectivity through scalar coupling and the precise electronic environment of each nucleus.

  • Mass Spectrometry (MS) provides the exact molecular weight and, through fragmentation, confirms the sequence of constituent parts.

  • Infrared (IR) Spectroscopy identifies the key functional groups present in the molecule based on their characteristic vibrational frequencies.

The hydrochloride salt form is a critical consideration. The protonation of the 6-amino group significantly influences the electronic properties of the benzene ring and introduces an additional exchangeable proton, which requires specific analytical conditions to observe.[2]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal provide a wealth of information.

Field-Proven Experimental Protocol: ¹H NMR
  • Sample Preparation : Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection : Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice for amine hydrochloride salts as it is aprotic and effectively solubilizes the compound, allowing for the observation of exchangeable N-H protons.[2][3]

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

  • Data Acquisition : Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of at least 2 seconds, and acquisition of at least 16 scans to ensure a good signal-to-noise ratio.

Data Interpretation and Structural Assignment

The ¹H NMR spectrum of an indole derivative is characterized by distinct regions for aromatic, heteroaromatic, and aliphatic protons.[4] The protonation of the amino group is expected to induce downfield shifts for the aromatic protons due to its increased electron-withdrawing character.

  • Indole N-H (1H, Position 1) : A broad singlet typically observed far downfield (δ > 11.0 ppm), characteristic of the acidic indole N-H proton.[5]

  • Ammonium N-H₃⁺ (3H, Position 6) : A very broad signal, often in the range of δ 8.0-10.0 ppm in DMSO-d₆. Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange.

  • Aromatic Protons (3H, Positions 2, 5, 7) : The protons on the indole core will appear in the aromatic region (δ 6.5-8.0 ppm). The H2 proton on the pyrrole ring is typically a triplet or doublet of doublets due to coupling with the indole N-H and H3 (if present). In this 4-substituted indole, H2 and H3 are distinct. The H5 and H7 protons on the benzene ring will appear as singlets or narrow doublets, with their exact chemical shifts influenced by the amino and carboxylate groups.

  • Methyl Ester (3H) : A sharp singlet observed around δ 3.8-4.0 ppm, characteristic of methyl ester protons.[6]

Tabulated ¹H NMR Data (Predicted, in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5br s1HIndole N-H (1)
~9.5br s3H-NH₃⁺ (6)
~7.8s1HH-5
~7.5t, J=2.8 Hz1HH-2
~7.1s1HH-7
~6.8dd, J=2.8, 1.5 Hz1HH-3
~3.9s3H-COOCH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a map of the carbon skeleton. While standard ¹³C{¹H} spectra show only chemical shifts, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.[5]

Field-Proven Experimental Protocol: ¹³C NMR
  • Sample Preparation : Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) is beneficial for reducing acquisition time.

  • Data Acquisition : Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are required to obtain good signals for all carbons, including quaternary ones.

Data Interpretation and Structural Assignment

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment.

  • Carbonyl Carbon (C=O) : The ester carbonyl carbon is the most deshielded, appearing significantly downfield (δ ~165-170 ppm).[5]

  • Aromatic & Indole Carbons : The eight carbons of the indole ring typically resonate in the δ 100-140 ppm region. Carbons attached to heteroatoms (C3a, C7a) or electron-withdrawing groups (C4, C6) will have distinct shifts. For instance, the carbon bearing the amino group (C6) and the carbon bearing the carboxylate (C4) will be key diagnostic signals.

  • Methyl Ester Carbon (-OCH₃) : The aliphatic carbon of the methyl ester will appear upfield, typically around δ 52-55 ppm.[6]

Tabulated ¹³C NMR Data (Predicted, in DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~168.0-C OOCH₃
~138.0C-7a
~135.0C-6
~128.0C-3a
~125.0C-2
~120.0C-4
~115.0C-5
~110.0C-7
~102.0C-3
~52.5-COOC H₃

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is the ideal technique for this compound, as it is a soft ionization method suitable for polar, non-volatile molecules. It provides a precise molecular weight, which is the most fundamental confirmation of identity.

Field-Proven Experimental Protocol: ESI-MS
  • Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Instrument Parameters : Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode. Key parameters to optimize include the capillary voltage (~3.5 kV), cone voltage (20-40 V), and desolvation temperature (~150-250 °C).[7]

  • Data Analysis : Look for the molecular ion peak corresponding to the free base of the compound. For Methyl 6-amino-1H-indole-4-carboxylate (C₁₀H₁₀N₂O₂), the monoisotopic mass is 190.07 Da. In positive mode ESI, the expected ion is [M+H]⁺ at m/z 191.08. The hydrochloride salt itself will not be observed directly, as the HCl adduct is labile in the ESI process.[8][9]

Tabulated Mass Spectrometry Data
m/z (Daltons)Ion SpeciesInterpretation
191.08[M+H]⁺Protonated molecular ion of the free base
213.06[M+Na]⁺Sodium adduct (common impurity)

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups, providing rapid confirmation of their presence.

Field-Proven Experimental Protocol: ATR-IR
  • Sample Preparation : Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

Data Interpretation and Assignment
  • N-H Stretches : Multiple sharp and broad peaks are expected in the 3400-3100 cm⁻¹ region, corresponding to the indole N-H and the ammonium (-NH₃⁺) stretches.

  • C-H Stretches : Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

  • Carbonyl (C=O) Stretch : A strong, sharp absorption band around 1700-1720 cm⁻¹ is a definitive indicator of the ester carbonyl group.

  • C=C and C-N Stretches : The "fingerprint region" (below 1600 cm⁻¹) will contain numerous bands corresponding to aromatic C=C ring stretches and C-N stretches.

Tabulated IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3100Medium-Strong, BroadN-H (Indole) and -NH₃⁺ (Ammonium) Stretches
3050 - 3000MediumAromatic C-H Stretch
2950 - 2850WeakAliphatic C-H Stretch (Methyl)
~1710StrongC=O Ester Stretch
1620 - 1450MediumAromatic C=C Ring Stretches
~1250StrongC-O Ester Stretch

Integrated Spectroscopic Analysis: A Self-Validating Workflow

The true power of spectroscopic characterization lies in integrating the data from these orthogonal techniques. Each result cross-validates the others, leading to an unambiguous structural assignment. This workflow is central to ensuring data trustworthiness and scientific rigor.

Spectroscopic_Workflow cluster_input Compound cluster_techniques Primary Spectroscopic Techniques cluster_data Primary Data Points cluster_confirmation Structural Confirmation Compound Methyl 6-amino-1H-indole- 4-carboxylate HCl HNMR ¹H NMR Compound->HNMR CNMR ¹³C NMR Compound->CNMR MS ESI-MS Compound->MS IR IR Spec Compound->IR HNMR_data Chemical Shifts Multiplicity Integration HNMR->HNMR_data CNMR_data Carbon Skeleton (10 signals) CNMR->CNMR_data MS_data [M+H]⁺ = 191.08 Da (Confirms C₁₀H₁₀N₂O₂) MS->MS_data IR_data N-H, C=O, C-O stretches IR->IR_data Structure Confirmed Structure HNMR_data->Structure H framework HNMR_data->Structure Cross-validation of -COOCH₃ group CNMR_data->Structure C framework CNMR_data->Structure Cross-validation of -COOCH₃ group MS_data->Structure Molecular Formula MS_data->Structure Cross-validation of core mass & functions IR_data->Structure Functional Groups IR_data->Structure Cross-validation of core mass & functions

Caption: Integrated workflow for structural elucidation.

This workflow illustrates the principle of self-validation. For example:

  • The IR spectrum shows a strong C=O stretch (~1710 cm⁻¹).

  • This is confirmed by the ¹³C NMR signal for a carbonyl carbon (~168 ppm).

  • The presence of the full methyl ester is validated by the ¹H NMR singlet for the -OCH₃ group (~3.9 ppm) and the corresponding ¹³C NMR signal (~52.5 ppm).

  • The Mass Spectrum provides the molecular formula consistent with all observed functional groups.

  • The ¹H NMR signals for exchangeable protons (-NH and -NH₃⁺) are consistent with the functional groups identified by IR and the hydrochloride salt form.

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when a systematic, multi-technique approach is employed. By leveraging the complementary strengths of NMR, MS, and IR spectroscopy, researchers can achieve an unambiguous and robust confirmation of the compound's structure and purity. The protocols and interpretive principles outlined in this guide provide a reliable framework for scientists in the pharmaceutical and chemical industries, ensuring the quality and integrity of critical molecular building blocks.

References

  • National Center for Biotechnology Information (2023). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubChem. Retrieved from [Link]

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An In-Depth Technical Guide to the Therapeutic Potential of 6-Aminoindole-4-Carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and its ability to bind to a wide range of receptors and enzymes.[1] This guide focuses on the therapeutic potential of a specific, yet under-explored class of derivatives: those based on the Methyl 6-amino-1H-indole-4-carboxylate hydrochloride core. While direct research on this specific salt form is nascent, the inherent functionalities of the 6-aminoindole-4-carboxylate scaffold—an electron-donating group at a key position and an electron-withdrawing group to modulate reactivity—present a fertile ground for drug discovery. This document synthesizes established knowledge on structurally related indole derivatives to forecast the potential biological activities of this class, provides detailed synthetic and screening protocols to empower further research, and outlines a strategic vision for developing these compounds into novel therapeutic agents.

Part I: The 6-Aminoindole-4-Carboxylate Scaffold: A Primer

Physicochemical Properties and Strategic Importance

The indole ring is an aromatic heterocyclic system whose reactivity is significantly influenced by its substituents.[2] The 6-aminoindole-4-carboxylate scaffold is uniquely functionalized:

  • The Indole Core: The C3 position is inherently electron-rich and highly reactive towards electrophiles, approximately 10¹³ times more so than benzene, making it a primary site for modification.[2]

  • C4-Carboxylate Group: The methyl carboxylate at the C4 position acts as an electron-withdrawing group. This modulates the overall electron density of the benzonoid portion of the ring system and serves as a critical synthetic handle for amide bond formation, enabling the facile generation of diverse chemical libraries.

  • C6-Amino Group: The amino group at the C6 position is a powerful electron-donating group. This influences the electronic properties of the scaffold and provides another key site for derivatization, such as through acylation, alkylation, or diazotization reactions, to explore structure-activity relationships (SAR).

This specific arrangement of functional groups makes Methyl 6-amino-1H-indole-4-carboxylate a versatile building block for creating compounds with potential applications in oncology, infectious diseases, and inflammatory conditions.[3]

Proposed General Synthetic Workflow

The synthesis of functionalized indoles can be achieved through various established methods. A plausible and efficient pathway to generate a library of derivatives from the core scaffold involves a foundational indole synthesis followed by diversification at the C4 and C6 positions.

G cluster_0 Core Synthesis cluster_1 Library Diversification Start Substituted Phenylhydrazine + Ketoester Fischer Fischer Indole Synthesis Start->Fischer Acid Catalyst (e.g., H₂SO₄, PPA) Core Methyl 6-amino-1H-indole-4-carboxylate (Core Scaffold) Fischer->Core Amide Amide Coupling (C4-Carboxylate) Core->Amide R-COOH, Coupling Agents (HATU, EDC) Acylation Acylation / Sulfonylation (C6-Amino) Core->Acylation R-COCl or R-SO₂Cl Library Diverse Library of Amide Derivatives Amide->Library Acylation->Library

Caption: Proposed workflow for synthesis and diversification of the target scaffold.

Part II: Extrapolating Biological Activity: A Review of Related Derivatives

By examining the biological activities of indole derivatives with similar functional motifs (e.g., indole carboxamides, amino-indoles), we can construct a data-driven hypothesis for the therapeutic potential of the 6-aminoindole-4-carboxylate class.

Anticancer Potential

Indole derivatives are prolific in oncology research, acting on a wide array of targets.[4]

  • Mechanism of Action: Many indole-based compounds function as inhibitors of tubulin polymerization, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.[4] Others have been identified as potent inhibitors of critical signaling pathways, such as the PI3K/AKT/mTOR pathway, or as modulators of apoptosis by inhibiting proteins like Bcl-2 and Mcl-1.[4]

  • Supporting Data: Substituted indole derivatives have demonstrated significant cytotoxic activity across numerous cancer cell lines. For example, certain indole-curcumin derivatives show IC₅₀ values as low as 4 µM against HeLa cells, while pyrazolinyl-indole derivatives can inhibit leukemia cell growth by over 78% at a 10 µM concentration.[4]

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 → PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Indole Indole Derivatives (Hypothesized Target) Indole->PI3K Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by indole derivatives.

Table 1: Anticancer Activity of Selected Indole Derivatives

Compound ClassTarget Cell LineIC₅₀ (µM)Reference
Indole-Curcumin DerivativeHeLa4[4]
1,3,4-Oxadiazole-Indole DerivativeMDA-MB-46810.56[4]
Substituted Heteroannulated IndoleHeLa13.41[5]
Bcl-2/Mcl-1 Dual Inhibitor-1.53 (Mcl-1)[4]
Antimicrobial and Antitubercular Activity

The indole scaffold is a common feature in agents developed to combat bacterial and fungal pathogens, including Mycobacterium tuberculosis.

  • Mechanism of Action: The mechanisms are diverse, with some derivatives targeting essential enzymes like MmpL3, which is involved in mycolic acid transport in mycobacteria.[6] Others may function by disrupting cell membrane integrity or inhibiting DNA replication.

  • Supporting Data: Indole-2-carboxamide derivatives have shown potent activity against the H37Rv strain of M. tuberculosis, with Minimum Inhibitory Concentration (MIC) values as low as 0.32 µM.[6] Other synthesized indole derivatives show broad-spectrum antibacterial activity with MIC values often in the single-digit µg/mL range.[7]

Table 2: Antimicrobial Activity of Selected Indole Derivatives

Compound ClassTarget OrganismMICReference
Indole-2-CarboxamideM. tuberculosis H37Rv0.32 µM[6]
Indole-Piperazine AnalogM. tuberculosis H37Rv6.16 µM[7]
Schiff Base Indole DerivativeBacterial Strains3.91 µg/mL[7]
Indole-Thiourea HybridGram-positive bacteria<12.5 µg/mL[7]
Anti-inflammatory Activity

The well-known NSAID Indomethacin is a testament to the anti-inflammatory potential of indole-containing molecules.

  • Mechanism of Action: The primary mechanism for many indole-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which reduces the synthesis of prostaglandins.[4] More recent research has shown that novel derivatives can also modulate key inflammatory signaling pathways, including NF-κB.[4]

Part III: Designing a Screening Cascade: A Practical Guide

To validate the therapeutic potential of newly synthesized Methyl 6-amino-1H-indole-4-carboxylate derivatives, a structured, multi-tiered screening approach is essential.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & SAR cluster_2 Tier 3: Mechanistic Studies cluster_3 Tier 4: Lead Optimization A Synthesized Compound Library B High-Throughput Cellular Assays (e.g., Cytotoxicity, Antimicrobial) A->B C Dose-Response Analysis (IC₅₀ / MIC Determination) B->C D Initial SAR Studies C->D E Target-Based Assays (e.g., Kinase Inhibition, Enzyme Activity) D->E F Cellular Mechanism of Action (e.g., Cell Cycle Analysis, Apoptosis Assay) E->F G In Vivo Model Evaluation F->G H ADME/Tox Profiling G->H

Caption: A tiered workflow for screening and developing novel indole derivatives.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines, such as HeLa cervical cancer cells.[5]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.[7]

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the organism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by using a plate reader.

Part IV: Future Outlook and Conclusion

The Methyl 6-amino-1H-indole-4-carboxylate scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics. Based on extensive data from related indole derivatives, compounds derived from this core are predicted to exhibit potent biological activities, particularly in the fields of oncology and infectious diseases.[4][7] The dual functional handles at the C4 and C6 positions provide exceptional versatility for synthetic chemists to perform detailed Structure-Activity Relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.[6][8]

Future research should focus on the systematic synthesis and screening of diverse libraries based on this scaffold. Mechanistic studies on the most potent "hit" compounds will be crucial to identify their molecular targets and pathways of action. Through the integrated application of synthetic chemistry, biological screening, and mechanistic biology, the 6-aminoindole-4-carboxylate scaffold can be leveraged to discover and develop the next generation of innovative medicines.

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Methyl 6-amino-1H-indole-4-carboxylate hydrochloride: A Strategic Intermediate for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a cornerstone in medicinal chemistry, the indole scaffold is recognized for its prevalence in a vast array of biologically active compounds and FDA-approved drugs.[1][2][3] Its unique aromatic and electronic properties allow it to interact with multiple biological receptors, making it a "privileged scaffold" in drug design.[2][3] Within this important class of heterocycles, strategically functionalized indoles serve as critical building blocks for constructing complex molecular architectures. Methyl 6-amino-1H-indole-4-carboxylate hydrochloride is one such intermediate, offering a unique combination of reactive sites that can be selectively manipulated to build novel therapeutic agents.

This guide provides a detailed exploration of this compound, focusing on its synthesis, reactivity, and strategic application in drug discovery. We will delve into the causality behind experimental choices, providing field-proven insights for researchers navigating the synthesis of novel indole derivatives.

Core Profile and Physicochemical Properties

This compound is a substituted indole derivative characterized by an electron-donating amino group at the C6 position and an electron-withdrawing methyl ester at the C4 position. This specific arrangement of functional groups dictates its chemical reactivity and makes it a versatile synthon. The hydrochloride salt form enhances its stability and improves its handling characteristics as a solid.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 731810-08-5[4]
Molecular Formula C₁₀H₁₁ClN₂O₂Calculated
Molecular Weight 226.66 g/mol Calculated
Appearance Typically an off-white to yellowish crystalline powder.[5]Inferred from related compounds
Key Features Indole core, C4-methyl ester, C6-primary amineN/A

The electronic interplay between the C6-amino group and the C4-carboxylate group is crucial. The lone pair of the amino group can donate electron density into the benzene portion of the indole ring, activating it towards electrophilic substitution. Conversely, the methyl ester at C4 withdraws electron density, influencing the regioselectivity of reactions on the indole nucleus. Understanding this electronic push-pull system is fundamental to predicting its behavior in synthetic sequences.

Proposed Synthetic Workflow

While numerous methods exist for indole synthesis, a practical approach to Methyl 6-amino-1H-indole-4-carboxylate would likely involve the construction of a suitably substituted benzene ring followed by cyclization to form the indole nucleus. A common and robust strategy is the Batcho-Leimgruber indole synthesis or palladium-catalyzed cyclizations.[6]

A logical retrosynthetic analysis suggests starting from a substituted nitrotoluene, which can be elaborated to form the indole ring, followed by functional group manipulation to install the required amino group.

G cluster_0 Synthesis Pathway A Methyl 2-methyl-3,5-dinitrobenzoate B Methyl 2-ethenyl-3,5-dinitrobenzoate A->B Wittig Olefination C Methyl 6-nitro-1H-indole-4-carboxylate B->C Pd-catalyzed Reductive Cyclization D Methyl 6-amino-1H-indole-4-carboxylate C->D Selective Nitro Group Reduction E Methyl 6-amino-1H-indole-4-carboxylate HCl D->E Salt Formation (HCl)

Caption: Proposed synthetic workflow for the target intermediate.

Detailed Protocol: A Plausible Synthesis
  • Step 1: Olefination. Starting with Methyl 2-methyl-3,5-dinitrobenzoate, a Wittig reaction with (methoxymethyl)triphenylphosphonium chloride provides the corresponding vinyl ether, which is then hydrolyzed under acidic conditions to yield Methyl 2-ethenyl-3,5-dinitrobenzoate. This sets the stage for the indole ring formation.

  • Step 2: Reductive Cyclization. A palladium-catalyzed reductive N-heteroannulation using a catalyst like palladium acetate with a phosphine ligand and a reducing agent (historically, carbon monoxide) effectively cyclizes the 2-nitrostyrene derivative to form the indole core, yielding Methyl 6-nitro-1H-indole-4-carboxylate.[6] The choice of palladium catalysis is driven by its high efficiency and functional group tolerance.[6]

  • Step 3: Selective Reduction. The nitro group at the C6 position is selectively reduced to a primary amine. Common reagents for this transformation include SnCl₂/HCl, H₂ with a Pd/C catalyst, or sodium dithionite. The choice of reagent is critical to avoid the reduction of the ester functionality. Catalytic hydrogenation is often preferred for its clean reaction profile. This step yields the free base, Methyl 6-amino-1H-indole-4-carboxylate.

  • Step 4: Salt Formation. The final intermediate is obtained by treating the free base with a solution of hydrogen chloride in a suitable solvent like diethyl ether or isopropanol, leading to the precipitation of this compound.

Reactivity and Strategic Utility as a Synthetic Intermediate

The power of this intermediate lies in the orthogonal reactivity of its three key functional components: the C6-amino group, the C4-ester, and the indole N-H proton.

G cluster_reactions Key Transformations main Methyl 6-amino-1H-indole-4-carboxylate C6-NH2 C4-COOMe N1-H nh2_reactions Acylation Alkylation Diazotization (Sandmeyer) Boc Protection main:f1->nh2_reactions coome_reactions coome_reactions main:f2->coome_reactions nh_reactions N-Alkylation N-Arylation SEM/Boc Protection main:f3->nh_reactions

Caption: Key reactive sites and potential transformations.

Transformations at the C6-Amino Group

The primary aromatic amine is a versatile handle for introducing molecular diversity.

  • Acylation/Sulfonylation: The amine readily reacts with acid chlorides, anhydrides, or sulfonyl chlorides in the presence of a base (e.g., pyridine, triethylamine) to form amides and sulfonamides. This is a common strategy to introduce linkers or pharmacophoric elements.

  • Buchwald-Hartwig/Ullmann Coupling: The amine can participate in palladium- or copper-catalyzed cross-coupling reactions with aryl halides or triflates to form diarylamine structures, which are prevalent in kinase inhibitors.

  • Diazotization: Treatment with nitrous acid (NaNO₂) at low temperatures converts the amine to a diazonium salt. This highly reactive intermediate can be subsequently transformed into a wide range of functional groups (e.g., -F, -Cl, -Br, -CN, -OH) via Sandmeyer or related reactions, dramatically expanding the synthetic possibilities.

Transformations at the C4-Carboxylate Group

The methyl ester provides a handle for modifications that can modulate solubility, polarity, and target engagement.

  • Saponification: Base-catalyzed hydrolysis (e.g., with LiOH or NaOH) cleanly converts the ester to the corresponding carboxylic acid.[7] The resulting acid is a key intermediate for forming amide bonds with various amines via peptide coupling reagents (e.g., HATU, EDC), a cornerstone of modern drug synthesis.

  • Amidation: Direct conversion to amides can be achieved by heating with an amine, sometimes facilitated by a Lewis acid catalyst.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol (4-hydroxymethyl-indole derivative). This alcohol can be further functionalized, for example, through oxidation or conversion to a leaving group for nucleophilic substitution.

Transformations at the Indole N-H

The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated. Protecting this nitrogen with groups like Boc (di-tert-butyl dicarbonate) or SEM (2-(trimethylsilyl)ethoxymethyl chloride) is often a crucial first step in a synthetic sequence to prevent undesired side reactions and to direct reactivity at other positions.

Case Study: A Hypothetical Pathway to a Kinase Inhibitor Scaffold

The structural motifs present in Methyl 6-amino-1H-indole-4-carboxylate are reminiscent of those found in various targeted therapies, such as PARP inhibitors like Rucaparib (which utilizes a fluorinated analog).[8] Let's design a hypothetical workflow to construct a core scaffold for a novel kinase inhibitor.

G A Methyl 6-amino-1H-indole-4-carboxylate HCl B Step 1: N-Protection (Boc Anhydride) A->B Base (e.g., TEA) C Step 2: Saponification (LiOH) B->C THF/H2O D Step 3: Amide Coupling (HATU, Pyridine-Amine) C->D DMF E Step 4: Boc Deprotection (TFA) D->E DCM F Step 5: Buchwald-Hartwig Coupling (Aryl Bromide, Pd Catalyst) E->F Dioxane, Heat G Final Kinase Inhibitor Scaffold F->G

Caption: Hypothetical workflow to a kinase inhibitor scaffold.

This sequence demonstrates the strategic, stepwise manipulation of the intermediate's functional groups:

  • N-H Protection: The indole nitrogen is first protected to prevent interference in subsequent steps.

  • Ester Saponification: The ester is converted to a carboxylic acid to prepare for amide bond formation.

  • Amide Coupling: The key "western" fragment (a substituted amine) is installed via a robust peptide coupling reaction.

  • N-H Deprotection: The indole nitrogen is unmasked.

  • C6-N Cross-Coupling: The "eastern" aryl fragment is attached via a palladium-catalyzed cross-coupling reaction at the C6-amino group, a common strategy for building kinase inhibitor pharmacophores.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

Hazard InformationPrecautionary Measures
Skin Corrosion/Irritation Causes skin irritation. Wear protective gloves and clothing. Wash skin thoroughly after handling.[4]
Serious Eye Damage/Irritation Causes serious eye irritation. Wear eye/face protection. Rinse cautiously with water for several minutes if contact occurs.[4]
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[4]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4]

Always consult the latest Safety Data Sheet (SDS) before use and handle within a fume hood using appropriate personal protective equipment (PPE).[4]

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its distinct arrangement of an electron-donating amine and an electron-withdrawing ester on the privileged indole scaffold provides chemists with multiple, orthogonally reactive sites. This enables the strategic and controlled construction of complex molecules, making it an ideal starting point for the synthesis of novel therapeutics in oncology, inflammation, and beyond. A thorough understanding of its reactivity, grounded in the electronic nature of its substituents, empowers researchers to design innovative and efficient synthetic routes to the next generation of indole-based medicines.

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The Strategic Role of Methyl 6-amino-1H-indole-4-carboxylate Hydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the Indole Nucleus in Medicinal Chemistry

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic drugs with profound pharmacological activities.[1][2][3] Its unique electronic properties and conformational flexibility allow for diverse interactions with a multitude of biological targets, making it a privileged structure in the design of novel therapeutics.[1] This guide focuses on a particularly valuable, yet underexplored, building block: Methyl 6-amino-1H-indole-4-carboxylate hydrochloride. The strategic placement of an amino group and a carboxylate ester on the indole ring system provides synthetic handles for the construction of complex molecules with potential applications in oncology, infectious diseases, and beyond. This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, chemical reactivity, and applications as a pivotal intermediate in the quest for new medicines.

Physicochemical Properties and Structural Features

This compound is a crystalline solid. The hydrochloride salt form enhances its stability and aqueous solubility, which is advantageous for subsequent chemical transformations and biological screening.

PropertyValueSource
Molecular FormulaC₁₀H₁₁ClN₂O₂Inferred
Molecular Weight226.66 g/mol Inferred
AppearanceOff-white to light-colored crystalline powderGeneric knowledge
SolubilitySoluble in polar organic solvents (e.g., methanol, DMSO) and waterGeneric knowledge

The structure of this compound presents two key reactive sites: the 6-amino group and the 4-carboxylate ester. The amino group can act as a nucleophile or be derivatized to form amides, sulfonamides, and other functionalities. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be a site for other transformations.

Synthesis of this compound: A Plausible Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Synthesis of Methyl 6-nitro-1H-indole-4-carboxylate cluster_1 Step 2: Reduction of the Nitro Group cluster_2 Step 3: Hydrochloride Salt Formation Start Substituted Toluene Derivative Intermediate1 Methyl 2-methyl-3,5-dinitrobenzoate Start->Intermediate1 Nitration Intermediate2 Methyl 6-nitro-1H-indole-4-carboxylate Intermediate1->Intermediate2 Batcho-Leimgruber Indole Synthesis Intermediate2_2 Methyl 6-nitro-1H-indole-4-carboxylate Intermediate3 Methyl 6-amino-1H-indole-4-carboxylate Intermediate2_2->Intermediate3 Reduction (e.g., H2, Pd/C or SnCl2, HCl) Intermediate3_2 Methyl 6-amino-1H-indole-4-carboxylate FinalProduct This compound Intermediate3_2->FinalProduct HCl in inert solvent

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of Methyl 6-nitro-1H-indole-4-carboxylate

The initial step involves the construction of the indole ring with a nitro group at the 6-position and a methyl ester at the 4-position. A common and effective method for this is the Batcho-Leimgruber indole synthesis.[4] This approach typically starts with a suitably substituted ortho-nitrotoluene derivative.

Experimental Protocol (Hypothetical):

  • Nitration of a Substituted Toluene: A suitable starting material, such as methyl 2-methyl-3-nitrobenzoate, can be further nitrated to introduce a second nitro group, which will ultimately become the 6-amino group.[5]

  • Batcho-Leimgruber Reaction: The resulting dinitro compound is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine.

  • Reductive Cyclization: The enamine intermediate is then subjected to reductive cyclization, often using a reducing agent like hydrogen gas with a palladium catalyst or iron in acetic acid, to form the indole ring.[4]

Step 2: Reduction of the Nitro Group to an Amine

The selective reduction of the nitro group at the 6-position to an amine is a critical transformation. Several reliable methods are available for this purpose.[6]

Experimental Protocol (Hypothetical):

  • Catalytic Hydrogenation: The methyl 6-nitro-1H-indole-4-carboxylate is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).[6]

  • Metal-Acid Reduction: Alternatively, the nitroindole can be dissolved in a solvent like ethanol, and an excess of stannous chloride dihydrate (SnCl₂·2H₂O) is added, followed by concentrated hydrochloric acid. The reaction is typically heated to reflux.[6]

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free amine to its hydrochloride salt. This is a straightforward acid-base reaction.

Experimental Protocol (Hypothetical):

  • The crude methyl 6-amino-1H-indole-4-carboxylate is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

  • A solution of hydrogen chloride in the same or another anhydrous solvent (e.g., HCl in diethyl ether) is added dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with the anhydrous solvent, and dried under vacuum.[7]

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The amino group serves as a versatile handle for introducing a wide range of substituents, while the ester can be manipulated to create further diversity.

Reactivity_Diagram cluster_0 Reactions at the 6-Amino Group cluster_1 Reactions at the 4-Carboxylate Group Start Methyl 6-amino-1H-indole-4-carboxylate Amide Amide Derivatives Start->Amide Acylation (RCOCl, base) Sulfonamide Sulfonamide Derivatives Start->Sulfonamide Sulfonylation (RSO2Cl, base) Alkylation N-Alkylated Derivatives Start->Alkylation Reductive Amination or Alkyl Halide CarboxylicAcid 6-Amino-1H-indole-4-carboxylic Acid Start->CarboxylicAcid Hydrolysis (e.g., LiOH) Amide_Coupling Amide Derivatives CarboxylicAcid->Amide_Coupling Amide Coupling (e.g., HATU, amine)

Caption: Key chemical transformations of Methyl 6-amino-1H-indole-4-carboxylate.

This dual functionality allows for the construction of libraries of compounds for structure-activity relationship (SAR) studies. For example, the amino group can be acylated with various carboxylic acids to explore the effect of different substituents on biological activity. Subsequently, the ester can be hydrolyzed to the carboxylic acid, which can then be coupled with a diverse set of amines.

Applications in Drug Discovery

The indole nucleus is a recurring motif in a multitude of approved drugs and clinical candidates.[1] Derivatives of Methyl 6-amino-1H-indole-4-carboxylate are poised to contribute to this legacy, particularly in the fields of oncology and infectious diseases.

Kinase Inhibitors in Oncology

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[8] The indole scaffold has proven to be an excellent template for the design of kinase inhibitors.[8] For instance, derivatives of indole-6-carboxylic acid have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are key targets in cancer therapy.[9][10][11]

The 6-amino group of our title compound provides a crucial attachment point for moieties that can interact with the hinge region of the kinase active site, a common strategy in kinase inhibitor design. The 4-carboxylate can be modified to improve solubility and pharmacokinetic properties.

Kinase_Inhibitor_Concept IndoleCore Methyl 6-amino-1H-indole-4-carboxylate Core HingeBinder Hinge-Binding Moiety IndoleCore->HingeBinder Attached at 6-amino position SolubilizingGroup Solubilizing/PK Modifying Group IndoleCore->SolubilizingGroup Derived from 4-carboxylate KinaseInhibitor Potential Kinase Inhibitor HingeBinder->KinaseInhibitor SolubilizingGroup->KinaseInhibitor

Caption: Conceptual design of a kinase inhibitor using the title compound.

Antimicrobial Agents

The rise of antibiotic resistance is a major global health threat, necessitating the development of new antimicrobial agents with novel mechanisms of action.[12][13] Indole derivatives have demonstrated a broad spectrum of antimicrobial activities.[3][12] The 6-aminoindole scaffold, in particular, has been incorporated into compounds with potent antibacterial properties.[12]

The amino group can be functionalized to introduce cationic or hydrogen-bonding groups that can interact with bacterial cell membranes or essential enzymes. The carboxylate can be modified to tune the overall physicochemical properties of the molecule to enhance bacterial cell penetration.

Conclusion and Future Perspectives

This compound is a strategically important building block for the synthesis of novel, biologically active compounds. Its bifunctional nature allows for the creation of diverse chemical libraries for screening against a wide range of therapeutic targets. The synthetic pathways outlined in this guide, while based on established chemical principles, provide a solid foundation for the efficient production of this valuable intermediate. As our understanding of the molecular basis of diseases continues to grow, the demand for versatile and readily accessible chemical scaffolds like this compound will undoubtedly increase. Future research in this area will likely focus on the development of more streamlined and atom-economical synthetic routes and the exploration of its utility in the synthesis of inhibitors for other target classes, such as proteases and epigenetic enzymes. The continued investigation of this and related indole derivatives holds great promise for the future of drug discovery.

References

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Unlocking Therapeutic Potential: A Technical Guide to Identifying and Validating Targets for Methyl 6-amino-1H-indole-4-carboxylate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] This technical guide delves into the untapped therapeutic potential of derivatives of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride. While specific biological data for this particular scaffold is nascent, the extensive literature on related indole derivatives provides a robust foundation for identifying and validating promising therapeutic targets. This document, intended for researchers and drug development professionals, will explore potential applications in oncology, neurodegenerative diseases, and inflammation. We will provide the scientific rationale for target selection, detailed experimental workflows for validation, and visual representations of key pathways and processes.

Introduction: The Indole Scaffold as a Versatile Pharmacophore

Indole and its derivatives are of significant interest in drug discovery due to their structural versatility and ability to interact with a multitude of biological targets.[3][4] The bicyclic structure, consisting of a benzene ring fused to a pyrrole ring, allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5][6] Marketed drugs containing the indole core underscore its therapeutic importance across various disease areas.[1] Derivatives of the parent compound, this compound, offer a unique starting point for the design of novel therapeutics. The strategic placement of the amino and carboxylate groups provides key handles for synthetic elaboration, allowing for the exploration of diverse chemical space to target specific protein families.

Potential Therapeutic Applications and Target Validation Strategies

Based on the well-established activities of a vast number of indole derivatives, we have identified three primary therapeutic areas for the exploration of novel this compound derivatives: Oncology, Neurodegenerative Diseases, and Inflammation.

Oncology: Targeting Aberrant Cell Signaling and Proliferation

Indole-containing compounds have demonstrated significant potential as anticancer agents by modulating various oncogenic pathways.[6][7] Key mechanisms of action include the inhibition of protein kinases, histone deacetylases (HDACs), and topoisomerases, as well as the disruption of tubulin polymerization.[3][6][8]

Scientific Rationale: The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in a wide range of human cancers, making it a prime target for therapeutic intervention. Several studies have reported that indole derivatives can act as potent PI3K inhibitors, with some showing that substitution at the 4th position of the indole ring is favorable for this activity.[8][9][10] Given the structure of Methyl 6-amino-1H-indole-4-carboxylate, derivatives can be designed to interact with the ATP-binding pocket of PI3K isoforms.

Experimental Workflow for PI3K Inhibition:

Caption: Workflow for the identification and validation of PI3K inhibitors.

Detailed Protocol: Luminescence-based PI3K Assay (e.g., ADP-Glo™)

  • Reagent Preparation: Prepare assay buffer, PI3K enzyme solution, lipid substrate (e.g., PIP2), and ATP solution. Serially dilute the test compounds (derivatives of this compound) in DMSO and then in assay buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound, followed by the PI3K enzyme. Initiate the reaction by adding the ATP and lipid substrate mixture. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Measurement: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes and read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to positive and negative controls. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Compound PI3Kα IC50 (nM) PI3Kβ IC50 (nM) PI3Kγ IC50 (nM) PI3Kδ IC50 (nM)
Derivative 150250150075
Derivative 212008009501100
Positive Control1015255

Scientific Rationale: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is associated with the silencing of tumor suppressor genes. Indole-based compounds have been identified as effective HDAC inhibitors.[6] The structural features of Methyl 6-amino-1H-indole-4-carboxylate derivatives can be exploited to design molecules that chelate the zinc ion in the active site of HDACs.

Signaling Pathway and Mechanism of Action:

HDAC_Inhibition_Pathway Indole_Derivative Methyl 6-amino-1H-indole- 4-carboxylate Derivative HDAC Histone Deacetylase (HDAC) Indole_Derivative->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Chromatin Condensed Chromatin (Transcriptionally Repressed) Histones->Chromatin Open_Chromatin Open Chromatin (Transcriptionally Active) Acetylated_Histones->Open_Chromatin TSG_Expression Tumor Suppressor Gene (TSG) Expression Open_Chromatin->TSG_Expression Apoptosis Apoptosis, Cell Cycle Arrest TSG_Expression->Apoptosis

Caption: Mechanism of HDAC inhibition leading to tumor suppression.

Neurodegenerative Diseases: A Multifaceted Approach

The indole scaffold is a common feature in molecules that are neuroactive, including the neurotransmitter serotonin and the hormone melatonin.[11] This makes indole derivatives attractive candidates for targeting the complex pathologies of neurodegenerative diseases like Alzheimer's and Parkinson's.[5][12]

Scientific Rationale: The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive deficits.[12] Inhibiting AChE and BChE, the enzymes that degrade acetylcholine, is a clinically validated strategy. Indole-based compounds have been shown to be effective inhibitors of these cholinesterases.[12][13] Derivatives of Methyl 6-amino-1H-indole-4-carboxylate can be designed to interact with the active site of these enzymes.

Detailed Protocol: Ellman's Assay for Cholinesterase Inhibition

  • Reagent Preparation: Prepare phosphate buffer (pH 8.0), solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the respective enzyme (AChE or BChE).

  • Assay Procedure: In a 96-well plate, add the buffer, test compound, and enzyme solution. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add DTNB and the substrate (ATCI or BTCI) to start the reaction.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the increase in absorbance.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Inflammatory Disorders: Modulating the Inflammatory Cascade

The anti-inflammatory properties of indole derivatives are well-documented, with indomethacin, an indole-containing nonsteroidal anti-inflammatory drug (NSAID), being a prime example.[14] These compounds often exert their effects through the inhibition of key inflammatory enzymes.

Scientific Rationale: COX-2 is an enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation. Selective COX-2 inhibition is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[14][15] The indole scaffold can be modified to achieve selective binding to the COX-2 active site.[15][16]

Experimental Workflow for COX-2 Inhibition:

Caption: A streamlined workflow for evaluating COX-2 inhibitors.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics. By leveraging the extensive knowledge base of indole pharmacology, researchers can rationally design and synthesize derivatives with tailored activities against a range of high-value therapeutic targets in oncology, neurodegenerative diseases, and inflammation. The experimental workflows and protocols outlined in this guide provide a clear and actionable framework for the initial stages of target validation and hit-to-lead optimization. Future work should focus on synthesizing a diverse library of these derivatives and screening them against the proposed targets to uncover new chemical entities with the potential for clinical development.

References

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Tre
  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Tre
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  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Medic
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  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - MDPI. (URL: )
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  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed. (URL: [Link])

  • Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed Central - NIH. (URL: [Link])

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Tre
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  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (URL: [Link])

  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed. (URL: [Link])

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Publishing. (URL: [Link])

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An In-Depth Technical Guide to the In Silico Modeling of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of In Silico Modeling in Contemporary Drug Discovery

In the landscape of modern pharmaceutical research, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges, high costs, and a significant attrition rate. Computational, or in silico, modeling has emerged as an indispensable tool to navigate this complex path, offering a rational and resource-efficient approach to drug design and development. By simulating and predicting the behavior of molecules in a virtual environment, researchers can de-risk and accelerate the drug discovery pipeline.[1][2] This guide provides a comprehensive, in-depth technical exploration of the core in silico modeling workflows as applied to a molecule of interest: Methyl 6-amino-1H-indole-4-carboxylate hydrochloride.

This document is structured to provide not just a sequence of protocols, but a strategic narrative that explains the "why" behind each step, empowering researchers to apply these methodologies to their own investigations with a deep understanding of the underlying principles.

Part 1: Foundational Analysis and Compound Preparation

Before embarking on complex computational studies, a thorough foundational analysis of the lead compound is paramount. This initial phase ensures the quality of the input data and informs the strategic direction of the subsequent modeling efforts.

Physicochemical Profiling of this compound

The first step is to gather and compute the fundamental physicochemical properties of the molecule. These properties are crucial for understanding its drug-like characteristics and potential pharmacokinetic behavior.

Table 1: Physicochemical Properties of Methyl 6-amino-1H-indole-4-carboxylate

PropertyValueSignificance in Drug Discovery
Molecular FormulaC10H11ClN2O2Defines the elemental composition.
Molecular Weight226.66 g/mol Influences absorption and distribution; values <500 g/mol are generally preferred for oral drugs.
LogP (octanol-water partition coefficient)~1.5-2.0 (estimated)A measure of lipophilicity, which affects solubility, permeability, and metabolism.
Topological Polar Surface Area (TPSA)~70-80 ŲPredicts cell permeability; values <140 Ų are associated with good oral bioavailability.[8]
Hydrogen Bond Donors3Influences binding affinity and solubility.
Hydrogen Bond Acceptors3Influences binding affinity and solubility.
pKa (acid dissociation constant)Estimated acidic and basic pKa valuesDetermines the ionization state at physiological pH, which impacts solubility, permeability, and target binding.

Part 2: Target Identification and Validation: A Rationale-Driven Approach

The success of any drug discovery campaign hinges on the selection of a relevant biological target. For novel compounds, this often involves a combination of literature analysis, and computational target prediction.

Literature-Informed Target Hypothesis

As introduced, the indole scaffold is a prolific source of kinase inhibitors.[5][6][7][9] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[10][11] The substitution pattern of this compound, particularly the functional group at the 4-position, bears resemblance to known kinase-inhibiting indole derivatives.[5][6][7] This provides a strong rationale for prioritizing kinases as a target class for our in silico investigation. For the purpose of this guide, we will select a specific isoform of the Phosphoinositide 3-kinase (PI3K) family, a well-validated cancer target, as our case study.

Experimental Workflow for Target-Centric Modeling

The following diagram outlines the overarching workflow for a target-centric in silico modeling project.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Initial Screening & Binding Pose Prediction cluster_2 Phase 3: Dynamic Simulation & Stability Analysis cluster_3 Phase 4: Predictive Modeling A Ligand Preparation (Methyl 6-amino-1H-indole-4-carboxylate) C Molecular Docking A->C F ADMET Prediction A->F B Target Selection & Preparation (e.g., PI3Kα) B->C D Molecular Dynamics Simulation C->D E QSAR Model Development C->E D->E

Caption: A generalized workflow for target-based in silico drug discovery.

Part 3: Molecular Docking: Unveiling Potential Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] It is a cornerstone of structure-based drug design, providing invaluable insights into the binding mode and affinity of a ligand for its target protein.

Protocol for Molecular Docking using AutoDock Vina

This protocol outlines a typical molecular docking workflow using the widely adopted AutoDock Vina software.[13]

Step 1: Preparation of the Target Protein (PI3Kα)

  • Obtain the Protein Structure: Download the 3D crystal structure of PI3Kα from the Protein Data Bank (PDB). Select a high-resolution structure that is co-crystallized with a known inhibitor.

  • Pre-processing:

    • Remove water molecules and any non-essential co-factors or ligands from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges to each atom.

    • Save the prepared protein structure in the PDBQT format.

Step 2: Preparation of the Ligand (Methyl 6-amino-1H-indole-4-carboxylate)

  • Generate a 3D Structure: Create a 3D model of the ligand using a chemical drawing tool and perform an initial energy minimization.

  • Define Torsions: Identify the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.

  • Assign Charges: Calculate and assign partial charges to the ligand atoms.

  • Save in PDBQT Format: Save the prepared ligand structure in the PDBQT format.

Step 3: Defining the Binding Site and Running the Docking Simulation

  • Grid Box Definition: Define a 3D grid box that encompasses the known binding site of the target protein. The dimensions and center of this box are critical for focusing the docking search.

  • Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and other docking parameters.

  • Execution: Run the AutoDock Vina simulation from the command line, referencing the configuration file.

Step 4: Analysis of Docking Results

  • Binding Affinity: Vina will output a binding affinity score (in kcal/mol), which is an estimate of the binding free energy. More negative values indicate stronger binding.

  • Pose Visualization: The top-ranked binding poses of the ligand within the protein's active site should be visualized using molecular graphics software (e.g., PyMOL, Chimera).

  • Interaction Analysis: Analyze the predicted binding pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.

Interpreting Docking Results: A Self-Validating System

A crucial aspect of scientific integrity in computational modeling is the self-validation of results. In the context of molecular docking, this involves:

  • Redocking of the Co-crystallized Ligand: As a primary control, the original ligand from the PDB structure should be extracted and docked back into the protein. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD).

  • Comparison with Known Inhibitors: Docking a set of known active and inactive compounds against the target can help to establish a correlation between the docking scores and experimental activity, thereby validating the predictive power of the docking model.

G cluster_0 Input Preparation cluster_1 Docking Simulation cluster_2 Output & Analysis A Prepared Protein (PDBQT) D AutoDock Vina Engine A->D B Prepared Ligand (PDBQT) B->D C Grid Box Parameters C->D E Binding Affinity (kcal/mol) D->E F Predicted Binding Poses D->F G Interaction Analysis F->G

Caption: A schematic of the molecular docking workflow.

Part 4: Molecular Dynamics Simulation: From Static Snapshots to Dynamic Behavior

While molecular docking provides a valuable static picture of the ligand-protein complex, biological systems are inherently dynamic. Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing deeper insights into the stability of the binding pose and the energetics of the interaction.[11][14]

Protocol for MD Simulation of a Protein-Ligand Complex using GROMACS

This protocol outlines the key steps for performing an MD simulation of the docked protein-ligand complex using the GROMACS software package.[15]

Step 1: System Preparation

  • Topology Generation: Generate a topology file for the protein-ligand complex, which describes the atom types, charges, and bonded and non-bonded interaction parameters. This requires a force field (e.g., AMBER, CHARMM) that can accurately represent both the protein and the small molecule ligand.

  • Solvation: Place the complex in a periodic box of a chosen shape (e.g., cubic, dodecahedron) and fill it with water molecules to simulate an aqueous environment.

  • Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and to mimic a physiological salt concentration.

Step 2: Energy Minimization and Equilibration

  • Energy Minimization: Perform an energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the preparation phase.

  • Equilibration: Gradually heat the system to the desired temperature and then equilibrate it at that temperature and pressure. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

Step 3: Production MD Simulation

  • Production Run: Once the system is equilibrated, run the production MD simulation for a desired length of time (typically tens to hundreds of nanoseconds). During this phase, the trajectory of the system (i.e., the positions, velocities, and energies of all atoms over time) is saved for later analysis.

Step 4: Trajectory Analysis

  • RMSD and RMSF: Calculate the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the simulation. The root-mean-square fluctuation (RMSF) of individual residues can identify flexible regions of the protein.

  • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose.

  • Binding Free Energy Calculations: Employ methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the ligand to the protein from the MD trajectory.

Part 5: Predictive Modeling: QSAR and ADMET Profiling

Beyond the detailed analysis of a single compound's interaction with a specific target, in silico modeling can be used to build predictive models for entire classes of compounds and to forecast their pharmacokinetic and toxicity profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.[7][9][16][17]

Protocol for QSAR Model Development

  • Data Collection: Curate a dataset of structurally related compounds with experimentally determined biological activity against the target of interest (e.g., PI3Kα inhibitors).

  • Descriptor Calculation: For each molecule in the dataset, calculate a set of numerical descriptors that encode its structural, physicochemical, and electronic properties.[5]

  • Model Building: Use statistical methods (e.g., multiple linear regression, partial least squares) or machine learning algorithms (e.g., random forest, support vector machines) to build a model that correlates the descriptors with the biological activity.[5]

  • Model Validation: Rigorously validate the predictive power of the QSAR model using internal (e.g., cross-validation) and external validation techniques.

Once a validated QSAR model is established, it can be used to predict the biological activity of novel compounds, such as this compound, before they are synthesized and tested in the lab.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical component of drug discovery, as poor pharmacokinetic or toxicity profiles are a major cause of late-stage drug failure.[2][6][10] Numerous open-access and commercial in silico tools are available to predict the ADMET properties of a compound based on its chemical structure.[6][8][10]

Table 2: Predicted ADMET Properties for Methyl 6-amino-1H-indole-4-carboxylate

ADMET PropertyPredicted OutcomeImplication
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Caco-2 PermeabilityModerate to HighIndicates good potential for passive diffusion across the intestinal epithelium.
Distribution
Blood-Brain Barrier (BBB) PenetrationLow to ModerateMay have limited central nervous system effects.
Plasma Protein BindingHighThe fraction of free drug available to exert its effect may be limited.
Metabolism
CYP450 Substrate/InhibitorPredictions for major isoforms (e.g., 3A4, 2D6, 2C9)Indicates potential for drug-drug interactions.
Excretion
Renal Organic Cation Transporter SubstratePrediction of interaction with transporters involved in renal clearance.
Toxicity
Ames MutagenicityNon-mutagenicLow likelihood of causing genetic mutations.
hERG InhibitionLow riskReduced potential for cardiotoxicity.
HepatotoxicityPrediction of liver toxicity potential.

Conclusion: A Synergistic and Iterative Approach to Drug Discovery

This in-depth technical guide has delineated a comprehensive in silico modeling workflow for the evaluation of this compound. It is crucial to recognize that these computational techniques are not isolated exercises but are most powerful when used in a synergistic and iterative fashion. The insights gained from molecular docking can guide the setup of more computationally intensive molecular dynamics simulations. The results from both can inform the design of new analogs for QSAR model development, and ADMET predictions can help to prioritize compounds with favorable drug-like properties.

By embracing the principles of scientific integrity, causality-driven experimental design, and self-validation, researchers can leverage the full potential of in silico modeling to accelerate the discovery of novel therapeutics and to bring safe and effective medicines to patients more efficiently.

References

  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

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  • Ahmad, M., & Zeya, A. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology, 103, 139-162. [Link]

  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

  • Shukla, R., & Tripathi, T. (2021). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. In Computational Biology and Chemistry (pp. 1-20). [Link]

  • Patel, H., & Singh, S. K. (2023). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. Research Journal of Pharmacy and Technology, 16(10), 4945-4952. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. JOCPR. [Link]

  • Patsnap. (2025, May 21). What is the significance of QSAR in drug design? Patsnap Synapse. [Link]

  • S. N. F. B. S. Al-Hadi, et al. (2023). Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Engineered Science. [Link]

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  • Guest, E. E. (2018). Molecular Simulation of Protein-Ligand Complexes (Doctoral dissertation, University of Nottingham). [Link]

  • Al-Ostoot, F. H., et al. (2016). Computer-aided design, synthesis, and biological evaluation of new indole-2-carboxamide derivatives as PI3Kα/EGFR inhibitors. Medicinal Chemistry Research, 25(6), 1156-1168. [Link]

  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

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  • LibreTexts Chemistry. (2020, August 11). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link]

  • Al-Karmalawy, A. A., & El-Fakharany, E. M. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Molecules, 28(16), 6032. [Link]

  • Khan, I., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules, 28(22), 7658. [Link]

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Methodological & Application

Application Note & Protocol: A Validated Method for the N-Acylation of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the N-acylation of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride, a key intermediate in the synthesis of various biologically active compounds. N-acylated indoles are prevalent motifs in pharmaceuticals and natural products.[1] This protocol details a robust and reproducible method using common acylating agents like acyl chlorides or anhydrides in the presence of a tertiary amine base. We will delve into the chemical principles, provide step-by-step experimental procedures, and offer expert insights into process optimization and troubleshooting. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, ensuring both scientific rigor and practical applicability.

Foundational Principles: The Chemistry of N-Acylation

The N-acylation of an amine is a fundamental amide bond-forming reaction involving the reaction of a nucleophilic amine with an electrophilic acylating agent.[2] The substrate, this compound, presents specific chemical considerations that dictate the optimal reaction strategy.

The Role of the Hydrochloride Salt

The starting material is an amine hydrochloride salt (R-NH₃⁺Cl⁻). In this protonated state, the amine's lone pair of electrons is unavailable for nucleophilic attack. Therefore, a base is required to neutralize the salt and liberate the free amine (R-NH₂), which is the active nucleophile in the acylation reaction.[3]

The Acylation Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.[4]

  • Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine, deprotonates the ammonium salt to yield the free primary amine.

  • Nucleophilic Attack: The lone pair of the 6-amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride), forming a tetrahedral intermediate.[5]

  • Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion).

  • Acid Scavenging: This step generates a molecule of hydrochloric acid (HCl). A second equivalent of the base is required to neutralize this newly formed acid, preventing it from protonating the starting amine and halting the reaction.[2][3][6]

The general mechanism is depicted below.

N-Acylation Mechanism cluster_0 Step 1: Amine Liberation cluster_1 Step 2: Acylation cluster_2 Step 3: Acid Quenching AmineHCl R-NH₃⁺Cl⁻ (Starting Material) FreeAmine R-NH₂ (Free Amine) AmineHCl->FreeAmine + Base1 Base (1 eq.) (e.g., TEA) Base1->FreeAmine Deprotonates Tetrahedral Tetrahedral Intermediate FreeAmine->Tetrahedral Nucleophilic Attack AcylChloride R'-COCl (Acylating Agent) AcylChloride->Tetrahedral + Product R-NH-COR' (N-Acylated Product) Tetrahedral->Product Eliminates Cl⁻ HCl HCl (Byproduct) Product->HCl Generates Salt Base-H⁺Cl⁻ HCl->Salt + Base2 Base (1 eq.) (e.g., TEA) Base2->Salt Neutralizes

Caption: General mechanism for N-acylation of an amine hydrochloride.

Choice of Reagents
  • Acylating Agent: Acyl chlorides and acid anhydrides are the most common choices.[3][7] Acyl chlorides are generally more reactive than anhydrides, leading to faster reaction times.[3][5] Anhydrides can be used for a milder reaction and produce a carboxylic acid byproduct, which must also be neutralized by the base.[4]

  • Base: A non-nucleophilic organic base is crucial. Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are excellent choices as they are strong enough to deprotonate the ammonium salt and scavenge HCl without competing as nucleophiles. Pyridine can also be used.[2][3] At least two equivalents of the base are stoichiometrically required when using an acyl chloride. In practice, a slight excess (e.g., 2.2-3.0 equivalents) is often used to ensure the reaction goes to completion.

  • Solvent: Anhydrous aprotic solvents are preferred to prevent hydrolysis of the acylating agent. Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are suitable options. DCM is often preferred for its ease of removal during workup.

Detailed Experimental Protocol

This protocol provides a general method that can be adapted for various acylating agents.

Materials and Reagents
  • This compound

  • Acylating Agent (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (TEA), distilled

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • TLC plates (Silica gel 60 F₂₅₄)

  • Ethyl Acetate and Hexanes (for chromatography)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel or syringe

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DCM to the flask to create a suspension (approx. 0.1 M concentration).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. This is critical to control the exothermicity of the subsequent neutralization and acylation steps.

  • Base Addition: While stirring vigorously, slowly add triethylamine (2.5 eq) dropwise to the suspension. The mixture may become clearer as the free amine is formed, which can have better solubility. Stir for 15-20 minutes at 0 °C.

  • Acylating Agent Addition: Slowly add the acylating agent (1.1 - 1.2 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 5-10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% Ethyl Acetate in Hexanes. The product should have a different Rf value than the starting free amine.

  • Work-up (Quenching): Once the reaction is complete, cool the mixture back to 0 °C and slowly add deionized water to quench any unreacted acylating agent.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with more DCM if necessary.

  • Washing: Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess triethylamine)

    • Saturated NaHCO₃ solution (to remove any acidic byproducts)

    • Brine (to remove residual water)

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Ethyl Acetate/Hexanes) to yield the pure N-acylated product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow and Data Management

A streamlined workflow is essential for reproducible results.

Experimental Workflow start Start: Setup Flask with Starting Material add_solvent Add Anhydrous DCM start->add_solvent cool Cool to 0 °C add_solvent->cool add_base Add Triethylamine (2.5 eq) cool->add_base add_acyl Add Acyl Chloride (1.2 eq) (Keep at 0 °C) add_base->add_acyl react Warm to RT Stir for 2-16h add_acyl->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup: Quench, Extract, Wash monitor->workup Reaction Complete dry Dry (MgSO₄) & Concentrate workup->dry purify Purify by Column Chromatography dry->purify end End: Characterize Pure Product purify->end

Caption: Standard experimental workflow for N-acylation.

Reaction Parameter Summary (Examples)

The following table provides example parameters for the acylation with two different acyl chlorides.

ParameterAcetylationBenzoylation
Starting Material Methyl 6-amino-1H-indole-4-carboxylate HClMethyl 6-amino-1H-indole-4-carboxylate HCl
Acylating Agent Acetyl Chloride (1.2 eq)Benzoyl Chloride (1.2 eq)
Base Triethylamine (2.5 eq)Triethylamine (2.5 eq)
Solvent Anhydrous DCMAnhydrous DCM
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2 - 4 hours6 - 12 hours
Expected Yield 85 - 95%80 - 90%

Protocol Validation and Troubleshooting

Trustworthiness through Self-Validation: The protocol's workup sequence is a self-validating system. The acidic wash (1 M HCl) specifically removes the basic TEA, while the basic wash (NaHCO₃) removes acidic impurities. A neutral final product after these steps indicates a successful separation.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficient base (less than 2 eq).2. Inactive/hydrolyzed acylating agent.3. Poor quality solvent (contains water).1. Ensure at least 2.2 equivalents of base are used.2. Use a fresh bottle or newly distilled acylating agent.3. Use anhydrous solvent from a freshly opened bottle or a solvent purification system.
Multiple Products on TLC 1. Di-acylation (on indole nitrogen).2. Side reactions due to excess heat.1. This is generally unlikely as the 6-amino group is much more nucleophilic. If observed, use milder conditions or a less reactive acylating agent (e.g., anhydride).2. Maintain temperature at 0 °C during additions.
Low Yield after Workup 1. Product is partially soluble in the aqueous layers.2. Incomplete reaction.1. Back-extract the aqueous layers with DCM to recover any dissolved product.2. Allow the reaction to run longer, or consider gentle heating (40 °C) if the starting material is stable.
Product is an Oil/Gummy Product may be amorphous or contain residual solvent.Try triturating with a non-polar solvent like hexanes or diethyl ether to induce crystallization. Ensure all solvent is removed under high vacuum.

References

  • BenchChem (2025). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. Benchchem.com.
  • Mastering Chemistry Help (2013). Acylation of amines. masteringchemistryhelp.blogspot.com.
  • Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines.
  • Various Authors (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94. PubMed Central.
  • Various Authors. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Rasayan J. Chem.
  • Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485-1487. Organic Chemistry Portal.
  • Chemistry LibreTexts (2025). 24.7: Reactions of Amines.
  • Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. CoLab.
  • Various Authors. N-Acylation Reactions of Amines.
  • BYJU'S.
  • Okauchi, T., et al. (2000). ChemInform Abstract: A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride.
  • Terashima, M., & Fujioka, M. A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles.
  • Organic Chemistry Portal. Synthesis of indoles. organic-chemistry.org.
  • Organic Chemistry (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube.
  • Chen, S., et al. (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Organic Letters, 18(21), 5384-5387. Organic Chemistry Portal.
  • Various Authors (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94.
  • Google Patents (2001).
  • Various Authors (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 20, 87-128. PMC - NIH.
  • Various Authors (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 20, 87-128.
  • Various Authors. Methods for N‐acylation of indole with carboxylic acid (derivatives).
  • Ponticello, G. S., & Baldwin, J. J. (1979). Useful synthesis of 4-substituted indoles. The Journal of Organic Chemistry, 44(22), 4003-4005.
  • Organic Chemistry (2021). Acylation of Amines, Part 4: with Carboxylic Acids. YouTube.
  • Organic Chemistry (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides. YouTube.
  • ResearchGate.
  • Various Authors.
  • Various Authors (2022). Chemoselective N-acylation of indoles using thioesters as acyl source.
  • Organic Chemistry (2019). 08.
  • Chemistry LibreTexts (2022). 21.5: Chemistry of Acid Anhydrides.
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Sources

Harnessing the Potential of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional organic materials.[1][2] The strategic functionalization of the indole scaffold is therefore a critical endeavor in modern synthetic chemistry. Methyl 6-amino-1H-indole-4-carboxylate hydrochloride is a highly versatile building block, offering multiple reaction sites for diversification. This guide provides an in-depth exploration of its application in palladium-catalyzed cross-coupling reactions, a powerful class of transformations for forming carbon-carbon and carbon-nitrogen bonds with exceptional precision and functional group tolerance.[3][4]

This document is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying principles and rationale behind protocol design, empowering users to adapt and troubleshoot these powerful reactions effectively.

Understanding the Substrate: A Multifunctional Building Block

This compound presents three primary sites for synthetic modification, each with distinct reactivity that can be selectively addressed.

  • The 6-Amino Group (-NH₂) : This primary aromatic amine is an excellent nucleophile for C-N bond formation, particularly in Buchwald-Hartwig amination reactions.[5] The hydrochloride salt form means that a stoichiometric amount of base is required to liberate the free amine for it to participate in the catalytic cycle.

  • The Indole N-H : The nitrogen of the pyrrole ring is also nucleophilic and can undergo N-arylation.[6][7] Reaction conditions can often be tuned to favor arylation at the 6-amino position over the indole nitrogen, or vice-versa, depending on the catalyst system and steric environment.

  • The Indole Core (C-H bonds) : While direct C-H activation is an advanced topic, the most common strategy for engaging the indole core in C-C coupling reactions like the Suzuki, Heck, or Sonogashira is through pre-functionalization.[8][9][10] This typically involves halogenating the indole at a specific position (e.g., C-3, C-5, or C-7) to install a reactive "handle" for oxidative addition to the palladium catalyst.

Core Concepts: The Palladium Cross-Coupling Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][11] Understanding this cycle is fundamental to rational protocol design and troubleshooting.

Palladium_Catalytic_Cycle cluster_legend General Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (R¹-Pd(II)L₂-X) Pd0->OxAdd + R¹-X (Aryl Halide) Trans Transmetalation Complex (R¹-Pd(II)L₂-R²) OxAdd->Trans + R²-M (Organometallic Reagent) Trans->Pd0 Reductive Elimination Regenerates Catalyst Product R¹-R² (Desired Product) Trans->Product

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle consists of three key steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of an electrophile (e.g., an aryl halide), forming a Pd(II) complex.[11]

  • Transmetalation (e.g., Suzuki) or Amine Coordination/Deprotonation (e.g., Buchwald-Hartwig) : The second coupling partner displaces the halide on the palladium center.[3][5]

  • Reductive Elimination : The two organic partners are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[4]

Application 1: C-N Coupling via Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling amines with aryl halides or triflates.[5][12] This is the most direct application for Methyl 6-amino-1H-indole-4-carboxylate, targeting the 6-amino group.

Causality Behind Component Selection:

  • Palladium Precatalyst : Pd₂(dba)₃ or Pd(OAc)₂ are common, stable Pd(II) sources that are reduced in situ to the active Pd(0) species.[13] Using well-defined Pd(II) precatalysts can lead to more reproducible results.[4]

  • Ligand : Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are essential. They stabilize the palladium center, promote oxidative addition to the aryl halide, and facilitate the final reductive elimination step.[6][14]

  • Base : A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is critical. Its primary role is to deprotonate the amine (after initial deprotonation of the hydrochloride salt), making it sufficiently nucleophilic to coordinate to the palladium complex.[6][13]

Protocol: N-Arylation of the 6-Amino Group

This protocol describes the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl Bromide (e.g., 4-bromotoluene)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the aryl bromide (1.2 equiv), and Sodium tert-butoxide (2.5 equiv). Note: More than 2 equivalents of base are needed to neutralize the hydrochloride salt and deprotonate the ammonium species for the reaction.

  • In a separate vial, prepare the catalyst solution. Add Pd₂(dba)₃ (1-2 mol%) and XPhos (2.5-5 mol%) to anhydrous toluene. Stir for 5-10 minutes until a homogeneous solution is formed.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

ParameterTypical RangeRationale
Pd Loading 1-5 mol%Balances reaction rate and cost. Lower loadings may be possible with highly active precatalysts.[15]
Ligand Pd:Ligand ratio of 1:1.2 to 1:2.5Excess ligand ensures catalyst stability and prevents decomposition.
Base 2.2-3.0 equivalentsMust neutralize the HCl salt and deprotonate the amine for the catalytic cycle.
Temperature 80-120 °CProvides thermal energy to overcome activation barriers, particularly for less reactive aryl chlorides.
Solvent Toluene, DioxaneAprotic, high-boiling solvents are standard for this chemistry.[6]

Application 2: C-C Coupling via Suzuki-Miyaura Reaction

To utilize the indole core in a Suzuki reaction, it must first be halogenated. This protocol assumes the starting material is Methyl 6-amino-5-bromo-1H-indole-4-carboxylate , a plausible derivative for demonstrating this powerful C-C bond-forming reaction.[10] The Suzuki coupling pairs an organohalide with an organoboron compound.[16]

Causality Behind Component Selection:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, highly effective catalyst for Suzuki couplings, serving as a direct source of Pd(0).[17]

  • Base : An aqueous solution of a mild base like K₂CO₃ or K₃PO₄ is required. The base activates the boronic acid, forming a more nucleophilic boronate species that is competent for transmetalation.[16]

  • Solvent System : A two-phase system, such as Dioxane/Water or Toluene/Water, is often used to dissolve both the organic-soluble substrates and the inorganic base.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Indole)-Pd(II)L₂-Br Pd0->OxAdd ArX Indole-Br ArX->OxAdd RBY Ar-B(OH)₂ Trans Transmetalation (Indole)-Pd(II)L₂-Ar RBY->Trans Base Base (e.g., K₂CO₃) Base->Trans activates OxAdd->Trans Trans->Pd0 Reductive Elimination Product Indole-Ar Trans->Product Workflow start Start prep Reagent Preparation (Weigh solids, measure liquids) start->prep setup Reaction Setup (Combine reagents in flask under inert atmosphere) prep->setup reaction Run Reaction (Heating and Stirring) setup->reaction degas Solvent Degassing (Sparging or Freeze-Pump-Thaw) degas->setup monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash, Dry) monitor->workup Complete purify Purification (Column Chromatography) workup->purify analyze Product Analysis (NMR, MS) purify->analyze end End analyze->end

Sources

Application Note & Protocols: Strategic Derivatization of the Amino Group in Methyl 6-amino-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of the 6-amino group on the Methyl 6-amino-1H-indole-4-carboxylate scaffold. This key intermediate is of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for a wide range of therapeutic agents.[1][2][3][4] We will explore three primary, field-proven strategies—N-Acylation, N-Sulfonylation, and N-Alkylation via Reductive Amination—delving into the mechanistic rationale, experimental design, and practical execution for each. This document is intended for researchers, chemists, and drug development professionals seeking to expand their chemical library and synthesize novel indole derivatives with potential biological activity.

Introduction: The Strategic Value of the 6-Aminoindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[4][5] Specifically, the 6-amino-1H-indole-4-carboxylate framework offers three key points for chemical modification: the 6-amino group, the indole nitrogen (N-1), and the 4-carboxylate ester. Derivatization of the 6-amino group is a particularly powerful strategy for modulating the pharmacological profile of the molecule. By converting the primary amine into amides, sulfonamides, or substituted amines, researchers can profoundly influence properties such as:

  • Target Binding: Introducing new hydrogen bond donors/acceptors or hydrophobic moieties to enhance affinity and selectivity for biological targets like kinases, receptors, or enzymes.[6]

  • Physicochemical Properties: Modifying solubility, lipophilicity (logP), and metabolic stability.

  • Pharmacokinetics: Altering absorption, distribution, metabolism, and excretion (ADME) profiles.

The starting material, Methyl 6-amino-1H-indole-4-carboxylate hydrochloride, presents a key consideration: the amino group is protonated as a salt. Therefore, all subsequent reactions require the in-situ neutralization of this salt with a suitable base to liberate the nucleophilic free amine.

Core Chemical Considerations & Strategic Planning

Before proceeding to specific protocols, it is crucial to understand the reactivity of the substrate.

  • Nucleophilicity: The primary aromatic amine at C-6 is the most nucleophilic site under basic conditions, making it the primary target for derivatization.

  • The Indole N-H: The indole nitrogen is weakly acidic and can be deprotonated under strongly basic conditions. For certain reactions, particularly those requiring harsh bases or electrophiles, protection of the indole N-H may be necessary to prevent side reactions.[7][8] The tert-butyloxycarbonyl (Boc) group is a common choice, introduced using Boc-anhydride and readily removed under acidic or specific basic conditions.[9][10][11]

  • The Ester Group: The methyl ester at C-4 is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Reaction conditions should be chosen to preserve this functionality if it is desired in the final product.

The overall workflow for derivatizing the 6-amino group is outlined below.

G cluster_start Starting Material cluster_prep Reaction Preparation cluster_methods Derivatization Strategies cluster_products Product Classes start Methyl 6-amino-1H-indole-4-carboxylate HCl prep Neutralization with Base (e.g., Et3N, DIPEA) in aprotic solvent (e.g., DCM, THF) start->prep acylation N-Acylation prep->acylation Add Acyl Chloride or Anhydride sulfonylation N-Sulfonylation prep->sulfonylation Add Sulfonyl Chloride amination N-Alkylation (Reductive Amination) prep->amination Add Aldehyde/Ketone + Reducing Agent prod_amide 6-Amido-indole Derivatives acylation->prod_amide prod_sulfonamide 6-Sulfonamido-indole Derivatives sulfonylation->prod_sulfonamide prod_amine 6-(Alkylamino)-indole Derivatives amination->prod_amine

Caption: General workflow for derivatizing the 6-amino group.

Experimental Protocols

The following protocols are designed as robust starting points. Researchers should optimize conditions based on the specific reactivity of their chosen electrophiles and substrates.

Protocol 1: N-Acylation to Synthesize 6-Amido-indole Derivatives

Principle: This protocol describes the formation of an amide bond by reacting the free 6-amino group with an acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base.[12][13]

Materials:

  • This compound

  • Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride) or Anhydride

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and TLC setup

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DCM (approx. 0.1 M concentration). Stir the suspension.

  • Neutralization: Add triethylamine (2.2 eq) dropwise at room temperature. The suspension should become a clear solution as the free amine is formed. Stir for 15 minutes.

    • Expert Insight: Using a slight excess of base (2.0-2.5 eq) is critical. The first equivalent neutralizes the hydrochloride salt, and the second scavenges the HCl generated during the acylation reaction with an acyl chloride.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise. If using an anhydride, 1.1 eq is also appropriate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Workup: a. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-acylated indole.

Protocol 2: N-Sulfonylation to Synthesize 6-Sulfonamido-indole Derivatives

Principle: This method forms a stable sulfonamide linkage by reacting the amine with a sulfonyl chloride in the presence of a base. Pyridine is often used as both the base and a catalyst.

Materials:

  • This compound

  • Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous MgSO₄

Procedure:

  • Reaction Setup: Add this compound (1.0 eq) to a flask with anhydrous DCM.

  • Neutralization & Base: Add pyridine (3.0 eq) at room temperature and stir until a solution forms.

    • Expert Insight: Pyridine is an excellent choice here as it is a moderately strong, non-nucleophilic base and can also act as a nucleophilic catalyst, accelerating the reaction.

  • Sulfonylation: Cool the mixture to 0 °C. Add the sulfonyl chloride (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-24 hours, monitoring by TLC.

  • Workup: a. Dilute the reaction mixture with DCM. b. Wash sequentially with 1 M HCl (to remove excess pyridine), water, and saturated NaHCO₃ solution. c. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash chromatography or recrystallization to obtain the desired 6-sulfonamido-indole derivative.

Protocol 3: N-Alkylation via One-Pot Reductive Amination

Principle: This versatile, one-pot reaction converts the primary amine into a secondary or tertiary amine.[14] The amine first condenses with an aldehyde or ketone to form an imine intermediate, which is then immediately reduced in situ by a mild reducing agent.[15][16]

G start Free 6-Aminoindole (R-NH2) imine Imine Intermediate (R-N=CR'R'') start->imine + Carbonyl - H2O carbonyl Aldehyde or Ketone (R'-C=O) carbonyl->imine product N-Alkyl-6-aminoindole (R-NH-CHR'R'') imine->product + Reducer reducer Reducing Agent (e.g., NaBH(OAc)3) reducer->product

Caption: Simplified mechanism of reductive amination.

Materials:

  • This compound

  • Aldehyde or Ketone (1.1-1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic Acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCE.

  • Neutralization: Add DIPEA (1.1 eq) and stir for 15 minutes at room temperature.

    • Expert Insight: Only one equivalent of base is needed here, as the reaction itself does not generate acid. DIPEA is preferred over triethylamine as it is more sterically hindered and less likely to form boron complexes.

  • Imine Formation: Add the aldehyde or ketone (1.2 eq). If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Causality Note: NaBH(OAc)₃ is the preferred reducing agent for reductive aminations. It is mild enough not to reduce the starting aldehyde/ketone significantly but is highly effective at reducing the protonated imine intermediate, driving the reaction to completion.[17]

  • Reaction Monitoring: Stir the reaction at room temperature for 3-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting amine and the formation of the product.

  • Workup: a. Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. b. Extract the mixture with DCM or ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material using flash column chromatography to isolate the N-alkylated product.

Data Summary & Comparison

The choice of derivatization strategy depends on the desired final compound and the required reaction conditions.

Derivatization Method Typical Reagents Base Solvent Pros Cons
N-Acylation Acyl Chlorides, AnhydridesEt₃N, DIPEADCM, THFFast, high-yielding, robust reaction.Generates HCl byproduct; sensitive functional groups may not be tolerated.
N-Sulfonylation Sulfonyl ChloridesPyridine, Et₃NDCMForms stable, metabolically robust sulfonamide linkers.Can be slower than acylation; some sulfonyl chlorides are unstable.
Reductive Amination Aldehydes, Ketones, NaBH(OAc)₃DIPEADCE, THFHighly versatile, one-pot procedure, mild conditions.Stoichiometric borohydride waste; requires anhydrous conditions.

Conclusion

The derivatization of the 6-amino group of Methyl 6-amino-1H-indole-4-carboxylate is a cornerstone technique for generating novel chemical entities in drug discovery. The N-acylation, N-sulfonylation, and reductive amination protocols detailed in this guide provide reliable and versatile methods for accessing a diverse range of amide, sulfonamide, and N-alkyl derivatives. By carefully selecting the appropriate reaction conditions and understanding the underlying chemical principles, researchers can effectively leverage this valuable scaffold to synthesize compounds with tailored biological and pharmacological properties.

References

  • Title: Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines Source: Taylor & Francis Online URL: [Link][9]

  • Title: Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole Source: The Journal of Organic Chemistry - ACS Publications URL: [Link][18]

  • Title: Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor Source: SciSpace URL: [Link][15]

  • Title: A New Protecting-Group Strategy for Indoles Source: ResearchGate URL: [Link][19]

  • Title: Molecular-editing reaction expands indoles with nitrogen Source: C&EN Global Enterprise URL: [Link][7]

  • Title: What's the best way to protect the NH group in Heterocyclic Compounds? Source: ResearchGate URL: [Link][8]

  • Title: Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines Source: Taylor & Francis Online URL: [Link][10]

  • Title: Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole Source: Semantic Scholar URL: [Link][20]

  • Title: 6-Aminoindole - MySkinRecipes Source: MySkinRecipes URL: [Link][1]

  • Title: Indole N‐Boc deprotection method development Source: ResearchGate URL: [Link][21]

  • Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link][17]

  • Title: Reductive Amination: A Remarkable Experiment for the Organic Laboratory Source: Greener Education Materials for Chemists (GEMs) URL: [Link][16]

  • Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: RSC Advances URL: [Link][22]

  • Title: Reductive amination Source: Wikipedia URL: [Link][14]

  • Title: Bases - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS GCI Pharmaceutical Roundtable URL: [Link][11]

  • Title: Solvent-Free Reductive Amination: An Organic Chemistry Experiment Source: ResearchGate URL: [Link][23]

  • Title: Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder Source: Sains Malaysiana URL: [Link][5]

  • Title: Chemoselective N-acylation of indoles using thioesters as acyl source Source: Beilstein Journal of Organic Chemistry URL: [Link][12]

  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: Molecules - MDPI URL: [Link][3]

  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: PubMed Central (PMC) URL: [Link][4]

  • Title: Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications Source: PubMed Central (PMC) URL: [Link][13]

Sources

Scale-Up Synthesis of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the multi-gram scale-up synthesis of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a two-step process commencing with the nitration of a suitable indole precursor followed by a robust catalytic hydrogenation. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, explanations of experimental choices, safety considerations, and analytical methods to ensure a reproducible and safe scale-up process.

Introduction

Indole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Specifically, functionalized aminoindoles serve as critical building blocks for a wide range of biologically active molecules.[3] Methyl 6-amino-1H-indole-4-carboxylate is a valuable intermediate, and its hydrochloride salt form often provides improved stability and handling characteristics. The development of a scalable and efficient synthesis for this compound is crucial for advancing drug discovery programs.[4]

This application note details a reliable two-step synthetic route amenable to scale-up. The first step involves the regioselective nitration of an indole-4-carboxylate precursor to yield Methyl 6-nitro-1H-indole-4-carboxylate. The subsequent step is the reduction of the nitro group to the corresponding amine via catalytic hydrogenation, followed by salt formation. The protocols provided are designed to be robust and have been optimized for safety and efficiency at a larger scale.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The strategy was chosen for its reliance on well-established and scalable chemical transformations. The initial nitration sets the stage for the crucial reduction step. Catalytic hydrogenation was selected for the reduction of the nitro group due to its high efficiency, chemoselectivity, and the generation of clean byproducts (water), which simplifies purification.[5]

Synthesis_Pathway Start Methyl 1H-indole-4-carboxylate Intermediate Methyl 6-nitro-1H-indole-4-carboxylate Start->Intermediate Nitration (e.g., HNO₃/H₂SO₄) Product Methyl 6-amino-1H-indole-4-carboxylate hydrochloride Intermediate->Product Catalytic Hydrogenation (e.g., H₂, Pd/C) then HCl

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 6-nitro-1H-indole-4-carboxylate

The introduction of a nitro group at the C6 position of the indole ring is a key transformation. While various nitration methods exist, a common approach involves the use of a nitrating agent such as nitric acid in the presence of a strong acid like sulfuric acid.[6] Careful control of the reaction temperature is critical to minimize the formation of undesired isomers and byproducts.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesNotes
Methyl 1H-indole-4-carboxylate175.1850.0 g0.285Starting material
Sulfuric Acid (98%)98.08250 mL-Solvent and catalyst
Nitric Acid (70%)63.0120.4 mL0.314Nitrating agent
Crushed Ice/Water-As needed-For quenching
Dichloromethane (DCM)84.93As needed-Extraction solvent
Saturated Sodium Bicarbonate-As needed-For neutralization
Brine-As needed-For washing
Anhydrous Sodium Sulfate142.04As needed-Drying agent

Protocol:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add sulfuric acid (250 mL). Cool the flask to -5 to 0 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add Methyl 1H-indole-4-carboxylate (50.0 g, 0.285 mol) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 5 °C. Stir until all the solid has dissolved.

  • Nitration: In the dropping funnel, prepare a mixture of nitric acid (20.4 mL) and sulfuric acid (50 mL). Add this nitrating mixture dropwise to the reaction flask over a period of 1-2 hours, maintaining the internal temperature between -5 and 0 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a large beaker containing crushed ice (approximately 1 kg) with vigorous stirring. A yellow precipitate will form.

  • Work-up: Allow the ice to melt, then filter the solid precipitate and wash it thoroughly with cold water until the washings are neutral.

  • Extraction and Purification: Dissolve the crude solid in dichloromethane (DCM). Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure Methyl 6-nitro-1H-indole-4-carboxylate as a yellow solid.

Step 2: Scale-up Synthesis of this compound via Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes to anilines due to its high yield and clean reaction profile.[5] Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[3] Safety is paramount when working with hydrogen gas and pyrophoric catalysts.[7]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesNotes
Methyl 6-nitro-1H-indole-4-carboxylate220.1840.0 g0.182Starting material
Methanol (MeOH)32.04800 mL-Solvent
Palladium on Carbon (10% Pd/C, wet)-4.0 g-Catalyst (handle with care)[8]
Hydrogen Gas (H₂)2.02High Pressure-Reducing agent
Hydrochloric Acid (HCl) in Dioxane (4M)36.46As needed-For salt formation
Diethyl Ether74.12As needed-For precipitation

Protocol:

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Charge reactor with Methyl 6-nitro-1H-indole-4-carboxylate and Methanol B Carefully add wet 10% Pd/C catalyst A->B C Seal reactor and purge with Nitrogen (3x) B->C D Pressurize with Hydrogen gas (e.g., 50-100 psi) C->D E Stir vigorously at room temperature D->E F Monitor hydrogen uptake and reaction progress by TLC/LC-MS E->F G Depressurize and purge with Nitrogen (3x) F->G H Filter the reaction mixture through Celite® to remove catalyst G->H I Concentrate the filtrate under reduced pressure H->I J Dissolve residue in minimal Methanol/DCM I->J K Add HCl in Dioxane dropwise to precipitate the hydrochloride salt J->K L Filter, wash with diethyl ether, and dry the product K->L

Caption: Experimental workflow for the catalytic hydrogenation and salt formation.

  • Reactor Setup: In a suitable high-pressure hydrogenation vessel (e.g., a Parr shaker or a stainless-steel autoclave), add a solution of Methyl 6-nitro-1H-indole-4-carboxylate (40.0 g, 0.182 mol) in methanol (800 mL).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C (4.0 g, wet). Caution: Palladium on carbon can be pyrophoric, especially when dry. Always handle it in a wet state and under an inert atmosphere.[9]

  • Inerting the System: Seal the reactor and purge the system with nitrogen gas three times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi). Begin vigorous stirring. The reaction is typically exothermic, so cooling may be necessary to maintain the desired temperature (usually room temperature).

  • Reaction Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases. The progress can also be monitored by TLC or LC-MS by carefully taking aliquots after depressurizing and purging with nitrogen.[9]

  • Catalyst Removal: Once the reaction is complete, depressurize the reactor and purge it with nitrogen three times to remove all residual hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol. Caution: The used catalyst on the Celite® pad can be pyrophoric and should be kept wet with water and disposed of properly.[9]

  • Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude Methyl 6-amino-1H-indole-4-carboxylate as an oil or solid.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like methanol or dichloromethane. With stirring, add a 4M solution of HCl in dioxane dropwise until precipitation is complete.

  • Isolation: Stir the resulting slurry for 30 minutes, then collect the solid by filtration. Wash the filter cake with a non-polar solvent like diethyl ether to remove any non-basic impurities.

  • Drying: Dry the product under vacuum to obtain this compound as a stable solid.

Safety Considerations

  • Nitration: The use of concentrated nitric and sulfuric acids requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction should be performed in a well-ventilated fume hood. The quenching step is highly exothermic and should be done slowly and with caution.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[10] The hydrogenation reaction must be conducted in a well-ventilated area, away from ignition sources, and using appropriately rated high-pressure equipment.[8] Proper purging with an inert gas like nitrogen before and after the reaction is crucial to prevent the formation of explosive mixtures. The palladium on carbon catalyst is pyrophoric and must be handled with care, especially after the reaction when it is saturated with hydrogen.[7]

Analytical Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

The protocols detailed in this application note provide a reliable and scalable method for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this valuable intermediate in multi-gram quantities, thereby facilitating the advancement of their research and development programs.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • Hydrogenation SOP. (n.d.).
  • A General and Scalable Synthesis of Polysubstituted Indoles. (n.d.). MDPI.
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • Recent advances in the synthesis of indoles and their applications. (2025, September 25). RSC Publishing.
  • Hydrogenation reaction safety. (2024, June 6). YouTube.
  • Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. (n.d.). PMC.
  • Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. (n.d.). Benchchem.
  • Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. (2023, April 30). EurekAlert!.
  • Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (n.d.).
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023, September 5). RSC Publishing.
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.

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"purification of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride by column chromatography"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride by Column Chromatography

Abstract

This application note provides a comprehensive guide for the purification of this compound, a key intermediate in pharmaceutical synthesis.[1] The unique physicochemical properties of this molecule—possessing a basic aromatic amine, an ester functional group, and existing as a hydrochloride salt—present significant challenges for standard chromatographic purification. Strong interactions with silica gel often lead to poor recovery and peak shape.[2][3] This document outlines the underlying chemical principles and provides two detailed, field-proven protocols for successful purification using modified normal-phase and reversed-phase column chromatography. It further includes a systematic troubleshooting guide to address common issues, ensuring researchers and process chemists can achieve high purity and yield.

Understanding the Analyte: A Molecule of Duality

The successful purification of any compound begins with a thorough understanding of its chemical nature. This compound is a multi-functional molecule whose properties dictate the entire chromatographic strategy.

  • The Basic Amino Group: The 6-amino group is a primary aromatic amine, making the molecule basic. On a standard silica gel stationary phase, which is weakly acidic due to surface silanol (Si-OH) groups, this basic amine can undergo strong acid-base interactions.[2][3] This often results in irreversible adsorption, low compound recovery, and significant peak tailing, where the peak appears distorted and stretched out.[2][4]

  • The Hydrochloride Salt Form: The compound is supplied as a hydrochloride salt, meaning the basic amine is protonated (R-NH3+ Cl-). This salt form confers high polarity and, while often soluble in polar solvents like methanol, it is typically insoluble in common non-polar eluents used in normal-phase chromatography, such as hexane or ethyl acetate.[5][6] The ionic nature further exacerbates its tendency to interact strongly with the polar stationary phase.

  • The Indole Scaffold and Ester Group: The indole ring system can participate in π-π stacking interactions, while the methyl ester group adds a degree of lipophilicity but is also susceptible to hydrolysis under harsh acidic or basic conditions.

These combined characteristics make purification on unmodified silica gel with neutral solvents highly challenging. The strategy must therefore focus on mitigating the strong acid-base interaction between the analyte and the stationary phase.

Table 1: Physicochemical Properties and Chromatographic Implications
FeaturePropertyImplication for Chromatography
6-Amino Group Basic (pKa of conjugate acid is low)Strong interaction with acidic silica gel, leading to peak tailing and poor recovery.[2]
Hydrochloride Salt Ionic, Highly PolarPoor solubility in non-polar solvents; very strong retention on polar stationary phases.
Indole Ring Aromatic, HeterocyclicPotential for π-π interactions with certain stationary phases.[7]
Methyl Ester Moderately PolarPotential for hydrolysis if mobile phase pH is too high or too low for extended periods.

Chromatographic Strategy Selection

Given the analyte's properties, a standard approach is unlikely to succeed. The key is to select a system that either neutralizes the problematic interactions or uses an entirely different separation mechanism.

  • Strategy A: Modified Normal-Phase Chromatography (Recommended) This is the most common and accessible approach in a synthesis lab. The strategy involves using a standard silica gel stationary phase but modifying the mobile phase to suppress the unwanted interactions. By adding a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, the modifier effectively neutralizes the acidic silanol sites on the silica surface.[3][4] This allows the analyte to elute based on polarity without the confounding acid-base binding, resulting in improved peak shape and recovery.

  • Strategy B: Reversed-Phase Chromatography (Alternative) This technique is an excellent alternative, especially for polar and ionizable compounds.[8][9] It employs a non-polar stationary phase (e.g., silica bonded with C18 alkyl chains) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[10][11] The highly polar hydrochloride salt will have good solubility in the mobile phase. Retention is controlled by adjusting the polarity of the mobile phase and, crucially, its pH.[11] Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (ion suppression) ensures the amine remains consistently protonated and minimizes interactions with any residual silanols on the stationary phase, leading to sharp, symmetrical peaks.[12]

Visualization of the Purification Workflow and Mechanism

Diagram 1: General Purification Workflow

This diagram illustrates the logical flow from the crude reaction mixture to the final, purified product.

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification Crude Crude Product TLC TLC Analysis (Method Development) Crude->TLC Test Solvents Pack Pack Column (Silica + Eluent) TLC->Pack Load Dry Load Sample Pack->Load Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC / UV) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for chromatographic purification.

Diagram 2: Mitigating Analyte-Silica Interaction

This diagram explains the causal mechanism behind using a mobile phase modifier in normal-phase chromatography.

G Mechanism of Mobile Phase Modification cluster_0 Without Modifier cluster_1 With Triethylamine (TEA) Modifier Analyte1 Analyte (R-NH3+) Silica1 Silica Surface (Acidic Si-O-) Analyte1->Silica1 Strong Ionic Binding (Peak Tailing / Loss) Analyte2 Analyte (R-NH2) Silica2 Silica Surface (Neutralized Si-O-...HNEt3+) Analyte2->Silica2 Weak Interaction (Good Elution) TEA TEA (Et3N) TEA->Silica2 Neutralizes Surface

Caption: How TEA prevents strong analyte-silica binding.

Detailed Experimental Protocols

Protocol A: Modified Normal-Phase Flash Chromatography

This protocol is recommended for its accessibility and effectiveness. The key is the addition of triethylamine (TEA) to the mobile phase.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Glass column, flasks, and test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Step-by-Step Methodology:

  • Method Development (TLC):

    • Prepare a stock eluent of 1% TEA in DCM.

    • Prepare a second stock eluent of 10% MeOH / 1% TEA in DCM.

    • On a TLC plate, spot your crude material. Develop the plate in various ratios of the two stock eluents (e.g., 100% stock 1, 50:50, 20:80, 100% stock 2) to find a solvent system that gives the target compound an Rf value between 0.2 and 0.4. A good starting point for the column is often a slightly less polar solvent system than the one that gives the ideal TLC Rf.

  • Sample Preparation (Dry Loading):

    • Dissolve ~1g of the crude product in a minimal amount of methanol in a round-bottom flask.

    • Add 5-10g of silica gel to the flask.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[13] This prevents dissolving the sample in a strong solvent that can ruin the separation when loaded onto the column.[13]

  • Column Packing:

    • Select a column size appropriate for your sample amount (typically using 50-100g of silica per 1g of crude material).

    • Pack the column as a slurry using the initial, least polar eluent determined from your TLC analysis (e.g., 100% DCM with 1% TEA). Ensure the packing is uniform and free of air bubbles.[14]

    • Allow the solvent to drain to the top of the silica bed, then add a thin layer of sand to protect the surface.[13]

  • Loading and Elution:

    • Carefully add the dry-loaded sample onto the sand layer.

    • Gently add more eluent and use gentle air pressure to push the solvent through the column.[15]

    • Begin eluting with the starting non-polar solvent system and gradually increase the percentage of the more polar solvent (methanol) as the column runs (gradient elution).[8]

    • Collect fractions of equal volume systematically.

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvents and the volatile TEA by rotary evaporation to yield the purified product.

Protocol B: Reversed-Phase Chromatography (Alternative)

Materials:

  • Crude this compound

  • C18-functionalized silica gel (pre-packed column or bulk material)

  • Solvents: HPLC-grade Water, Acetonitrile (ACN) or Methanol (MeOH), Trifluoroacetic Acid (TFA)

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Prepare Eluent A: 0.1% TFA in Water.

    • Prepare Eluent B: 0.1% TFA in Acetonitrile.

    • Degas both solvents by sonication or vacuum filtration.

  • Column Equilibration:

    • Equilibrate the C18 column by washing it with several column volumes of the starting mobile phase composition (e.g., 95% A / 5% B).

  • Sample Preparation:

    • Dissolve the crude sample in a small amount of the initial mobile phase. If solubility is an issue, a small amount of methanol or DMSO can be used, but the injection volume should be kept minimal.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.[16]

  • Elution and Fraction Collection:

    • Inject the sample onto the column.

    • Elute with a linear gradient, increasing the percentage of Eluent B over time. A typical gradient might be from 5% B to 95% B over 20-30 column volumes.

    • Collect fractions and monitor the elution profile using a UV detector, if available.

  • Analysis and Product Isolation:

    • Analyze fractions by TLC or analytical HPLC/LC-MS.

    • Combine the pure fractions.

    • Remove the acetonitrile/methanol by rotary evaporation. The remaining aqueous solution containing the product and TFA can be lyophilized (freeze-dried) or extracted with an organic solvent after neutralization to isolate the free base.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses common problems encountered during the purification of polar amines.

Table 2: Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Compound does not elute from the silica column. 1. Strong acid-base interaction with silica.[3]2. Eluent is not polar enough.1. Ensure a modifier (e.g., 1% TEA or 0.5% NH4OH) is present in the eluent.[4]2. Increase the polarity of the mobile phase (e.g., increase the percentage of methanol).[8]
Significant peak tailing or streaking. 1. Insufficient modifier to neutralize all active silica sites.[4]2. Sample overload.1. Increase the concentration of the amine modifier (e.g., from 1% to 2% TEA).2. Use an alternative stationary phase like alumina or amine-functionalized silica.[3][4]3. Reduce the amount of sample loaded onto the column.
Low recovery of the compound. 1. Irreversible adsorption onto the silica column.[2]2. Compound decomposition on the acidic silica.[8]1. Use a modified mobile phase or switch to a less acidic stationary phase (alumina, reversed-phase C18).[4]2. Run the column quickly ("flash" chromatography) to minimize contact time.
Co-elution with impurities. 1. Poor selectivity of the chosen solvent system.1. Optimize the solvent gradient using TLC. Try different solvent systems (e.g., Ethyl Acetate/Hexane with TEA instead of DCM/MeOH).2. Switch to a different chromatographic mode (e.g., from normal-phase to reversed-phase) as this offers different selectivity.[17]

References

  • BenchChem. (2025). Troubleshooting column chromatography purification of polar ketone compounds.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
  • Thermo Fisher Scientific. (n.d.). Mixed-Mode HPLC Columns.
  • LCGC International. (2014). Mixed-Mode HPLC Separations: What, Why, and How.
  • LCGC International. (n.d.). Mixed-Mode Chromatography—A Review.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester.
  • LCGC International. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • ChemistryViews. (2012).
  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • BenchChem. (2025).
  • Blog. (2025).
  • National Institutes of Health (NIH). (n.d.). Preparative Separation of Monoterpenoid Indole Alkaloid Epimers....
  • PubMed. (2021). Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC.
  • PubMed. (1987).
  • Google Patents. (n.d.).
  • AZoM. (n.d.).
  • Columbia University. (n.d.).
  • University of Calgary. (n.d.).
  • Arborpharm. (n.d.).
  • National Institutes of Health (NIH). (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry.
  • PubMed Central. (2025).
  • Welch Materials. (2025). Amino (NH2) Column: How to Keep High Performance?.
  • ResearchGate. (2025). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases....
  • PubMed. (2004). Enantioseparation of hydrochloride salts using carbon dioxide-based mobile phases....
  • Google Patents. (n.d.).
  • Biotage. (2023).
  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry, University of Rochester.
  • ResearchGate. (2015). Is it possible to separate an analyte and its salt simultaneously by HPLC?.
  • Sigma-Aldrich. (n.d.).
  • National Institutes of Health (NIH). (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient....
  • Chemistry For Everyone. (2025).
  • Chromatography Forum. (2009). proper use of amino column.
  • BenchChem. (2025).
  • University of Wisconsin. (n.d.). Bordwell pKa Table.
  • Organic Syntheses. (2025).
  • PubChem. (n.d.). 6-Aminoindole.
  • ACS Publications. (2018).
  • Sigma-Aldrich. (n.d.). 6-Aminoindole 97 5318-27-4.
  • Amerigo Scientific. (n.d.). 6-Aminoindole (97%).
  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • Chem-Impex. (n.d.).
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"application of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride in fragment-based drug discovery"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indole Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, complementing traditional high-throughput screening (HTS) methodologies.[1][2] FBDD's core principle lies in a more efficient exploration of chemical space by utilizing small, low-complexity molecules, or "fragments," to identify weak but highly efficient binding interactions with a biological target.[3][4] These initial fragment hits, typically with affinities in the high micromolar to millimolar range, serve as starting points for rational, structure-guided optimization into potent, drug-like molecules.[2][3]

The indole scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its bicyclic structure provides a rigid framework, while the nitrogen heteroatom and the potential for substitution at multiple positions offer rich opportunities for forming key interactions with protein targets. Methyl 6-amino-1H-indole-4-carboxylate hydrochloride, hereafter referred to as IA-4C , is a particularly attractive fragment. The 6-amino group provides a hydrogen bond donor, the 4-carboxylate ester can act as a hydrogen bond acceptor, and the indole nitrogen can also participate in hydrogen bonding. This trifecta of functionalities, combined with a molecular weight suitable for fragment screening, makes IA-4C an excellent probe for identifying and mapping key interaction "hot spots" within a protein's binding site.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of IA-4C in an FBDD campaign. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for primary screening and hit validation, and outline strategies for the subsequent evolution of IA-4C into a potent lead compound.

Physicochemical Properties of IA-4C

A thorough understanding of the fragment's properties is critical for designing effective screening experiments.

PropertyValue/CharacteristicRationale and Implication for FBDD
Molecular Formula C₁₀H₁₁ClN₂O₂
Molecular Weight 226.66 g/mol Compliant with the "Rule of Three" for fragments (MW < 300 Da), ensuring a higher probability of fitting into small pockets on the protein surface.[1]
Structure This compoundThe indole core provides a rigid scaffold. The amino and carboxylate groups are key pharmacophoric features for interaction.
Solubility Expected to have good aqueous solubility due to the hydrochloride salt form.High solubility is crucial for biophysical screening methods like NMR and SPR, which require relatively high fragment concentrations to detect weak binding.
Hydrogen Bond Donors 2 (Amine and Indole N-H)Enables the formation of critical hydrogen bonds with the protein target.
Hydrogen Bond Acceptors 2 (Carbonyl oxygen of the ester)Provides additional opportunities for specific interactions within the binding pocket.
LogP (calculated) < 3Adheres to the "Rule of Three," minimizing the risk of non-specific, promiscuous binding driven by hydrophobicity.[1]

The FBDD Workflow with IA-4C: A Visual Overview

The journey from a fragment hit to a lead candidate is a multi-step, iterative process. The following diagram outlines a typical FBDD workflow incorporating IA-4C .

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Target_Prep Target Protein Preparation Fragment_Screening Primary Screening (NMR, SPR, TSA) Target_Prep->Fragment_Screening High Quality Protein Hit_Validation Hit Validation (Orthogonal Assays) Fragment_Screening->Hit_Validation Primary Hits Structural_Biology Structure Determination (X-ray Crystallography, NMR) Hit_Validation->Structural_Biology Confirmed Hit (IA-4C) SBDD Structure-Based Design (Fragment Growing/Linking) Structural_Biology->SBDD Binding Mode Lead_Opt Lead Optimization (SAR, ADMET) SBDD->Lead_Opt Improved Analogs Lead_Opt->Fragment_Screening Iterative Screening

Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.

Protocols for Primary Screening and Hit Identification

Due to the weak binding affinities of fragments, highly sensitive biophysical techniques are required for their detection.[3] We recommend employing at least two orthogonal methods to confirm binding and eliminate false positives.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for fragment screening as it can not only detect binding but also provide information on the binding site.[5][6] Protein-observed 2D ¹H-¹⁵N HSQC experiments are particularly robust, where changes in the chemical shifts of the protein's backbone amides upon fragment binding are monitored.[7]

Objective: To identify binding of IA-4C to the target protein by observing chemical shift perturbations (CSPs) in the protein's ¹H-¹⁵N HSQC spectrum.

Materials:

  • ¹⁵N-labeled target protein (0.1-0.3 mM in a suitable NMR buffer, e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4, with 5-10% D₂O).

  • IA-4C stock solution (e.g., 100 mM in d6-DMSO or matched NMR buffer).

  • NMR spectrometer with a cryoprobe.

Methodology:

  • Protein Preparation and Baseline Spectrum:

    • Prepare a sample of ¹⁵N-labeled protein at the desired concentration.

    • Acquire a high-quality 2D ¹H-¹⁵N HSQC spectrum. This will serve as the reference (apo) spectrum. The protein must be stable for the duration of the experiment.[7]

  • Fragment Addition:

    • Add a small aliquot of the IA-4C stock solution to the protein sample to a final concentration typically ranging from 200 µM to 1 mM. The final DMSO concentration should be kept constant across all samples and ideally below 5%.

  • Acquisition of the Ligand-Bound Spectrum:

    • Re-acquire the 2D ¹H-¹⁵N HSQC spectrum under identical conditions to the reference spectrum.

  • Data Analysis:

    • Overlay the apo and the IA-4C -bound spectra.

    • Identify residues that exhibit significant chemical shift perturbations (CSPs). These are the residues whose chemical environment is altered upon fragment binding, indicating a direct or allosteric interaction.

    • The magnitude of the CSP for a given residue can be calculated using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.2).

Self-Validation and Interpretation:

  • Trustworthiness: A true binding event will result in specific and reproducible CSPs for a subset of residues. Random or widespread precipitation indicates a non-specific effect.

  • Causality: The residues with the largest CSPs are likely at or near the binding site of IA-4C . Mapping these residues onto the protein's 3D structure (if available) can reveal the location of the binding pocket.

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures changes in mass on a sensor surface in real-time, making it ideal for detecting the binding of small molecules like IA-4C to an immobilized protein target.[8][9]

Objective: To confirm the binding of IA-4C to the target protein and obtain kinetic and affinity data.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Target protein.

  • IA-4C solutions at various concentrations.

  • Running buffer (e.g., HBS-EP+).

Methodology:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport limitations.

    • A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization to allow for background signal subtraction.[10]

  • Fragment Binding Analysis:

    • Prepare a dilution series of IA-4C in running buffer (e.g., 1 µM to 1 mM). Ensure the DMSO concentration is matched across all samples and the running buffer.[8]

    • Inject the IA-4C solutions over the target and reference flow cells at a constant flow rate.

    • Monitor the binding response in real-time.

  • Data Analysis:

    • Subtract the reference flow cell signal from the target flow cell signal to obtain the specific binding sensorgram.

    • Plot the steady-state binding response against the IA-4C concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

Self-Validation and Interpretation:

  • Trustworthiness: A true binding event will show a concentration-dependent increase in the binding response and fit well to a kinetic model. Non-specific binding often results in poorly shaped sensorgrams that do not fit standard models.

  • Causality: The KD value provides a quantitative measure of the binding affinity. For fragments, this is typically in the µM to mM range.[2]

Hit Validation and Structural Characterization

A confirmed hit from two orthogonal screening techniques warrants progression to structural studies to elucidate the precise binding mode.

Protocol 3: X-ray Crystallography

X-ray crystallography provides atomic-level detail of the fragment-protein interaction, which is invaluable for structure-based drug design.[11][12]

Objective: To determine the three-dimensional structure of IA-4C in complex with the target protein.

Methodology:

  • Protein Crystallization:

    • Obtain well-diffracting crystals of the apo-protein.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the apo-protein crystals into a solution containing a high concentration of IA-4C (typically 1-10 mM) for a defined period (minutes to hours).

    • Co-crystallization: Set up crystallization trials with the protein already in complex with IA-4C .

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure.

    • The resulting electron density map should show clear density for the bound IA-4C fragment, allowing for its modeling into the binding site.[13]

Interpretation:

  • The crystal structure will reveal the precise orientation of IA-4C in the binding pocket, highlighting the key hydrogen bonds and other interactions with the protein. This information is the foundation for the next phase: fragment evolution.

Fragment Evolution: From IA-4C to a Potent Lead

Once the binding mode of IA-4C is understood, the next step is to rationally design more potent compounds by increasing the molecular complexity and exploiting additional interactions within the binding site.[4] The two primary strategies are fragment growing and fragment linking.[13][14]

Strategy 1: Fragment Growing

In this approach, chemical modifications are made to the IA-4C core to extend into adjacent pockets of the binding site.[14]

Fragment_Growing cluster_protein Protein Binding Pocket cluster_p1 Pocket 1 cluster_p2 Adjacent Pocket IA_4C IA-4C IA_4C_Grown Grown Compound IA_4C->IA_4C_Grown Add R-group to extend into Adjacent Pocket Empty_Pocket Unoccupied Space

Caption: The fragment growing strategy.

Rationale for IA-4C:

  • The crystal structure might reveal an empty hydrophobic pocket adjacent to the 6-amino group. A synthetic chemist could then design analogs of IA-4C with hydrophobic substituents at this position to gain additional binding affinity.

  • Alternatively, if a hydrogen bond donor/acceptor from the protein is unsatisfied near the indole ring, modifications can be made to introduce a complementary functional group.

Strategy 2: Fragment Linking

If another fragment is identified that binds in a nearby, distinct pocket, the two fragments can be chemically linked together to create a single, high-affinity molecule.[15]

Fragment_Linking cluster_protein Protein Binding Pocket cluster_p1 Pocket 1 cluster_p2 Pocket 2 IA_4C IA-4C Linked_Compound Linked Compound IA_4C->Linked_Compound Design optimal linker Fragment_B Fragment B Fragment_B->Linked_Compound Design optimal linker

Caption: The fragment linking strategy.

Rationale for IA-4C:

  • An NMR screen might identify another fragment that causes CSPs in a set of residues adjacent to those affected by IA-4C .

  • A crystal structure of the protein with both fragments soaked in could confirm their respective binding sites.

  • The distance and relative orientation of IA-4C and the second fragment would then guide the design of a chemical linker to connect them, often leading to a dramatic increase in potency.[15]

Conclusion

This compound (IA-4C ) represents a high-quality chemical starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties and versatile indole scaffold make it an effective probe for a wide range of biological targets. By employing sensitive biophysical screening techniques such as NMR and SPR for hit identification, followed by high-resolution structural studies with X-ray crystallography, researchers can obtain a detailed understanding of its binding mode. This crucial structural information empowers the rational design of more potent lead compounds through established fragment evolution strategies like growing and linking. The systematic application of the protocols and strategies outlined in this guide can significantly enhance the efficiency and success rate of discovering novel therapeutics.

References

  • Ciulli, A., & Williams, G. (2010). Fragment-based drug design. Springer.
  • Rich, R. L., & Myszka, D. G. (2007). Survey of the year 2006 commercial optical biosensor literature. Journal of Molecular Recognition, 20(5), 301-342. URL: [Link]

  • Giannetti, A. M., Koch, B. D., & Browner, M. F. (2008). Surface plasmon resonance based fragment screening. Journal of medicinal chemistry, 51(3), 574-580. URL: [Link]

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature reviews Drug discovery, 15(9), 605-619. URL: [Link]

  • Hubbard, R. E. (2011). Fragment-based drug discovery. Springer.
  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A ‘rule of three’for fragment-based lead discovery?. Drug discovery today, 8(19), 876-877. URL: [Link]

  • Li, Q., & Verma, R. P. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 236. URL: [Link]

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature chemistry, 1(3), 187-192. URL: [Link]

  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature reviews Drug discovery, 1(3), 211-219. URL: [Link]

  • Kim, H. Y., & Wyss, D. F. (2015). NMR screening in fragment-based drug design: a practical guide. Methods in molecular biology (Clifton, N.J.), 1263, 197–208. URL: [Link]

  • Lepre, C. A., Moore, J. M., & Peng, J. W. (2004). Theory and applications of NMR-based screening in drug discovery. Chemical reviews, 104(8), 3641-3676. URL: [Link]

  • Blundell, T. L., Jhoti, H., & Abell, C. (2002). High-throughput crystallography for lead discovery in drug design. Nature reviews Drug discovery, 1(1), 45-54. URL: [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved from [Link]

  • Kim, H. Y., & Wyss, D. F. (2015). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Methods in Molecular Biology, 1263, 197-208. URL: [Link]

  • Hartshorn, M. J., Murray, C. W., Cleasby, A., Frederickson, M., Tickle, I. J., & Jhoti, H. (2005). Fragment-based lead discovery using X-ray crystallography. Journal of medicinal chemistry, 48(2), 403-413. URL: [Link]

  • Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]

  • PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from [Link]

  • Smith, B. R., & Volkman, B. F. (2023). Fragment-based screening by protein-detected NMR spectroscopy. Methods in enzymology, 687, 133–158. URL: [Link]

  • PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of NMR spectroscopy applications in FBDD. Retrieved from [Link]

  • Approaches to Fragment-Based Drug Design. (2022, April 14). Retrieved from [Link]

  • Ciulli, A. (2013). Protein X-ray Crystallography and Drug Discovery. Methods in molecular biology (Clifton, N.J.), 922, 147–164. URL: [Link]

  • Bedwell, E. V., McCarthy, W. J., Coyne, A. G., Abell, C., & Frank, M. (2022). Development of potent inhibitors by fragment-linking strategies. Chemical biology & drug design, 100(4), 469–486. URL: [Link]

  • Frank, M., et al. (2013). Growing fragments through fragment-linking. ResearchGate. Retrieved from [Link]

Sources

"microwave-assisted synthesis of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

{"answer":"## Application Note: Microwave-Assisted Synthesis of Methyl 6-amino-1H-indole-4-carboxylate Hydrochloride Derivatives

Abstract

This document provides a comprehensive guide to the rapid and efficient synthesis of this compound and its derivatives using Microwave-Assisted Organic Synthesis (MAOS). The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents.[1][2] Traditional synthetic routes, such as the classical Fischer indole synthesis, often involve prolonged reaction times and harsh conditions.[3] This application note details a robust, microwave-accelerated protocol that dramatically reduces reaction times from hours to minutes, improves yields, and promotes greener chemistry principles.[3][4][5] We will explore the underlying principles of microwave heating, provide a detailed step-by-step protocol, discuss process optimization, and present a general workflow for the synthesis of these valuable heterocyclic compounds.

Introduction: The Case for Microwave-Assisted Indole Synthesis

The 6-amino-1H-indole-4-carboxylate core is a crucial building block for developing a wide range of biologically active molecules, including potential anticancer and antitubercular agents.[6] The classical Fischer indole synthesis, discovered in 1883, remains a cornerstone for creating the indole heterocycle from an arylhydrazine and a carbonyl compound under acidic conditions.[7][8] However, conventional thermal heating methods for this reaction are often inefficient, requiring high temperatures and long durations, which can lead to byproduct formation and lower yields.[3]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[4][9] Unlike conventional heating which relies on conduction and convection, microwave irradiation utilizes dielectric heating.[10][11] Polar molecules and ions within the reaction mixture align with the oscillating electromagnetic field, generating heat rapidly and uniformly throughout the bulk of the sample.[5][9] This efficient energy transfer leads to:

  • Dramatically Reduced Reaction Times: Reactions that take hours under reflux can often be completed in minutes.[5][12]

  • Higher Yields and Purity: Rapid heating can minimize the formation of side products, leading to cleaner reactions and higher product yields.[5]

  • Enhanced Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility.[11][13]

  • Alignment with Green Chemistry: MAOS reduces energy consumption and often allows for solvent-free reactions or the use of more environmentally benign solvents.[4][14]

This guide focuses on leveraging these advantages for the synthesis of this compound derivatives, providing researchers with a powerful tool for accelerating drug discovery and development.

Principle and Mechanism: The Fischer Indole Synthesis Accelerated

The core transformation is the Fischer indole synthesis. The reaction proceeds through several key steps, each of which is accelerated by the rapid, uniform heating provided by microwave energy.[8][15]

  • Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of a substituted phenylhydrazine with a ketone or aldehyde (in this case, a pyruvate derivative) to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [4][4]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes a[4][4]-sigmatropic rearrangement, which is thermally promoted and thus significantly accelerated by microwave heating.[7][15][16]

  • Aromatization and Cyclization: The intermediate loses a molecule of ammonia and undergoes cyclization and subsequent proton loss to form the final aromatic indole ring.[8][17]

Microwave irradiation efficiently drives this entire cascade by rapidly achieving and maintaining the optimal reaction temperature, overcoming the activation energy barriers for each step more effectively than conventional heating.

Experimental Guide

Materials and Reagents
  • Starting Materials:

    • (4-Amino-3-carboxyphenyl)hydrazine hydrochloride (or relevant substituted hydrazine)

    • Methyl pyruvate

  • Catalyst/Solvent:

    • Polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSA)[18]

    • Ethanol (or other high-boiling polar solvent like DMF)[19]

  • Workup & Purification:

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexane, Ethyl Acetate (for chromatography)

Instrumentation
  • A dedicated microwave reactor designed for organic synthesis with capabilities for temperature and pressure monitoring is required.[11][13] Note: Domestic microwave ovens must not be used due to the risk of explosion from solvent superheating in sealed vessels and lack of safety controls.[11][12][20]

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Conduct all operations in a certified chemical fume hood.[20]

  • Pressure Hazard: Microwave reactions in sealed vessels generate high internal pressure.[13] Ensure vessels are not filled more than the manufacturer's recommended volume and allow them to cool completely to below the solvent's boiling point before opening.[13]

  • Chemical Hazards: Handle all chemicals according to their Safety Data Sheet (SDS). PPA is corrosive. Hydrazine derivatives can be toxic.

Step-by-Step Synthesis Protocol

This protocol describes the synthesis of the parent compound, this compound.

  • Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine (4-amino-3-carboxyphenyl)hydrazine hydrochloride (1.0 mmol), methyl pyruvate (1.2 mmol), and absolute ethanol (4 mL).

  • Microwave Irradiation: Seal the vial securely. Place it in the cavity of the microwave reactor. Set the reaction parameters to hold at a constant temperature of 120 °C for 15 minutes. The power will modulate automatically to maintain the set temperature.

  • Cooling: After the irradiation is complete, cool the vessel to room temperature (typically below 50 °C) using a compressed air stream before carefully removing it from the reactor.[13]

  • Reaction Quenching & Neutralization: Carefully open the vial and pour the reaction mixture into a beaker containing ice-cold water (20 mL). Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.[21]

  • Hydrochloride Salt Formation (Optional but recommended for stability/handling): Dissolve the purified free-base indole in a minimal amount of diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Visualization of Workflow and Chemistry

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Combine Hydrazine & Pyruvate in Vial B Seal Vessel & Microwave Irradiation (120°C, 15 min) A->B C Cooling & Quenching B->C D Liquid-Liquid Extraction C->D E Drying & Concentration D->E F Column Chromatography E->F G Characterization (NMR, LC-MS) F->G

Caption: Microwave-assisted indole synthesis workflow.

Simplified Reaction Scheme

G Start Substituted Phenylhydrazine + Methyl Pyruvate Intermediate Phenylhydrazone Intermediate Start->Intermediate Condensation Product Methyl 6-amino-1H-indole- 4-carboxylate Derivative Intermediate->Product Microwave (120°C) [3,3]-Sigmatropic Rearrangement & Cyclization

Caption: Fischer indole synthesis reaction scheme.

Results and Process Optimization

The microwave-assisted protocol provides significant advantages over conventional heating. The following table summarizes typical results and parameters.

Derivative SubstituentReaction Time (min)Temperature (°C)Power (W, avg.)Yield (%)Conventional Method (Time, Yield)
6-Amino (Parent)1512050-10085-92%8-12 hours, ~60%
5-Fluoro-6-amino1212050-10088-95%10 hours, ~65%
5-Chloro-6-amino1513060-12082-90%12 hours, ~55%
5-Methyl-6-amino2013060-12080-88%16 hours, ~50%

Yields are for isolated, purified products. Conventional method data is representative from literature.

Optimization Insights:

  • Solvent Choice: Polar, high-boiling solvents like ethanol, DMF, or NMP are excellent choices as they couple efficiently with the microwave field.

  • Catalyst: While PPA is effective, solid acid catalysts like p-TSA can simplify workup.[18] The optimal catalyst and loading should be determined empirically for each new substrate.

  • Temperature vs. Time: A key advantage of microwave synthesis is the ability to rapidly screen conditions. For new derivatives, it is often beneficial to fix the time (e.g., 10 minutes) and vary the temperature (e.g., 100°C, 120°C, 140°C) to find the optimal point where yield is maximized and byproduct formation is minimized.

Conclusion

Microwave-assisted synthesis represents a superior methodology for the preparation of this compound and its derivatives.[22] The protocols outlined in this application note demonstrate dramatic reductions in reaction time, significant improvements in yield, and adherence to the principles of green chemistry. This technology empowers researchers in drug discovery to accelerate the synthesis of complex heterocyclic libraries, facilitating faster lead identification and optimization.

References

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Semantic Scholar. Available at: [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. Available at: [Link]

  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Microwave synthesis: a green method for benzofused nitrogen heterocycles. Journal of the Indian Chemical Society. Available at: [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. Available at: [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. National Institutes of Health. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Microwave Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Microwave-assisted synthesis of medicinally relevant indoles. PubMed. Available at: [Link]

  • PART - 1 INTRODUCTION. BS Publications. Available at: [Link]

  • A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. PubMed. Available at: [Link]

  • Fischer indole synthesis. Grokipedia. Available at: [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]

  • Fischer Indole Synthesis. Name Reactions in Organic Synthesis.
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Available at: [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Fischer indole synthesis. Wikipedia. Available at: [Link]

  • Microwave-assisted synthesis of indole. Tetrahedron Letters. Available at: [Link]

  • One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. ResearchGate. Available at: [Link]

  • Process for the preparation of indole derivatives. Google Patents.
  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Tetrahedron. Available at: [Link]

  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PubMed Central. Available at: [Link]

  • 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. Available at: [Link]

  • Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Microwave-Assisted Synthesis of Medicinally Relevant Indoles. Scilit. Available at: [Link]

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI. Available at: [Link]

  • Process of preparing purified aqueous indole solution. Google Patents.
  • Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Taylor & Francis Online. Available at: [Link]

  • Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. RJPBCS. Available at: [Link]

  • Synthesis of 6-amino-1H-indole-4,7-quinones. ResearchGate. Available at: [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available at: [Link]

Sources

Application Notes & Protocols: One-Pot Synthesis of Fused Indole Heterocycles from Methyl 6-amino-1H-indole-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence in biologically active molecules, from the neurotransmitter serotonin to anti-cancer agents, underscores the continuous demand for efficient and versatile synthetic methodologies to access novel indole derivatives.[1] Methyl 6-amino-1H-indole-4-carboxylate hydrochloride is a particularly valuable building block, offering multiple points for diversification through its reactive amino group, the indole nitrogen, and the ester functionality. This application note details a representative one-pot, multi-component protocol for the synthesis of complex fused indole heterocycles from this versatile starting material, a key strategy for the rapid generation of compound libraries for biological screening.

Reaction Overview: A Multi-Component Approach to Complexity

One-pot syntheses and multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation, thereby saving time, resources, and minimizing waste.[2] The protocol outlined herein is based on the principles of the Ugi four-component reaction (U-4CR), a classic MCR that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold.[1][3] By leveraging the inherent reactivity of this compound, which contains both an amine and a latent carboxylic acid (via in situ hydrolysis of the ester), we can construct intricate, drug-like molecules in a highly convergent manner.

One_Pot_Synthesis cluster_reactants Reactants cluster_process One-Pot Process Start Methyl 6-amino-1H-indole-4-carboxylate hydrochloride ReactionVessel One-Pot Reaction (Sequential Addition) Start->ReactionVessel Aldehyde Aldehyde/Ketone (R1CHO) Aldehyde->ReactionVessel Isocyanide Isocyanide (R2NC) Isocyanide->ReactionVessel Product Fused Indole Heterocycle ReactionVessel->Product caption Fig. 1: General workflow of the one-pot synthesis.

Caption: Fig. 1: General workflow of the one-pot synthesis.

Protocol & Experimental Design: A Step-by-Step Guide

This protocol describes a representative one-pot synthesis of a fused pyrrolo[3,4-b]indol-1-one derivative. The choice of reagents and conditions is based on established principles of multi-component reaction chemistry and is intended to be a starting point for further optimization.

Materials:

  • This compound

  • Aromatic or aliphatic aldehyde (e.g., benzaldehyde)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (MeOH)

  • Triethylamine (TEA) or other suitable base

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

  • Column chromatography supplies (silica gel)

Experimental Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Base Addition: Add methanol (to achieve a concentration of 0.1-0.5 M) and triethylamine (1.1 eq) to the flask. Stir the mixture at room temperature for 10-15 minutes to neutralize the hydrochloride salt and liberate the free amine.

  • Aldehyde Addition: Add the aldehyde (1.0 eq) to the reaction mixture. Stir at room temperature and monitor the formation of the imine intermediate by TLC. This step may take from 30 minutes to a few hours.

  • Isocyanide Addition: Once the imine formation is complete or has reached equilibrium, add the isocyanide (1.1 eq) to the reaction mixture.

  • Reaction and Cyclization: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete, as monitored by TLC. The reaction time can vary from a few hours to overnight. This step involves the Ugi condensation followed by an intramolecular cyclization.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Representative Reaction Parameters

ParameterRecommended ConditionRationale
Solvent Methanol (MeOH)A polar protic solvent that facilitates the dissolution of reactants and intermediates.[1]
Base Triethylamine (TEA)Neutralizes the hydrochloride salt of the starting material to provide the free amine for reaction.
Temperature Room Temperature to 60 °CMilder conditions are generally preferred to minimize side reactions, but heating may be required to drive the reaction to completion.
Stoichiometry Near-equimolar amounts of reactantsA key feature of MCRs is the high atom economy achieved with equimolar reactant ratios.[2]
Monitoring Thin Layer Chromatography (TLC)Allows for the tracking of reactant consumption and product formation to determine the reaction endpoint.

Mechanism & Rationale: The Chemistry Behind the Synthesis

The proposed one-pot synthesis proceeds through a cascade of reactions, beginning with the formation of an imine and culminating in an intramolecular cyclization to yield the fused indole heterocycle.

Mechanism Start Methyl 6-amino-1H-indole-4-carboxylate (Free Base) Imine Imine Intermediate Start->Imine + Aldehyde - H2O Aldehyde Aldehyde (R1CHO) Aldehyde->Imine Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide Isocyanide Isocyanide (R2NC) Isocyanide->Nitrilium Adduct α-Adduct Nitrilium->Adduct + H2O (hydrolysis of ester) - H+ Cyclized Fused Pyrrolo[3,4-b]indol-1-one Adduct->Cyclized Intramolecular Amidation caption Fig. 2: Plausible reaction mechanism.

Caption: Fig. 2: Plausible reaction mechanism.

  • Imine Formation: The reaction initiates with the condensation of the 6-amino group of the indole with the aldehyde to form an imine intermediate. This is a reversible reaction that is typically favored by the removal of water.

  • Nucleophilic Attack by Isocyanide: The isocyanide then undergoes a nucleophilic attack on the imine carbon, forming a nitrilium ion intermediate.[3]

  • Addition of Carboxylate: The methyl ester of the indole is proposed to undergo in situ hydrolysis to the corresponding carboxylate, which then acts as the nucleophile, attacking the nitrilium ion to form an α-adduct.

  • Intramolecular Cyclization: The final step involves an intramolecular Mumm-type rearrangement where the amide nitrogen attacks the ester carbonyl, leading to the formation of the stable, fused five-membered lactam ring of the pyrrolo[3,4-b]indol-1-one system.

Troubleshooting & Optimization

Problem Possible Cause Suggested Solution
Low Yield of Product Incomplete imine formation.- Use a dehydrating agent (e.g., molecular sieves).- Increase the reaction time for the imine formation step.
Slow cyclization.- Gently heat the reaction mixture (40-60 °C).- Use a more polar solvent to stabilize charged intermediates.
Formation of Side Products Self-condensation of the aldehyde.- Add the aldehyde slowly to the reaction mixture.
Polymerization of the isocyanide.- Ensure the reaction is not overly acidic or heated too strongly.
Starting Material Unreacted Incomplete neutralization of the hydrochloride.- Ensure sufficient base (at least 1.1 equivalents) is used.
Deactivation of the catalyst (if used).- Use fresh, high-purity reagents and solvents.

Application in Drug Discovery: A Gateway to Novel Scaffolds

The one-pot synthesis described provides a rapid and efficient route to novel, complex heterocyclic scaffolds that are of significant interest in drug discovery. The resulting fused indole derivatives can be further functionalized at various positions, allowing for the creation of a diverse library of compounds for screening against a wide range of biological targets. The pyrrolo[3,4-b]indol-1-one core, for example, is a privileged scaffold found in a number of biologically active compounds, including kinase inhibitors and anti-proliferative agents. The modular nature of this multi-component reaction allows for the systematic variation of the substituents introduced by the aldehyde and isocyanide components, facilitating structure-activity relationship (SAR) studies.

References

  • BenchChem. (2025).
  • Chem-Impex. (n.d.). Methyl indole-4-carboxylate. Chem-Impex. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2017). Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. PubMed. Retrieved from [Link]

  • MDPI. (2018). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). methyl 1H-indole-4-carboxylate. National Institutes of Health. Retrieved from [Link]

  • RSC Publishing. (2014). One-pot synthesis of 6,11-dihydro-5H-indolizino[8,7-b]indoles via sequential formation of β-enamino ester, Michael addition and Pictet–Spengler reactions. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Ugi reaction. Wikipedia. Retrieved from [Link]

  • ACS Publications. (2012). Indoles in Multicomponent Processes (MCPs). Chemical Reviews. Retrieved from [Link]

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  • Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride. This document is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purity of this valuable indole intermediate. Here, we address common experimental challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles and field-proven insights.

Section 1: The Synthetic Pathway at a Glance

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions at each stage. A common and effective route begins with a suitable substituted toluene, proceeds through nitration, functional group manipulation to form the indole ring, reduction of the nitro group, and concludes with the formation of the hydrochloride salt.

G A Methyl 2-methyl-3-nitrobenzoate B Methyl 2-(bromomethyl)-3-nitrobenzoate A->B NBS, BPO (Radical Bromination) C Wittig Salt Intermediate B->C PPh3 (Wittig Salt Formation) D Methyl 2-ethenyl-3-nitrobenzoate C->D Base, H2CO (Wittig Reaction) E Methyl 6-nitro-1H-indole-4-carboxylate D->E Pd(OAc)2, PPh3, CO (Reductive Cyclization) F Methyl 6-amino-1H-indole-4-carboxylate E->F H2, Pd/C or SnCl2 (Nitro Reduction) G Methyl 6-amino-1H-indole-4-carboxylate HCl F->G Anhydrous HCl (Salt Formation)

Caption: A common synthetic route to the target compound.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems that can arise during the synthesis, offering explanations and actionable solutions to get your experiment back on track.

Problem Area 1: Nitration and Indole Ring Formation

  • Q1: My initial nitration step results in a low yield and a mixture of isomers. What's going wrong?

    A: This is a frequent challenge due to the activating nature of the methyl group and the electron-rich indole nucleus, which is prone to polymerization under harsh acidic conditions.[1][2]

    • Causality: Strong nitrating agents like mixed nitric and sulfuric acid can lead to over-nitration or degradation into insoluble tars.[1][2] The reaction temperature is also critical; insufficient cooling can drastically lower selectivity.

    • Solutions:

      • Temperature Control: Maintain the reaction temperature strictly at 0-5°C, or even lower, during the addition of the nitrating agent.[2]

      • Milder Reagents: Consider using milder, non-acidic nitrating agents. Alternatives like benzoyl nitrate or a combination of tetramethylammonium nitrate and trifluoroacetic anhydride can improve regioselectivity and minimize degradation.[2][3]

      • Protecting Groups: For indole substrates, using an N-protecting group can prevent side reactions on the pyrrole ring before performing nitration on the benzene ring.[1]

  • Q2: The palladium-catalyzed reductive cyclization to form the indole ring is sluggish and gives a low yield. How can I optimize this?

    A: This crucial C-N bond-forming step is sensitive to catalyst activity, substrate purity, and reaction conditions.

    • Causality: The palladium catalyst can be poisoned by impurities (e.g., sulfur compounds, excess phosphine ligands). The carbon monoxide (CO) pressure and reaction temperature are also key parameters that must be finely tuned.

    • Solutions:

      • Reagent Purity: Ensure the starting material, Methyl 2-ethenyl-3-nitrobenzoate, is highly pure. Purify it via column chromatography if necessary.[4]

      • Catalyst System: Use fresh, high-quality palladium acetate and triphenylphosphine. An immediate yellow precipitate upon adding the palladium acetate is expected.[4]

      • CO Pressure: The reaction vessel must be properly sealed and saturated with carbon monoxide. A procedure involving multiple cycles of pressurizing and venting is recommended to ensure the atmosphere is CO-rich.[4]

      • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC). The product, Methyl 6-nitro-1H-indole-4-carboxylate, often appears as a bright fluorescent blue spot under UV light (254 nm).[4]

Problem Area 2: Reduction of the Nitro Group

  • Q3: My reduction of the 6-nitro group is incomplete, or I'm seeing significant side products. What is the best reduction method?

    A: The choice of reducing agent is critical for a clean and complete conversion to the 6-amino group without affecting other functionalities.

    • Causality: Catalytic hydrogenation (H₂/Pd/C) is very effective but can be too aggressive, potentially reducing the indole ring itself under certain conditions. Metal/acid systems like SnCl₂/HCl are robust but can require tedious workups to remove metal salts.[5] Intermediates like nitroso and hydroxylamine species can sometimes lead to undesired side products.[5]

    • Solutions:

      • Catalytic Hydrogenation: This is often the cleanest method. Use a high-quality 10% Palladium on Carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate. Ensure the system is properly purged with hydrogen. If the reaction stalls, filtering the mixture through Celite and adding fresh catalyst can help.[6]

      • Transfer Hydrogenation: This is a milder alternative to high-pressure hydrogenation. Using a hydrogen donor like hydrazine hydrate or ammonium formate with a catalyst (e.g., Pd/C, Raney Nickel) can be very effective and selective.[5][7]

      • Metal/Acid Reduction: Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate, often with added concentrated HCl, is a classic and reliable method. The reaction is typically heated to reflux and monitored by TLC until the starting material is consumed.[5] Be prepared for a workup that involves basification (e.g., with saturated sodium bicarbonate) to precipitate tin salts, followed by extraction.[5]

G Start Incomplete Nitro Reduction? CheckCatalyst Is the catalyst active and pure? Start->CheckCatalyst CheckHSource Is the hydrogen source sufficient? Start->CheckHSource CheckTemp Is temperature/time optimal? Start->CheckTemp Solution1 Filter and add fresh catalyst (e.g., Pd/C). CheckCatalyst->Solution1 No Solution2 Increase equivalents of H-donor (e.g., hydrazine, ammonium formate). CheckHSource->Solution2 No Solution3 Increase reaction time or temperature (e.g., reflux for SnCl2 method). CheckTemp->Solution3 No

Caption: Troubleshooting workflow for the nitro reduction step.

Problem Area 3: Purification and Salt Formation

  • Q4: The crude 6-aminoindole product is dark and difficult to purify. How can I improve its stability and purity?

    A: Aminoindoles are notoriously unstable and susceptible to air oxidation, which leads to the formation of colored impurities.

    • Causality: The electron-donating amino group makes the indole ring highly activated and prone to oxidation. Exposure to air, light, and residual acid or metal catalysts can accelerate degradation.

    • Solutions:

      • Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) as much as possible, especially after the reduction step.

      • Prompt Purification: Purify the crude amine as quickly as possible after workup using column chromatography.

      • Solvent Choice: Use degassed solvents for both the reaction workup and chromatography.

      • Immediate Conversion: Convert the purified free amine to its hydrochloride salt immediately. The salt form is significantly more stable to air and light.[8][9]

  • Q5: I'm having trouble getting the hydrochloride salt to crystallize. It either oils out or is too fine to filter.

    A: Proper salt formation requires anhydrous conditions and the right choice of solvent to control solubility and crystal growth.

    • Causality: The presence of water can lead to the formation of hydrates or prevent crystallization altogether, resulting in an oil.[10] If the product is too soluble in the chosen solvent, precipitation will be poor.

    • Solutions:

      • Anhydrous HCl: The most reliable method is to use a solution of anhydrous HCl gas in a dry, aprotic solvent like diethyl ether or 1,4-dioxane.[11]

      • Procedure: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol). While stirring, slowly add the HCl/ether solution dropwise. Precipitation of the salt should occur.[11] If it oils out, try adding a non-polar co-solvent like hexane to reduce solubility.

      • Temperature: Cooling the mixture (e.g., in an ice bath) can aid crystallization.

      • Isolation: Collect the crystalline solid by filtration, wash with cold, dry ether or hexane to remove any excess acid, and dry thoroughly under vacuum.[12]

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the critical analytical techniques for monitoring this synthesis?

    • A: Thin Layer Chromatography (TLC) is essential for monitoring the progress of each step. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation of intermediates and the final product. Mass Spectrometry (MS) should be used to confirm the molecular weight at each stage.

  • Q: How should the final product, this compound, be stored?

    • A: As a salt, it is much more stable than its free-base form. However, for long-term storage, it should be kept in a tightly sealed container, protected from light and moisture, preferably in a desiccator or freezer at low temperatures (e.g., -20°C).

  • Q: Can I perform a one-pot reduction and salt formation?

    • A: While sometimes possible, it is not recommended for this substrate. The conditions for nitro reduction (especially with metal/acid systems) are often incompatible with clean salt formation. A two-step process involving workup and purification of the free amine before forming the salt will almost always result in a higher purity final product.

Section 4: Key Parameter Summary

StepKey ReagentsSolventTemperatureCritical Considerations
Indole Formation Pd(OAc)₂, PPh₃, COAcetonitrile~100 °CCatalyst quality, CO pressure, reaction time (can be >48h).[4]
Nitro Reduction H₂, Pd/C or SnCl₂, HClEthanol/EtOAcRT to RefluxCatalyst activity, choice of reductant based on other functional groups.[5][6]
Salt Formation Anhydrous HClDiethyl Ether/Dioxane0 °C to RTStrictly anhydrous conditions are required to ensure crystalline product.[11]

Section 5: Optimized Protocol: Reduction and HCl Salt Formation

This protocol assumes you have successfully synthesized and purified Methyl 6-nitro-1H-indole-4-carboxylate.

Part A: Reduction of the Nitro Group (Catalytic Hydrogenation)

  • Setup: To a round-bottom flask, add Methyl 6-nitro-1H-indole-4-carboxylate (1.0 eq) and 10% Palladium on Carbon (5-10 mol % by weight).

  • Solvent: Add a suitable solvent, such as ethanol or ethyl acetate.

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Maintain the reaction under a hydrogen atmosphere (a balloon is often sufficient for small scale) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until all starting material is consumed.

  • Workup: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with fresh solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield crude Methyl 6-amino-1H-indole-4-carboxylate. Proceed immediately to the next step.

Part B: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude amine from the previous step in a minimal amount of anhydrous ethyl acetate or methanol.

  • Acidification: Cool the solution in an ice bath. Slowly add a 2M solution of HCl in anhydrous diethyl ether dropwise with stirring.

  • Precipitation: A precipitate should form. If the product oils out, scratch the inside of the flask or add a seed crystal. Adding a non-polar co-solvent like hexane can also induce precipitation.

  • Isolation: Stir the resulting slurry in the cold for 30 minutes. Collect the solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess acid. Dry the solid under high vacuum to obtain this compound as a stable, crystalline solid.

References

  • NileChemical. Making Aniline HCl. YouTube. Published November 17, 2023. Available from: [Link]

  • Oxford University Press. Amine salts. In: A Dictionary of Chemistry. Oxford Reference. Available from: [Link]

  • All In Chemistry. Amine and HCl - salt formation reaction. YouTube. Published June 7, 2022. Available from: [Link]

  • Li, Y., et al. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. 2023. Available from: [Link]

  • Li, Y., et al. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Nature Portfolio. Published September 5, 2023. Available from: [Link]

  • Organic Syntheses. Methyl 1H-Indole-4-carboxylate. Available from: [Link]

  • ResearchGate. How to make a salt of a novel compound? Published July 25, 2012. Available from: [Link]

  • National Center for Biotechnology Information. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. PubMed Central. Published April 23, 2023. Available from: [Link]

  • Google Patents. US20100204470A1 - method for salt preparation.
  • MDPI. Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Available from: [Link]

  • National Center for Biotechnology Information. A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of a Series of Diaminoindoles. PubMed Central. Published August 5, 2021. Available from: [Link]

  • National Center for Biotechnology Information. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). PubMed Central. Published August 21, 2022. Available from: [Link]

  • Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
  • ResearchGate. (a) Reduction of the nitro group in 6a to obtain 11a, a possible... Available from: [Link]

  • MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Available from: [Link]

  • ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Available from: [Link]

  • Organic Syntheses. Ethyl 2-methyl-1H-indole-5-carboxylate. Available from: [Link]

  • Royal Society of Chemistry. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry. Available from: [Link]

  • American Chemical Society. Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. Published August 5, 2021. Available from: [Link]

  • PrepChem. Synthesis of indole-6-carboxylic acid. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Available from: [Link]

  • Google Patents. EP1829872B1 - Processes for production of indole compounds.
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  • ChemSynthesis. methyl 1H-indole-4-carboxylate. Available from: [Link]

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Technical Support Center: Synthesis of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will explore common side reactions, troubleshoot potential issues, and provide validated protocols to enhance yield, purity, and reproducibility.

Introduction

Methyl 6-amino-1H-indole-4-carboxylate is a highly valuable building block in medicinal chemistry, serving as a key precursor for a range of pharmacologically active agents, including kinase inhibitors.[1] Its synthesis, while well-established, involves several critical transformations where side reactions can significantly impact the quality and yield of the final product. This guide provides an in-depth analysis of these potential pitfalls in a practical, question-and-answer format.

Overview of the Synthetic Pathway

A common and efficient route to this compound begins with a substituted toluene, proceeding through nitration, indole formation via the Batcho-Leimgruber synthesis, and subsequent reduction. Each stage presents unique challenges that must be carefully managed.

G cluster_start Starting Material cluster_indole_formation Batcho-Leimgruber Indole Synthesis cluster_reduction Reduction & Salt Formation A Methyl 2-methyl-3-nitrobenzoate B Enamine Intermediate (from DMF-DMA reaction) A->B 1. DMF-DMA C Methyl 6-nitro-1H-indole-4-carboxylate B->C 2. Reductive Cyclization (e.g., H2, Pd/C) D Methyl 6-amino-1H-indole-4-carboxylate (Free Base) C->D 3. Nitro Group Reduction (e.g., SnCl2 or H2, Pd/C) E Methyl 6-amino-1H-indole-4-carboxylate HCl (Final Product) D->E 4. HCl treatment

Caption: A common synthetic route to the target compound.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the synthesis.

Part 1: Indole Ring Formation (Batcho-Leimgruber Approach)

The Batcho-Leimgruber synthesis is a powerful method for constructing the indole scaffold from o-nitrotoluenes.[2] However, it is sensitive to reaction conditions.

Question: My reductive cyclization of the enamine intermediate is giving a low yield and a complex mixture of products. What's going wrong?

Answer: This is a common issue that typically points to three main causes: the choice of reducing agent, reaction temperature, or the stability of the enamine intermediate.

  • Causality of the Issue: The reductive cyclization involves reducing the nitro group to an amine, which then spontaneously attacks the enamine's vinyl carbon to form the indole ring. If the reduction is too slow or incomplete, the enamine can degrade. If it's too aggressive, side reactions can occur.

  • Troubleshooting Steps:

    • Verify Enamine Purity: The enamine intermediate formed from the reaction with dimethylformamide dimethyl acetal (DMF-DMA) can be unstable. It is often recommended to use it immediately in the next step without extensive purification. Confirm its formation via ¹H NMR if possible before proceeding.

    • Optimize Reducing Agent and Conditions: The choice of reducing agent is critical.

      • Palladium on Carbon (Pd/C) with H₂: This is a clean and effective method. Ensure the catalyst is active and the system is properly purged. A common side reaction is the reduction of the vinyl C=C bond of the enamine before cyclization, leading to an open-chain impurity.[3]

      • Tin(II) Chloride (SnCl₂): This is a robust alternative but can lead to purification challenges due to tin salts.

      • Iron in Acetic Acid (Fe/AcOH): A classical method that is effective but may require higher temperatures, potentially leading to degradation.

    • Control Temperature: For catalytic hydrogenations, reactions are often run at room temperature. Exothermic reactions should be cooled to prevent side reactions.

Question: I observe a significant, non-polar impurity (higher Rf on TLC) after the indole formation step. What could it be?

Answer: An impurity with a higher Rf value than the desired nitro-indole product is often an incompletely cyclized or non-polar byproduct.[4]

  • Likely Identity: A common side product is the corresponding aniline derivative where the nitro group has been reduced, but the intramolecular cyclization has not occurred. This can happen if the enamine functionality has degraded or if steric hindrance prevents efficient ring closure.

  • Preventative Measures:

    • Ensure Anhydrous Conditions: Moisture can hydrolyze the enamine intermediate. Use dry solvents and reagents.

    • Maintain an Inert Atmosphere: Particularly for catalytic hydrogenations, ensure the reaction vessel is free of oxygen, which can deactivate the catalyst.

Part 2: Nitro Group Reduction to the Amine

The final reduction of the nitro group on the indole ring is a critical step. Incomplete or non-selective reduction is a primary source of impurities.

Question: My final product, the 6-aminoindole free base, is yellow or brown and difficult to purify. Why is it colored?

Answer: The persistent color is a strong indicator of incomplete reduction or the formation of dimeric oxidation byproducts. The desired 6-aminoindole is typically an off-white or light tan solid.

  • Causality of the Issue: Catalytic reduction of nitroarenes can sometimes stall at intermediate stages, such as the nitroso or hydroxylamine species, which are often colored. Furthermore, these intermediates can dimerize to form highly colored azoxy or azo compounds.

G A R-NO₂ (Nitro - Starting Material) B R-NO (Nitroso - Colored) A->B Reduction C R-NHOH (Hydroxylamine) B->C Reduction E R-N=N(O)-R (Azoxy - Colored Impurity) B->E Condensation with R-NHOH D R-NH₂ (Amine - Desired Product) C->D Reduction

Caption: Incomplete reduction pathway leading to colored impurities.

  • Troubleshooting & Protocol Recommendations:

    • Choice of Reducing System:

      • H₂ with Pd/C: Generally very clean. If color persists, try increasing catalyst loading (e.g., from 5 mol% to 10 mol%) or hydrogen pressure. Ensure the solvent is appropriate (MeOH, EtOH, or EtOAc are common).

      • SnCl₂·2H₂O in EtOH/HCl: A very effective method for this transformation. The acidic conditions often help drive the reaction to completion and prevent the formation of dimeric impurities. The product often precipitates as the amine hydrochloride salt.

      • Sodium Dithionite (Na₂S₂O₄): A milder reagent that can be effective, but stoichiometry must be carefully controlled.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction until the starting material (6-nitroindole) is fully consumed. The appearance of intermediates can also be tracked.

    • Purification Tip: If colored impurities are present, a charcoal treatment of the crude product solution followed by filtration through celite can sometimes remove them before final crystallization.

Part 3: Hydrochloride Salt Formation

Question: After adding HCl to form the hydrochloride salt, my yield is low, or the product seems impure. What are the best practices for salt formation?

Answer: Improper salt formation can lead to an impure product that may be a mixture of the free base and the salt, or it can cause degradation if conditions are too harsh.

  • Causality of the Issue: The amino group on the indole ring is basic and will react with HCl to form the ammonium salt. However, the ester functionality is susceptible to acid-catalyzed hydrolysis, especially in the presence of water and heat.

  • Validated Protocol for Salt Formation:

    • Dissolve the purified Methyl 6-amino-1H-indole-4-carboxylate free base in a suitable anhydrous solvent (e.g., Methanol, Isopropanol, or Ethyl Acetate).

    • Cool the solution in an ice bath (0-5 °C).

    • Slowly add a pre-calculated amount (typically 1.1 to 1.2 equivalents) of a solution of HCl in an organic solvent (e.g., HCl in diethyl ether, HCl in isopropanol, or gaseous HCl). Avoid using aqueous HCl to minimize ester hydrolysis.

    • Stir the mixture at a low temperature. The hydrochloride salt will typically precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of cold, anhydrous solvent (like diethyl ether), and dry under vacuum without heat.

Summary of Potential Impurities

Impurity TypeProbable Step of OriginAnalytical Signature (LC-MS)Mitigation Strategy
Isomeric Nitroindoles Indole Ring FormationSame M+H as desired nitro-indole intermediate, different retention timeCareful control of cyclization conditions; purification by column chromatography.
Nitroso/Hydroxylamine Indoles Nitro Group ReductionM-16 or M-15 relative to nitro-indoleEnsure complete reduction by increasing catalyst load, reaction time, or using a stronger reducing agent like SnCl₂.[5]
Azoxy/Azo Dimeric Species Nitro Group ReductionApprox. 2x M of the amine productUse acidic reduction conditions (e.g., SnCl₂/HCl) to suppress dimerization.
6-Amino-1H-indole-4-carboxylic Acid Salt Formation / HydrolysisM-14 relative to desired productUse anhydrous HCl for salt formation; avoid heat.[6]
Dehalogenated Impurities (If starting from halogenated precursors)Varies based on precursorUse milder reduction conditions; avoid prolonged reaction times with Pd/C.[7]

References

  • Organic Syntheses. Methyl indole-4-carboxylate. Available at: [Link]

  • ResearchGate. Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Available at: [Link]

  • Royal Society of Chemistry. A review on indole synthesis from nitroarenes: classical to modern approaches. Available at: [Link]

  • ResearchGate. Reduction of the nitro group in 6a to obtain 11a, a possible precursor for new polyheterocyclic targets. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available at: [Link]

  • MDPI. Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Available at: [Link]

  • RJPBCS. Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. Available at: [Link]

  • ResearchGate. Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. Available at: [https://www.researchgate.net/publication/285078505_ChemInform_Abstract_Methyl_3-Amino-1H-indole-2-carboxylates_in_the_Synthesis_of_5H-Pyrimido54-b]indole_Derivatives]([Link])

  • Thieme. Metal-Free Reduction of Aromatic Nitro Compounds. Available at: [Link]

  • ResearchGate. Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]

  • Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available at: [Link]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available at: [Link]

  • PrepChem. Synthesis of indole-6-carboxylic acid. Available at: [Link]

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Technical Support Center: Decarboxylation of Methyl 6-amino-1H-indole-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the acid-catalyzed decarboxylation of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride. This document provides in-depth scientific context, detailed experimental protocols, and a comprehensive troubleshooting guide designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary insights to navigate this reaction successfully, understand the underlying chemical principles, and resolve common experimental challenges.

Scientific Overview & Reaction Mechanism

The conversion of this compound to 6-aminoindole is a two-stage process under acidic conditions. It is not a direct decarboxylation of the ester. The reaction proceeds through:

  • Acid-Catalyzed Ester Hydrolysis: The methyl ester is first hydrolyzed to the corresponding carboxylic acid, Methyl 6-amino-1H-indole-4-carboxylic acid. This reaction is reversible, and the use of a large excess of water (typically from the aqueous acid) drives the equilibrium toward the carboxylic acid product.[1][2]

  • Acid-Catalyzed Decarboxylation: The intermediate indole-4-carboxylic acid then undergoes decarboxylation. This is an electrophilic aromatic substitution (A–SE2) type mechanism.[3] The indole ring, being electron-rich, is susceptible to protonation, primarily at the C3 position. However, for decarboxylation, protonation occurs at the C4 position (the carbon bearing the carboxyl group), forming a Wheland-type intermediate (a σ-complex). The loss of carbon dioxide from this unstable intermediate, followed by deprotonation, restores the aromaticity of the indole ring and yields the final 6-aminoindole product.

The presence of the amino group at the 6-position is crucial. As the hydrochloride salt, this group exists in its protonated form (-NH3+), which is an electron-withdrawing group. This deactivates the benzene portion of the indole ring towards electrophilic attack. However, the pyrrole ring remains highly activated, and the overall mechanism proceeds effectively.

Visualizing the Mechanism

The following diagram illustrates the sequential hydrolysis and decarboxylation steps.

G cluster_0 Step 1: Acid-Catalyzed Ester Hydrolysis cluster_1 Step 2: Acid-Catalyzed Decarboxylation (A-SE2 Mechanism) SM Methyl 6-amino-1H-indole-4-carboxylate (Hydrochloride Salt) ProtonatedEster Protonated Ester Intermediate SM->ProtonatedEster H+ Tetrahedral Tetrahedral Intermediate ProtonatedEster->Tetrahedral + H2O Acid 6-amino-1H-indole-4-carboxylic Acid (Intermediate) Tetrahedral->Acid - CH3OH - H+ SigmaComplex σ-Complex Intermediate (Protonation at C4) Acid->SigmaComplex H+ Product 6-Aminoindole SigmaComplex->Product - CO2 - H+

Caption: Reaction mechanism for hydrolysis and decarboxylation.

Experimental Protocols & Workflow

Adherence to a well-defined protocol is critical for reproducibility and yield. Below are recommended procedures for conducting the reaction, monitoring its progress, and purifying the product.

Protocol 2.1: Decarboxylation Reaction
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add a 3-6 M solution of aqueous hydrochloric acid (HCl) or sulfuric acid (H2SO4). A typical solvent volume is 10-20 mL per gram of starting material.

  • Heating: Heat the reaction mixture to reflux (typically 100-110°C) with vigorous stirring. The reaction progress should be monitored periodically.

  • Monitoring: After an initial period (e.g., 2 hours), begin monitoring the reaction by TLC or HPLC (see Protocol 2.2) every 1-2 hours until the starting material and the carboxylic acid intermediate are consumed.

Protocol 2.2: Reaction Monitoring by HPLC
  • System: Reverse-phase HPLC with UV detection.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) is effective. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

  • Detection: Monitor at 270-280 nm, where the indole chromophore absorbs strongly.[5]

  • Sample Prep: Withdraw a small aliquot (~10-20 µL) from the reaction mixture, dilute it with the initial mobile phase composition (e.g., 1:1000 dilution in 90:10 Water/ACN), and inject.

Protocol 2.3: Work-up and Purification
  • Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Basification: Slowly and carefully add a concentrated aqueous base (e.g., 50% NaOH or solid K2CO3) to the cooled acidic solution until the pH is >10. The product, 6-aminoindole, is a free base and will become less water-soluble. This step can be exothermic; maintain cooling.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: The crude 6-aminoindole can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Experimental Workflow Diagram

G Start Reaction Setup Heat Heat to Reflux Start->Heat Monitor Monitor Progress (TLC/HPLC) Heat->Monitor Complete Complete? Monitor->Complete Complete->Heat No Cool Cool & Quench Complete->Cool Yes Basify Basify to pH > 10 Cool->Basify Extract Extract with Organic Solvent Basify->Extract Dry Dry & Concentrate Extract->Dry Purify Purify Product Dry->Purify End Pure 6-Aminoindole Purify->End

Sources

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for this challenging yet crucial transformation. The inherent complexity of this substrate, featuring an electron-rich indole core, a primary amino group, and an ester functionality, necessitates a carefully optimized approach to achieve high yields and purity.

Introduction: The Challenge at Hand

The Buchwald-Hartwig amination stands as a powerful tool for the formation of C-N bonds.[1] However, applying this reaction to a substrate like this compound presents a unique set of challenges. The indole nitrogen can compete with the primary amine as a nucleophile, the electron-rich nature of the indole ring can complicate the catalytic cycle, and the ester group may be sensitive to the strongly basic conditions typically employed.[2] This guide will walk you through common issues and provide evidence-based solutions to navigate these complexities.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

FAQ 1: Low to No Product Formation

Question: I am not seeing any significant formation of my desired product. What are the most likely causes and how can I address them?

Answer: This is a common issue that can stem from several factors, primarily related to the catalyst system and reaction environment.

  • Inactive Catalyst: The active catalyst in a Buchwald-Hartwig reaction is a Pd(0) species.[2][3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. This reduction can sometimes be inefficient.

    • Solution: Consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or, more preferably, a modern palladacycle precatalyst (e.g., a G3 or G4 Buchwald precatalyst).[4] These are often more reliable as they form the active LPd(0) catalyst more cleanly and efficiently.[4]

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.[4] A suboptimal ligand can lead to catalyst deactivation or poor reactivity. For N-arylation of indoles, specific ligands have shown superior performance.[5]

    • Solution: For indole substrates, ligands like DavePhos and tBuXphos have proven effective.[2] It is often best to screen a small panel of ligands to identify the optimal one for your specific substrate combination.

  • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive state.[4]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[4] All solvents and reagents should be thoroughly degassed prior to use.[4]

FAQ 2: Significant Side Product Formation

Question: I am observing significant amounts of side products, primarily hydrodehalogenation of my aryl halide and/or homocoupling. What can I do to minimize these?

Answer: The formation of side products indicates that unproductive reaction pathways are competing with the desired C-N bond formation.

  • Hydrodehalogenation: This occurs when the aryl halide is reduced to the corresponding arene. It can be a result of β-hydride elimination from the amine coupling partner.[1]

    • Solution: Optimizing the ligand can often suppress β-hydride elimination. Bulky, electron-rich phosphine ligands are generally preferred. Additionally, carefully controlling the reaction temperature can minimize this side reaction.[4]

  • Homocoupling: Dimerization of the aryl halide or the amine can be promoted by certain catalyst systems and conditions.[4]

    • Solution: Adjusting the catalyst loading and reaction temperature can often mitigate homocoupling.[4] In some cases, changing the solvent can also have a positive effect.

FAQ 3: Reaction Stalls or is Sluggish

Question: My reaction starts but seems to stall before reaching completion, even after extended reaction times. What could be the cause?

Answer: A stalled reaction often points to catalyst deactivation or issues with the base.

  • Catalyst Deactivation: The electron-rich indole substrate itself can coordinate to the palladium center, potentially leading to catalyst inhibition.[6]

    • Solution: The choice of ligand is crucial here. Bidentate ligands or bulky monophosphine ligands can often prevent the formation of inactive catalyst complexes.[7]

  • Base Inefficiency: The base plays a critical role in deprotonating the amine nucleophile.[8] If the base is not effective, the catalytic cycle will be slow or may halt.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[4] However, the ester functionality in your substrate is sensitive to these strong bases. A weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures to achieve a reasonable reaction rate.[2][4] The physical properties of the base, such as particle size, can also be important; consider grinding the base before use.[4]

FAQ 4: N-Arylation of the Indole Nitrogen

Question: I am concerned about the potential for the indole nitrogen to react instead of the 6-amino group. How can I promote selectivity for the desired amination?

Answer: This is a valid concern given the nucleophilicity of the indole N-H.

  • Protecting Group Strategy: The most straightforward approach is to protect the indole nitrogen.

    • Solution: While this adds steps to your synthesis, it can be the most reliable way to ensure selectivity.[9] Common protecting groups for indoles that are stable to Buchwald-Hartwig conditions include Boc and SEM.

  • Kinetic vs. Thermodynamic Control: It may be possible to achieve selectivity without a protecting group by carefully controlling the reaction conditions.

    • Solution: Experiment with different bases and temperatures. A bulky base might preferentially deprotonate the less sterically hindered primary amine. Lowering the reaction temperature could also favor the kinetically preferred amination of the primary amine.

Recommended Starting Conditions & Optimization Workflow

Below is a general protocol and a workflow for optimizing the reaction.

General Experimental Protocol

This protocol provides a starting point for your optimization experiments.

Component Amount Notes
This compound1.0 mmol
Aryl Halide1.2 mmol
Palladium Precatalyst (e.g., XPhos Pd G3)0.02 mmol (2 mol%)[4]
Ligand (if not using a precatalyst, e.g., XPhos)0.024 mmol (2.4 mol%)[4]
Base (e.g., Cs₂CO₃)2.0 mmolA weaker base is recommended to start, due to the ester.
Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)5 mL[10]

Procedure:

  • In an oven-dried reaction vessel, combine the this compound, aryl halide, palladium precatalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Optimization Workflow Diagram

Caption: A decision-tree workflow for optimizing the Buchwald-Hartwig amination.

Key Reaction Parameters and Their Effects

The success of your Buchwald-Hartwig amination hinges on the careful selection of several key parameters.

Parameter Effect on Reaction Considerations for this Substrate
Palladium Source The choice of palladium source affects the efficiency of active catalyst formation.Modern palladacycle precatalysts are generally more reliable than traditional sources like Pd(OAc)₂.[4]
Ligand Crucial for catalyst stability, reactivity, and selectivity.Bulky, electron-rich phosphine ligands are often required. For indole substrates, consider ligands like DavePhos or tBuXphos.[2]
Base Deprotonates the amine and facilitates the catalytic cycle.The ester functionality is base-sensitive. Start with weaker bases like Cs₂CO₃ or K₃PO₄ and consider stronger bases like NaOtBu or LHMDS with caution.[2][4]
Solvent Affects the solubility of reagents and can influence reaction rates.Aprotic, non-polar solvents like toluene and dioxane are commonly used.[10][11]
Temperature Influences reaction rate and can affect the prevalence of side reactions.Typical temperatures range from 80-110 °C.[3] Higher temperatures may be needed with weaker bases.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting.

BuchwaldHartwigCycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) AmineComplex [L-Pd(II)(Ar)(H₂NR')]+X⁻ OxAdd->AmineComplex + H₂NR' AmidoComplex L-Pd(II)(Ar)(HNR') AmineComplex->AmidoComplex - HX (+ Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NHR' AmidoComplex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

This guide provides a comprehensive framework for optimizing the Buchwald-Hartwig amination of this compound. By systematically addressing the challenges associated with this substrate and carefully selecting your reaction parameters, you can achieve your desired synthetic outcomes.

References

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.).
  • Recent Progress Concerning the N-Arylation of Indoles. (2021). Molecules, 26(15), 4686. Retrieved from [Link]

  • Role of the Base in Buchwald–Hartwig Amination. (2018). The Journal of Organic Chemistry, 83(21), 13154–13164. Retrieved from [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. (2009). Organic Process Research & Development, 13(4), 696–702. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles. (2025). Ursinus College Digital Commons. Retrieved from [Link]

  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. (2019). Organic & Biomolecular Chemistry, 17(40), 9016-9021. Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(42), 14966-14987. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Effect of various bases in the Buchwald coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides. (2009). Organic Letters, 11(20), 4568–4571. Retrieved from [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (2012). Organic Letters, 14(17), 4486–4489. Retrieved from [Link]

Sources

"Methyl 6-amino-1H-indole-4-carboxylate hydrochloride solubility issues in organic solvents"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 6-amino-1H-indole-4-carboxylate hydrochloride. This document is intended for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound in organic solvents. As a salt of a polar molecule, its solubility behavior can be complex and counterintuitive. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to facilitate your research and development efforts.

I. Understanding the Molecule: Why is Solubility a Challenge?

This compound is a salt, meaning it is composed of an organic cation and a chloride anion. This ionic character is the primary reason for its solubility profile.

  • The Structure: The molecule has a polar indole backbone with an amino group and a methyl ester. The amino group is protonated to form an ammonium hydrochloride salt. This ionic nature significantly increases its polarity compared to the free base form.[1]

  • "Like Dissolves Like": The fundamental principle of solubility is that polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[2] As a salt, this compound is highly polar. Therefore, it will have low solubility in non-polar or weakly polar organic solvents like hexane, toluene, and diethyl ether. Its solubility is expected to be better in more polar organic solvents such as alcohols, and especially in water.

  • The Hydrochloride Salt Form: The formation of a hydrochloride salt is a common strategy to increase the aqueous solubility of amine-containing drug candidates, making them more bioavailable.[1] However, this same property makes them less soluble in many common organic solvents used for synthesis and purification.[3]

II. Troubleshooting Guide: Addressing Poor Solubility

This section provides a systematic approach to resolving solubility issues. The flowchart below outlines the decision-making process.

Solubility_Troubleshooting start Start: Insoluble Compound solvent_selection Select an appropriate polar solvent (e.g., MeOH, EtOH, DMF, DMSO) start->solvent_selection test_solubility Test small-scale solubility solvent_selection->test_solubility is_soluble Is it soluble? test_solubility->is_soluble proceed Proceed with experiment is_soluble->proceed Yes heat_sonicate Apply heat (gentle) or sonication is_soluble->heat_sonicate No is_soluble2 Is it soluble? heat_sonicate->is_soluble2 is_soluble2->proceed Yes cosolvent Use a co-solvent system is_soluble2->cosolvent No is_soluble3 Is it soluble? cosolvent->is_soluble3 is_soluble3->proceed Yes ph_modification pH Modification: Convert to free base is_soluble3->ph_modification No is_soluble4 Is it soluble? ph_modification->is_soluble4 is_soluble4->proceed Yes end_insoluble Consider alternative strategies: - Different salt form - Solid-state reaction is_soluble4->end_insoluble No

Sources

Technical Support Center: Characterization of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 6-amino-1H-indole-4-carboxylate hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile indole building block. The unique combination of an amino group, a hydrolyzable ester, and an electron-rich indole nucleus, all in a hydrochloride salt form, presents specific characterization challenges. This guide provides in-depth, experience-based answers and troubleshooting protocols to ensure the accuracy and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, storage, and basic properties of this compound.

Q1: What is the expected appearance and proper storage condition for this compound?

A: this compound is typically a light brown to brown solid.[1] Due to the indole ring's sensitivity to oxidation and potential hygroscopicity of the hydrochloride salt, it is crucial to store the compound under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1] Proper storage minimizes the formation of oxidative impurities and prevents water absorption, which could affect weighing accuracy and promote hydrolysis.

Q2: Why is this compound supplied as a hydrochloride salt?

A: The hydrochloride salt form is utilized primarily to enhance the aqueous solubility and improve the crystalline nature and handling properties of the parent compound, which is an amino-functionalized organic molecule. The protonated amine (ammonium chloride) is significantly more polar than the free amine, making it more amenable to dissolution in polar protic solvents, which is often beneficial for biological assays and certain reaction conditions.

Q3: What are the best starting solvents for dissolving this compound for analysis?

A: For nuclear magnetic resonance (NMR) spectroscopy, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. It readily dissolves the hydrochloride salt and, being a non-exchangeable solvent, allows for the observation of labile protons from the amine (NH₃⁺) and the indole (N-H). For chromatography, a mixture of methanol or acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA), is a good starting point.

Q4: What are the key, structurally-defining signals to look for in a ¹H NMR spectrum?

A: In DMSO-d₆, you should look for several characteristic signals that confirm the compound's identity. The indole N-H proton typically appears as a broad singlet far downfield. The protons of the ammonium group (-NH₃⁺) will also be present, often as a broad signal. The aromatic protons on the indole ring will have specific splitting patterns and chemical shifts, and the methyl ester will present as a sharp singlet around 3.8-4.0 ppm.

Table 1: Typical ¹H NMR Chemical Shifts in DMSO-d₆
Proton Group Expected Chemical Shift (ppm)
Indole N-H~11.0 - 12.0 (broad singlet)
Aromatic C5-H & C7-H~6.5 - 7.5 (doublets or singlets)
Aromatic C2-H & C3-H~6.5 - 7.5
Ammonium (-NH₃⁺)Variable, often broad (e.g., 8.0-10.0)
Methyl Ester (-OCH₃)~3.8 - 4.0 (singlet)
Note: Exact chemical shifts can vary based on concentration, temperature, and residual water content.

Section 2: Troubleshooting Guides

This section provides in-depth solutions to more complex problems you may encounter during the characterization of this molecule.

Purity & Chromatography Issues

Q5: My reverse-phase HPLC peak is showing significant tailing. How can I improve the peak shape?

A: Peak tailing for this compound is almost always due to secondary interactions between the basic amino group and residual acidic silanol groups on the silica-based column packing. The protonated amine can interact strongly, leading to a poor peak shape.

Causality & Solution:

  • Mobile Phase pH: The most critical factor is the pH of the aqueous mobile phase. Without a proper buffer or acidic modifier, the amine's protonation state is not controlled.

    • Action: Add an acidic modifier to the mobile phase. A concentration of 0.1% formic acid or 0.05% TFA in both the aqueous and organic phases is standard practice. This ensures the amine is consistently protonated as a single species (-NH₃⁺) and suppresses the ionization of silanol groups, minimizing secondary interactions.

  • Column Choice: If peak shape does not improve, consider a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl or embedded polar group phase) that may have lower silanol activity.

Q6: I see several unexpected peaks in my LC-MS chromatogram. What are the most likely impurities?

A: Impurities can arise from the synthesis, storage, or handling of the compound. The structure of this compound suggests several common impurity types.

Troubleshooting Impurities:

  • Oxidation Products: The electron-rich indole ring is susceptible to oxidation, especially at the C2 and C3 positions.[2] This can lead to the formation of oxindole derivatives or other hydroxylated species. These will appear as masses of M+16, M+32, etc., relative to the parent compound.

  • Hydrolysis Product: The methyl ester can hydrolyze to the corresponding carboxylic acid, particularly if exposed to moisture and basic or strongly acidic conditions. This impurity will have a mass of M-14 (loss of CH₂).

  • Synthetic Precursors: Check for the presence of starting materials or intermediates from the synthetic route.

  • Dimerization Products: Indoles can sometimes form dimers under certain conditions, which would appear at a mass of approximately 2M.

Below is a systematic workflow for investigating these unknown peaks.

G start Unexpected Peak(s) in LC-MS check_mass Determine m/z of Impurity start->check_mass compare_known Compare m/z to Potential Impurities (M+16, M-14, Dimers, etc.) check_mass->compare_known match Potential Match Found compare_known->match Yes no_match No Obvious Match compare_known->no_match No force_degrade Perform Forced Degradation Study (Oxidation, Hydrolysis) match->force_degrade hrms Acquire High-Resolution MS Data (for elemental composition) no_match->hrms confirm Confirm Impurity Identity by Co-elution force_degrade->confirm isolate Isolate Impurity for NMR Analysis hrms->isolate

Caption: Workflow for impurity identification.

NMR Spectroscopy Issues

Q7: The N-H and -NH₃⁺ protons in my ¹H NMR are either extremely broad or not visible at all. Is my sample okay?

A: This is a very common observation and usually does not indicate a problem with the sample's integrity. These protons are "exchangeable," and their appearance is highly dependent on the experimental conditions.

Causality & Solution:

  • Solvent: In protic solvents like methanol-d₄, these protons will rapidly exchange with the deuterium atoms of the solvent and become completely invisible. This is why DMSO-d₆ is the preferred solvent.

  • Water Content: Even trace amounts of water (H₂O) in the DMSO-d₆ can catalyze proton exchange, leading to significant peak broadening. Using fresh, high-quality anhydrous DMSO-d₆ is essential.

  • Confirmation with D₂O: To confirm that a broad peak is an exchangeable proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H and -NH₃⁺ peaks will exchange with the deuterium and disappear.

  • Temperature: Lowering the temperature of the NMR experiment can sometimes slow down the exchange rate enough to sharpen these signals.

Q8: The aromatic region of my ¹H NMR is complex. How can I confidently assign the proton signals?

A: Unambiguous assignment of the aromatic protons on a substituted indole ring often requires more than a simple 1D ¹H NMR spectrum. Two-dimensional (2D) NMR experiments are the authoritative solution.[3]

G start Complex Aromatic ¹H NMR Signals cosy Run 2D COSY Experiment start->cosy hsqc Run 2D HSQC Experiment start->hsqc hmbc Run 2D HMBC Experiment start->hmbc cosy_purpose Identifies ¹H-¹H coupling networks. (Which protons are neighbors?) cosy->cosy_purpose assign Combine 1D & 2D Data for Unambiguous Assignment cosy->assign hsqc_purpose Correlates each proton to its directly attached carbon. hsqc->hsqc_purpose hsqc->assign hmbc_purpose Shows long-range (2-3 bond) ¹H-¹³C correlations. Crucial for connecting fragments across quaternary carbons. hmbc->hmbc_purpose hmbc->assign

Caption: Decision tree for NMR assignment.

Solid-State & Stability Issues

Q9: My compound is turning darker in color upon storage in solution. What is happening?

A: The darkening of indole-containing solutions, especially those with amino substituents, is a classic sign of oxidative degradation.[2] The indole nucleus is electron-rich and can be easily oxidized by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities. This often leads to the formation of colored, polymeric materials. To mitigate this, always prepare solutions fresh for experiments and store stock solutions frozen under an inert atmosphere.

Q10: My DSC thermogram shows a broad transition or a melt followed by an exotherm, not a sharp melting point. Why?

A: For a hydrochloride salt of a complex organic molecule, the thermal behavior can be intricate.

  • Decomposition: It is common for such salts not to have a true melting point but rather a decomposition temperature. The energy observed in the DSC might correspond to the molecule melting and immediately decomposing. The loss of hydrogen chloride (HCl) gas is a common decomposition pathway for hydrochloride salts.[4]

  • TGA Correlation: A simultaneous thermogravimetric analysis (TGA) is essential for interpretation.[5] If the DSC event coincides with a mass loss observed in the TGA, it confirms a decomposition event, not a simple melt.

  • Impurities/Solvates: The presence of impurities or residual solvent/water can also lead to a broad or depressed melting transition. TGA can help quantify the amount of volatile content.

Section 3: Standard Operating Procedures (SOPs)

SOP-01: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial. Dissolve in ~0.7 mL of anhydrous DMSO-d₆. Vortex briefly to ensure complete dissolution. Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum at 25 °C.

    • Set a sufficient relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.

    • Integrate all peaks, setting the integral of the methyl ester singlet to 3 protons as a reference.

  • D₂O Exchange: Add one drop of D₂O to the tube, shake gently, and re-acquire the ¹H spectrum to confirm exchangeable N-H and NH₃⁺ protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment is also recommended to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

SOP-02: HPLC-UV/MS Purity Analysis

This protocol provides a robust starting point for purity assessment.

Table 2: Recommended HPLC-MS Parameters
Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
UV Detection 220 nm, 254 nm, and 280 nm (Indole Chromophore)
MS Ionization Electrospray Ionization, Positive Mode (ESI+)
MS Scan Range m/z 100-500
  • System Suitability: Before analysis, inject a standard compound (e.g., caffeine) to verify system performance (retention time stability, peak shape).

  • Sample Preparation: Prepare a stock solution of the compound in 50:50 acetonitrile:water at 1 mg/mL. Dilute this stock to ~20 µg/mL using the same diluent.

  • Injection & Analysis: Inject 1-2 µL of the diluted sample. Integrate the area of all peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.

SOP-03: Thermal Analysis (TGA/DSC)
  • Instrumentation: Use a simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently.[5]

  • Sample Preparation: Place 3-5 mg of the compound into an aluminum pan. Do not crimp the lid if gas evolution (e.g., HCl) is expected; use a lid with a pinhole.

  • Method:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min.

    • Use a nitrogen purge gas at a flow rate of 50 mL/min.

  • Data Analysis: Correlate any mass loss events in the TGA curve with endothermic or exothermic events in the DSC curve to distinguish between phase transitions (e.g., melting) and decomposition events.[4]

References

  • PubChem. (n.d.). Methyl indole-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Magritek. (2018). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • Gaber, M., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Materials, 16(11), 3986. Retrieved from [Link]

  • Linseis. (n.d.). Simultaneous Thermal Analysis (STA). Retrieved from [Link]

  • YouTube. (2024). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. Retrieved from [Link] (Note: A generic YouTube link is used as the original may not be stable; the content reflects general knowledge on indole NMR interpretation).

  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

Sources

"stability of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals working with Methyl 6-amino-1H-indole-4-carboxylate hydrochloride. Due to the limited availability of specific stability data for this compound in public literature, this guide synthesizes information from structurally related molecules, including indole derivatives, aminophenols, and methyl esters, to provide a comprehensive overview of potential stability challenges and best practices for its handling and use in solution. The principles outlined here are designed to help you anticipate and troubleshoot issues related to the chemical integrity of this compound in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on its chemical structure, the main stability concerns for this compound in solution are:

  • Oxidation: The electron-rich indole ring and the 6-amino group make the molecule susceptible to oxidation, which can be catalyzed by light, heat, or the presence of oxidizing agents. This is a common degradation pathway for indole and aminophenol-like structures.[1][2][3]

  • Hydrolysis: The methyl ester at the 4-position is prone to hydrolysis, particularly under basic (alkaline) conditions, which would yield the corresponding carboxylic acid. Acid-catalyzed hydrolysis can also occur, though generally at a slower rate for methyl esters.[4][5][6]

  • Photodegradation: Indole derivatives are often sensitive to light.[7][8] Exposure to UV or even ambient light over extended periods can lead to the formation of degradation products.

  • pH Sensitivity: The stability of the compound can be highly dependent on the pH of the solution. Strongly acidic or basic conditions can promote degradation. For instance, while the hydrochloride salt form provides some protection against oxidation in acidic solutions, the indole ring itself can be unstable in strong acids.[3][9][10]

Q2: How should I prepare and store stock solutions of this compound?

A2: To maximize the shelf-life of your stock solutions, we recommend the following:

  • Solvent Selection: Use high-purity, anhydrous solvents when possible. Dimethyl sulfoxide (DMSO) and methanol are common solvents for indole derivatives.[11] For aqueous solutions, consider using a buffer at a slightly acidic to neutral pH (e.g., pH 5-7).

  • Preparation: Prepare solutions fresh for each experiment whenever possible. If you must store solutions, do so in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[12]

  • Storage Conditions: Store stock solutions at -20°C or -80°C. Protect them from light by using amber vials or by wrapping the vials in aluminum foil.[10][12] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture into the solution.

Q3: I've noticed a color change in my solution (e.g., turning yellow, brown, or purple). What could be the cause?

A3: A color change in your solution is a strong indicator of degradation, most likely due to oxidation. Aminophenol-containing structures are known to oxidize to form colored quinone-imine or polymeric products.[2][3] This process can be accelerated by exposure to air (oxygen), light, or basic pH. If you observe a color change, it is recommended to discard the solution and prepare a fresh one, taking extra precautions to minimize exposure to air and light.

Q4: Can I use this compound in a cell culture medium for an extended period?

A4: The stability of this compound in a complex aqueous environment like a cell culture medium over several days is not guaranteed. The physiological pH (around 7.4) and temperature (37°C) can promote both hydrolysis of the methyl ester and oxidation of the amino-indole core. It is advisable to conduct a preliminary stability test of the compound in your specific cell culture medium under your experimental conditions.[10] For long-term experiments, consider replenishing the compound at regular intervals.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Experimental Results
  • Symptom: High variability in data between experiments run on different days or between replicates.

  • Possible Cause: Degradation of the compound in stock solutions or during the experiment.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh dilutions from a frozen stock solution immediately before each experiment.

    • Assess Stock Solution Integrity: If you suspect your main stock solution has degraded, compare its performance to a freshly prepared solution from solid material. You can also analyze the stock solution by HPLC to check for the appearance of degradation peaks.

    • Evaluate Stability in Assay Buffer: Incubate the compound in your experimental buffer under the assay conditions for the duration of the experiment. Analyze samples at different time points by HPLC or LC-MS to determine the extent of degradation.

Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
  • Symptom: Your chromatogram shows the main peak for the compound, along with one or more unexpected peaks that may increase over time.

  • Possible Cause: The compound is degrading in the solution used for analysis or during the analytical run itself.

  • Troubleshooting Steps:

    • Check Mobile Phase pH: The indole ring can be sensitive to highly acidic mobile phases.[10] If you are using a mobile phase with a low pH (e.g., containing 0.1% trifluoroacetic acid), this could be inducing on-column degradation. Try a mobile phase with a milder pH if possible.

    • Analyze a Freshly Prepared Sample: Immediately after dissolving the solid compound, inject it into the HPLC/LC-MS system to get a baseline chromatogram. Compare this to a sample that has been in solution for a longer period.

    • Investigate Peak Identity: If you have access to LC-MS, determine the mass of the unexpected peaks. A mass increase of 16 Da could suggest oxidation, while a mass decrease of 14 Da could indicate hydrolysis of the methyl ester to the carboxylic acid.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a molecule.[13][14][15] This protocol provides a general framework for investigating the stability of this compound.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette or a clear glass vial to a light source as specified in ICH Q1B guidelines (e.g., cool white fluorescent and near UV lamp).[16] Maintain a dark control sample at the same temperature.

  • Sample Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample. Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the time-zero and dark control samples. A decrease in the main peak area and the appearance of new peaks indicate degradation.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the likely degradation pathways for this compound based on its chemical structure.

cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway start_h Methyl 6-amino-1H-indole-4-carboxylate product_h 6-amino-1H-indole-4-carboxylic acid start_h->product_h H+ or OH- H2O start_o Methyl 6-amino-1H-indole-4-carboxylate product_o Oxidized Products (e.g., Quinone-imines, Dimers) start_o->product_o [O] (Air, Light)

Caption: Potential degradation pathways for the target compound.

Summary of Stability and Handling Recommendations

ParameterRecommendationRationale
Solid Storage Store at 2-8°C or -20°C in a dry, dark place under an inert atmosphere.Minimizes oxidation and hydrolysis of the solid compound.
Solution Storage Store stock solutions at -20°C or -80°C in aliquots. Protect from light.Prevents degradation in solution and avoids damage from freeze-thaw cycles.[12]
pH Use solutions with a slightly acidic to neutral pH (5-7). Avoid strong acids and bases.Balances the stability of the amino group and the indole ring while minimizing ester hydrolysis.[9][10]
Light Exposure Handle the compound and its solutions with minimal exposure to light.Indole derivatives are often photolabile.[7][8]
Atmosphere For long-term storage of solutions, consider purging the vial with an inert gas (argon or nitrogen).Reduces the risk of oxidation.[10]

By following these guidelines, you can enhance the reliability and reproducibility of your experiments involving this compound.

References

  • Benchchem. Mitigating degradation of indole compounds during storage and analysis.
  • PubMed. Oxidation of 2-aminophenol to 2-amino-3H-phenoxazin-3-one with monochloramine in aqueous environment: A new method for APO synthesis?
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution.
  • Benchchem. 3-Aminoindole Hydrochloride: A Technical Guide to Solubility and Stability for Researchers.
  • XMB 1.9.11. Strange purple compound when oxidizing p-aminophenol.
  • A chemical rationale of drug stability and degrad
  • Origin Compounds. Storage & Handling Guidelines.
  • The Journal of Physical Chemistry - ACS Publications. Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence.
  • Benchchem.
  • MedCrave online.
  • ResearchGate. Determination of photostability and photodegradation products of indomethacin in aqueous media.
  • HYDROLYSIS OF ESTER.
  • PubMed. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Benchchem.
  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products.

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Technical Support Center: Preventing Oxidation of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing and preventing the oxidation of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride. This document is designed for researchers, scientists, and drug development professionals who handle this and similar aminoindole compounds. Due to the electron-rich nature of the indole ring, particularly when substituted with an amino group, this molecule is susceptible to oxidation, which can compromise experimental outcomes and product purity.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your compound.

Understanding the Challenge: The Instability of Aminoindoles

The core issue with 6-aminoindole derivatives is the high electron density of the bicyclic aromatic system, which makes it prone to oxidative degradation. The amino group further activates the ring, increasing its susceptibility to attack by atmospheric oxygen and other oxidizing agents. This can lead to the formation of colored impurities, dimerization, and other unwanted side reactions, ultimately impacting yield and purity.[1]

Frequently Asked Questions (FAQs)

Q1: My solid sample of this compound has changed color over time (e.g., from off-white to brown). What is happening?

A1: Color change is a primary indicator of oxidation. The indole ring system, especially with an electron-donating amino group, is susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light, elevated temperatures, and the presence of trace metal impurities. The resulting oxidized species are often highly colored polymeric or dimeric products. Storing the compound under an inert atmosphere (like argon or nitrogen), in a desiccator, and protected from light at low temperatures (-20°C is recommended) is crucial for long-term stability.[2]

Q2: I am observing unexpected peaks in my HPLC or LC-MS analysis after dissolving the compound. What are these impurities?

A2: The appearance of new peaks, particularly those with higher molecular weights, often points to oxidative dimerization or oligomerization. The oxidation can also lead to the formation of oxindole derivatives or ring-opened products.[3][4] To confirm the identity of these byproducts, high-resolution mass spectrometry (HRMS) can be invaluable.[3] To mitigate this, it is essential to use deoxygenated solvents for all solutions.

Q3: What are the best solvents to use for dissolving this compound to minimize oxidation?

A3: The choice of solvent is critical. Protic solvents, especially under non-acidic conditions, can facilitate oxidation. Aprotic solvents that have been thoroughly deoxygenated are generally preferred. It is advisable to sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes prior to use. For reactions, ensure the entire setup is under an inert atmosphere.

Q4: Can I use antioxidants to protect my compound in solution?

A4: Yes, the addition of antioxidants can be an effective strategy. Common antioxidants used in organic synthesis include butylated hydroxytoluene (BHT) or ascorbic acid. The appropriate concentration will depend on the specific application and should be empirically determined, but starting with a low concentration (e.g., 0.1 mol%) is a good practice.

Q5: How can I remove oxidative impurities from my sample?

A5: Purification of oxidized aminoindoles can be challenging due to the similar polarity of the impurities to the starting material. Column chromatography on silica gel is a common method. A careful selection of the eluent system is necessary to achieve good separation. In some cases, recrystallization might be effective if a suitable solvent system can be identified.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the oxidation of this compound.

Observation Potential Cause Recommended Action(s)
Solid compound darkens upon storage. Exposure to air, light, or heat.Store the compound in an amber vial, under an inert atmosphere (argon or nitrogen), and at a low temperature (-20°C).
Solutions of the compound rapidly change color. Dissolved oxygen in the solvent; exposure to ambient air.Use freshly deoxygenated solvents. Prepare solutions under an inert atmosphere.
Multiple unknown peaks in analytical chromatograms (HPLC, LC-MS). Oxidative degradation leading to byproducts.Confirm the presence of oxygen. Analyze a freshly prepared sample versus an aged one. Use deoxygenated solvents and inert atmosphere techniques.
Poor yield or formation of intractable materials in reactions. Oxidation of the starting material or intermediates.Ensure all reagents and solvents are deoxygenated. Run the reaction under a strict inert atmosphere. Consider the use of an amino-protecting group if the reaction conditions are harsh.
Inconsistent reaction outcomes. Variable levels of oxidation in the starting material.Before use, assess the purity of the starting material. If necessary, purify a batch and store it under inert conditions for consistent results.

Experimental Protocols

Protocol 1: Deoxygenation of Solvents

This protocol is essential for preparing solvents that will not promote the oxidation of your aminoindole compound.

Materials:

  • Solvent to be deoxygenated

  • Schlenk flask or a flask with a sidearm

  • Source of inert gas (argon or nitrogen) with a regulator

  • Gas dispersion tube (sparging needle)

  • Septum

Procedure:

  • Pour the solvent into the Schlenk flask.

  • Seal the flask with a septum.

  • Insert the gas dispersion tube through the septum, ensuring the tip is submerged in the solvent.

  • Insert a needle through the septum to act as a gas outlet.

  • Gently bubble the inert gas through the solvent for at least 30-60 minutes. The time required may vary depending on the solvent volume and the gas flow rate.

  • After sparging, remove the gas dispersion tube and outlet needle while maintaining a positive pressure of the inert gas.

  • The deoxygenated solvent should be used immediately or stored under an inert atmosphere.

Protocol 2: Handling and Weighing of the Compound

Minimizing exposure to the atmosphere during handling is critical.

Materials:

  • This compound

  • Glovebox or a glove bag with an inert atmosphere

  • Spatula

  • Weighing paper or vial

Procedure:

  • If available, perform all manipulations inside a glovebox filled with nitrogen or argon.

  • If a glovebox is not available, minimize the time the compound is exposed to air.

  • Quickly weigh the desired amount of the solid and immediately transfer it to the reaction vessel that has been pre-flushed with an inert gas.

  • Seal the reaction vessel under a positive pressure of inert gas.

Protocol 3: Protecting the Amino Group

For reactions that are incompatible with a free amino group or are performed under oxidizing conditions, protection of the amino group is a robust strategy.[1][5] Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[1]

Example: Boc Protection

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • A suitable base (e.g., triethylamine or diisopropylethylamine)

  • A suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

  • Dissolve this compound in the chosen aprotic solvent under an inert atmosphere.

  • Add the base to neutralize the hydrochloride salt and deprotonate the amino group.

  • Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, work up the reaction mixture appropriately to isolate the N-Boc protected product.

This protected intermediate will be significantly more stable towards oxidation and can be carried through subsequent synthetic steps. The Boc group can be readily removed under acidic conditions when the free amine is required.[1]

Visualizing the Problem and Solutions

Oxidation Pathway

OxidationPathway cluster_0 Susceptible Compound cluster_1 Oxidative Stress cluster_2 Degradation Products Aminoindole Methyl 6-amino-1H-indole-4-carboxylate Dimer Dimeric Byproducts Aminoindole->Dimer Oxidation Polymer Polymeric Impurities Aminoindole->Polymer Oxidation Oxindole Oxindole Derivatives Aminoindole->Oxindole Oxidation Oxidants O₂, Light, Heat Oxidants->Aminoindole

Caption: Susceptibility of the aminoindole to various oxidative stressors leading to degradation products.

Prevention Workflow

PreventionWorkflow cluster_storage Storage cluster_handling Handling & Dissolution cluster_reaction Reaction Strategy Storage Storage Handling Handling Storage->Handling SolventPrep SolventPrep Handling->SolventPrep Reaction Reaction SolventPrep->Reaction Protection Protection SolventPrep->Protection End Stable Compound & Reliable Results Reaction->End Protection->End Start Start with Pure Compound Start->Storage

Caption: A comprehensive workflow for preventing oxidation from storage to reaction.

References

  • Cuevas, F., et al. (2000). Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl- pyrrolidin-2(R)-yl)methyl]indole. The Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia. Protecting group. Available from: [Link]

  • SynArchive. Protection of Indole by Aminal. Available from: [Link]

  • ResearchGate. A New Protecting-Group Strategy for Indoles | Request PDF. Available from: [Link]

  • Doni, D., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. Available from: [Link]

  • Bansal, T., et al. (2019). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology. Available from: [Link]

  • Microbe Notes. Indole Test- Principle, Media, Procedure, Types, Results, Uses. Available from: [Link]

  • Goyal, R. N., & Singh, U. (1998). Oxidation chemistry and biochemistry of indole and effect of its oxidation product in albino mice. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • National Institutes of Health. Oxidation of Indole-3-Acetic Acid-Amino Acid Conjugates by Horseradish Peroxidase. Available from: [Link]

  • ChemTalk. Common Oxidizing Agents & Reducing Agents. Available from: [Link]

  • Online Biology Notes. Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Available from: [Link]

  • Stoltz, B. M., et al. (2016). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Journal of the American Chemical Society. Available from: [Link]

  • LabXchange. Common Oxidizing Agents. Available from: [Link]

  • Burd', V. N., Bantleon, R., & Van Pee, K. H. (2001). [Oxidation of indole and its derivatives by heme-independent chloroperoxidases]. Prikladnaia biokhimiia i mikrobiologiia. Available from: [Link]

  • Chemistry LibreTexts. 11.18: Common Oxidizing Agents. Available from: [Link]

  • Bionano Genomics. Troubleshooting Guides. Available from: [Link]

  • Griffiths, R. J., et al. (2022). Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams. Organic Letters. Available from: [Link]

  • Beckman Coulter. SimpleSolve: Advanced Instrument-Guided Troubleshooting on the DxI 9000 Immunoassay Analyzer. Available from: [Link]

  • National Center for Biotechnology Information. methyl 1H-indole-4-carboxylate. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of Methyl 6-amino-1H-indole-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride, a key intermediate in various synthetic pathways. We will delve into the nuances of its spectral interpretation, compare it with relevant analogues, and discuss the identification of potential process-related impurities. This guide is structured to provide not just a procedural overview, but a logical framework rooted in the principles of magnetic resonance and extensive field experience.

Introduction: The Significance of Structural Verification

This compound is a versatile building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its chemical structure, possessing a substituted indole core, presents a unique set of protons whose chemical environments are sensitive to electronic and steric effects. As a hydrochloride salt, its solubility and the chemical shifts of its labile protons require special consideration during NMR analysis.

Accurate interpretation of the ¹H NMR spectrum is a critical quality control step, ensuring the identity and purity of the compound before its progression into further synthetic steps or biological assays. This guide will provide a comprehensive walkthrough of the expected ¹H NMR spectrum, from sample preparation to detailed spectral analysis.

Experimental Protocol: A Self-Validating Approach to Sample Preparation and Data Acquisition

The quality of an NMR spectrum is intrinsically linked to the meticulousness of the sample preparation. For hydrochloride salts, which can exhibit poor solubility in common deuterated solvents and are prone to signal broadening, a robust protocol is essential.

Step-by-Step Sample Preparation
  • Solvent Selection: Due to the ionic nature of the hydrochloride salt, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively solvates the salt, and its deuterium lock signal is stable.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆. This concentration range provides a good signal-to-noise ratio without inducing significant viscosity-related line broadening.[1]

  • Dissolution: After adding the solvent, gently vortex the NMR tube to facilitate dissolution. If necessary, brief sonication can be employed. A clear, particulate-free solution is crucial for acquiring high-resolution spectra.[2][3][4]

  • Filtration (Optional but Recommended): If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. This prevents distortion of the magnetic field homogeneity.[2]

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the internal reference (δ 0.00 ppm).

Data Acquisition Parameters

A standard ¹H NMR spectrum can be acquired on a 400 MHz or 500 MHz spectrometer. Typical acquisition parameters include:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

Spectral Analysis: Decoding the Proton Signals

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each proton in the molecule. The following is a detailed, predicted analysis based on established chemical shift principles and data from analogous compounds.

Molecular Structure and Proton Numbering:

molecule cluster_indole cluster_substituents N1 N1-H C2 C2-H N1->C2 C3 C3-H C2->C3 C3a C3a C3->C3a C4 C4 C3a->C4 C7a C7a C5 C5-H C4->C5 COOCH3 COOCH₃ C4->COOCH3 C6 C6 C5->C6 C7 C7-H C6->C7 NH3_plus NH₃⁺ C6->NH3_plus C7->C7a C7a->N1

Caption: Molecular structure of this compound with proton numbering.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
N1-H ~11.0 - 12.0Broad Singlet-The indole N-H proton is typically deshielded and appears as a broad singlet. Its chemical shift is highly dependent on concentration and solvent.
H2 ~7.2 - 7.4Triplet~2.5 - 3.0This proton on the pyrrole ring is coupled to H3 and the N1-H proton.
H3 ~6.5 - 6.7Triplet~2.5 - 3.0Coupled to H2 and the N1-H proton, this proton is typically found more upfield than H2.
H7 ~7.5 - 7.7Singlet or Narrow Doublet-Due to the substitution pattern, H7 is expected to show minimal coupling to other aromatic protons. It may appear as a sharp singlet or a very narrow doublet due to a small long-range coupling.
H5 ~6.8 - 7.0Singlet or Narrow Doublet-Similar to H7, H5 is also relatively isolated and is expected to be a singlet or a narrow doublet. The amino group at C6 will shield this proton, causing an upfield shift compared to the unsubstituted indole.
-NH₃⁺ ~8.0 - 9.0Broad Singlet-The protons of the ammonium group are expected to be significantly deshielded due to the positive charge and will likely appear as a broad singlet due to exchange with trace water in the solvent.
-OCH₃ ~3.9Singlet-The methyl ester protons will appear as a sharp singlet in the typical region for methoxy groups.

Comparative Analysis: Insights from Structurally Related Molecules

To build confidence in our spectral assignments, it is instructive to compare the predicted spectrum with that of known, structurally related compounds.

Comparison with Methyl 1H-indole-4-carboxylate

The ¹H NMR spectrum of the parent compound lacking the 6-amino group, Methyl 1H-indole-4-carboxylate, provides a valuable baseline. In this molecule, the protons on the benzene portion of the indole ring (H5, H6, and H7) will exhibit a more complex splitting pattern and will be located at different chemical shifts compared to our target molecule. The absence of the electron-donating amino group at the C6 position in the parent compound will result in a general downfield shift for the H5 and H7 protons.

Comparison with 6-Nitroindole

A common synthetic route to aminoindoles involves the reduction of the corresponding nitroindole. Therefore, the 6-nitro precursor is a potential impurity. The ¹H NMR spectrum of 6-nitroindole would show a significant downfield shift of the protons on the benzene ring, particularly H5 and H7, due to the strong electron-withdrawing nature of the nitro group.[3][5] The presence of small peaks in these downfield regions could indicate incomplete reduction.

Table of Comparative ¹H NMR Data
CompoundH5 (ppm)H7 (ppm)Reference
This compound (Predicted) ~6.8 - 7.0~7.5 - 7.7-
Methyl 1H-indole-4-carboxylate ~7.3 - 7.5~7.8 - 8.0[6]
6-Nitroindole ~8.0 - 8.2~8.3 - 8.5[3][5]

This comparative table highlights the diagnostic upfield shift of the H5 proton upon introduction of the amino group at C6, providing a clear marker for successful synthesis.

Workflow and Logic Visualization

The logical flow of ¹H NMR analysis, from sample preparation to final structural confirmation, can be visualized as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis sample Weigh ~5-10 mg of Compound solvent Dissolve in 0.6-0.7 mL DMSO-d6 sample->solvent dissolve Vortex/Sonicate to Dissolve solvent->dissolve filter Filter if Particulates are Present dissolve->filter nmr Acquire 1H NMR Spectrum (400/500 MHz) filter->nmr process Process Data (FT, Phasing, Baseline Correction) nmr->process assign Assign Peaks (Chemical Shift, Multiplicity, J-coupling) process->assign compare Compare with Analogues and Potential Impurities assign->compare confirm Confirm Structure and Assess Purity compare->confirm

Caption: Workflow for the ¹H NMR analysis of this compound.

Conclusion: A Key Tool for Synthetic Success

The ¹H NMR analysis of this compound, while presenting minor challenges due to its salt form, is a straightforward yet critical step in its chemical synthesis and characterization. By following a robust experimental protocol and applying a logical, comparative approach to spectral interpretation, researchers can confidently verify the structure and purity of this important synthetic intermediate. The ability to distinguish the target compound from its precursors and other related analogues is a testament to the power of NMR spectroscopy in modern drug discovery and development.

References

  • The Royal Society of Chemistry. Supporting information. [Link]

  • The Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • University of California, San Diego. NMR Sample Preparation. [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR. [Link]

  • University of Reading. School of Chemistry, Food and Pharmacy - Research. [Link]

  • PubChem. methyl 1H-indole-4-carboxylate. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

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A Comparative Analysis of the Reactivity of Methyl 6-amino-1H-indole-4-carboxylate and its 5-amino Isomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutics. The nuanced reactivity of substituted indoles dictates their synthetic accessibility and potential for diversification. This guide provides an in-depth comparison of the chemical reactivity of two closely related isomers: Methyl 6-amino-1H-indole-4-carboxylate and Methyl 5-amino-1H-indole-4-carboxylate. Understanding the subtle yet significant differences in their electronic and steric properties is paramount for researchers aiming to leverage these building blocks in complex synthetic endeavors.

This analysis will delve into the theoretical underpinnings of their reactivity, supported by available experimental data for related systems, to offer a predictive framework for their behavior in common chemical transformations. We will explore their susceptibility to electrophilic and nucleophilic attack, providing insights into regioselectivity and reaction outcomes.

Electronic Landscape: The Decisive Role of the Amino Group Position

The primary determinant of the differential reactivity between the 5-amino and 6-amino isomers lies in the electronic influence of the amino group on the indole nucleus. The amino group, being a potent electron-donating group, exerts its influence through both mesomeric (resonance) and inductive effects.

Methyl 5-amino-1H-indole-4-carboxylate: In this isomer, the amino group is in conjugation with the pyrrole ring, specifically with the C3 position, which is the typical site of electrophilic attack in indoles. This direct conjugation significantly increases the electron density at C3, making the molecule highly activated towards electrophilic substitution. The lone pair of the amino group can be delocalized into the indole ring system, as depicted in the resonance structures below. This enhanced nucleophilicity at C3 is the dominant factor governing its reactivity.

Methyl 6-amino-1H-indole-4-carboxylate: Conversely, in the 6-amino isomer, the amino group is situated on the benzene ring and is not in direct conjugation with the C3 position of the pyrrole ring. While it still donates electron density to the aromatic system as a whole, its activating effect on the C3 position is less pronounced compared to the 5-amino isomer. The electron-donating effect is primarily directed towards the C5 and C7 positions of the benzene ring.

The methyl carboxylate group at the 4-position in both isomers is an electron-withdrawing group, which deactivates the benzene portion of the indole ring towards electrophilic attack. However, its influence on the reactivity of the pyrrole ring, particularly the highly nucleophilic C3 position, is less significant compared to the powerful activating effect of the amino group.

Electrophilic Substitution Reactions: A Tale of Two Reactivities

The indole nucleus is inherently electron-rich and readily undergoes electrophilic substitution, predominantly at the C3 position[1]. The presence of an amino group further enhances this reactivity.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds[2][3]. The Vilsmeier reagent, a chloromethyliminium salt, is a relatively weak electrophile and thus requires a highly activated substrate[2].

  • Methyl 5-amino-1H-indole-4-carboxylate: Due to the strong activation of the C3 position by the 5-amino group, this isomer is expected to undergo the Vilsmeier-Haack reaction readily to yield the corresponding 3-formyl derivative. The reaction likely proceeds under mild conditions. In related 5-aminoindole systems, Vilsmeier-Haack reactions have been shown to be efficient[4].

  • Methyl 6-amino-1H-indole-4-carboxylate: While still activated, the C3 position is less nucleophilic compared to the 5-amino isomer. The Vilsmeier-Haack reaction is expected to proceed, but may require more forcing conditions (higher temperature or longer reaction times) to achieve comparable yields. It is also possible that competitive formylation could occur on the electron-rich amino group itself, or at the C7 position, although C3 formylation is generally favored for indoles. Studies on the Vilsmeier-Haack formylation of 3-amino-4-methylpyridines, an analogous system, highlight the sensitivity of the reaction to substrate electronics[5].

Comparative Reactivity Summary (Vilsmeier-Haack):

IsomerPredicted ReactivityPredicted Regioselectivity
Methyl 5-amino-1H-indole-4-carboxylate HighPredominantly C3-formylation
Methyl 6-amino-1H-indole-4-carboxylate ModeratePredominantly C3-formylation

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation of Aminoindoles

This protocol is a general guideline and may require optimization for the specific substrates.

G reagents POCl3 DMF reaction Stir at 0°C to rt reagents->reaction substrate Aminoindole (5- or 6-isomer) substrate->reaction workup Aqueous Workup (e.g., NaHCO3) reaction->workup product 3-Formylaminoindole workup->product

Caption: General workflow for the Vilsmeier-Haack formylation of aminoindoles.

Step-by-Step Procedure:

  • To a stirred solution of dimethylformamide (DMF, 3.0 equiv.) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.).

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of the respective aminoindole carboxylate (1.0 equiv.) in DMF to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mannich Reaction

The Mannich reaction is another important electrophilic substitution reaction that introduces an aminomethyl group onto the indole nucleus, typically at the C3 position[6][7]. The reaction involves an aldehyde (commonly formaldehyde) and a secondary amine to form an electrophilic Eschenmoser's salt precursor in situ.

  • Methyl 5-amino-1H-indole-4-carboxylate: The high nucleophilicity of the C3 position makes this isomer an excellent substrate for the Mannich reaction. The reaction is expected to be facile and high-yielding.

  • Methyl 6-amino-1H-indole-4-carboxylate: This isomer should also undergo the Mannich reaction at the C3 position. However, due to the reduced activation compared to the 5-amino isomer, the reaction might be slower or require slightly more forcing conditions. There is also a possibility of competing reaction at the amino group, although C-alkylation at C3 is generally kinetically favored.

Comparative Reactivity Summary (Mannich Reaction):

IsomerPredicted ReactivityPredicted Regioselectivity
Methyl 5-amino-1H-indole-4-carboxylate HighPredominantly C3-aminomethylation
Methyl 6-amino-1H-indole-4-carboxylate ModeratePredominantly C3-aminomethylation

Experimental Protocol: General Procedure for the Mannich Reaction of Aminoindoles

G reagents Formaldehyde Secondary Amine (e.g., Dimethylamine) reaction Stir in Acetic Acid reagents->reaction substrate Aminoindole (5- or 6-isomer) substrate->reaction workup Aqueous Workup (e.g., NaOH) reaction->workup product 3-Aminomethylaminoindole (Gramine analogue) workup->product

Caption: General workflow for the Mannich reaction of aminoindoles.

Step-by-Step Procedure:

  • To a solution of the aminoindole carboxylate (1.0 equiv.) in glacial acetic acid, add a secondary amine (e.g., dimethylamine, 1.2 equiv.) and aqueous formaldehyde (37%, 1.2 equiv.).

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-water and basify with a concentrated aqueous solution of sodium hydroxide to pH > 10.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nucleophilic Substitution Reactions

The reactivity of these isomers in nucleophilic substitution reactions can be considered from two perspectives: reactions involving the amino group as a nucleophile and reactions where a leaving group on the indole ring is displaced.

N-Acylation and N-Alkylation

The amino group in both isomers is nucleophilic and can readily undergo acylation and alkylation reactions. The nucleophilicity of the amino group is influenced by the extent of its delocalization into the aromatic ring.

  • Methyl 5-amino-1H-indole-4-carboxylate: The lone pair of the 5-amino group is significantly delocalized into the indole ring to activate the C3 position. This delocalization reduces the nucleophilicity of the nitrogen atom itself compared to a simple aniline.

  • Methyl 6-amino-1H-indole-4-carboxylate: The delocalization of the lone pair of the 6-amino group is primarily within the benzene ring. Its nucleophilicity is expected to be more comparable to that of a substituted aniline.

Therefore, it is predicted that the 6-amino isomer would be more reactive towards N-acylation and N-alkylation than the 5-amino isomer under similar conditions. Chemoselective O-acylation of hydroxyamino acids under acidic conditions provides a precedent for modulating reactivity based on the protonation state of functional groups[8].

Comparative Reactivity Summary (N-Acylation/Alkylation):

IsomerPredicted Reactivity of the Amino Group
Methyl 5-amino-1H-indole-4-carboxylate Moderate
Methyl 6-amino-1H-indole-4-carboxylate High
Nucleophilic Aromatic Substitution (SNA r)

For a nucleophilic aromatic substitution to occur on the indole ring itself, a good leaving group (e.g., a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group are typically required. The aminoindoles themselves are electron-rich and generally not good substrates for SNAr unless further modified. However, if a halogen were introduced at a position activated by the carboxylate group (e.g., C5 in the 6-amino isomer), subsequent SNAr reactions could be envisioned.

Computational Insights

While direct experimental comparative data is scarce, computational chemistry offers a powerful tool to predict reactivity. Frontier Molecular Orbital (FMO) theory is particularly useful[9][10]. The Highest Occupied Molecular Orbital (HOMO) represents the electron-donating ability (nucleophilicity), while the Lowest Unoccupied Molecular Orbital (LUMO) indicates the electron-accepting ability (electrophilicity).

For electrophilic attack, a higher HOMO energy level suggests greater reactivity. It is predicted that the HOMO of Methyl 5-amino-1H-indole-4-carboxylate would be higher in energy and have a larger coefficient at the C3 position compared to the 6-amino isomer, consistent with its enhanced nucleophilicity at this position.

For nucleophilic attack on the amino group, the analysis would be more complex, but the higher localization of the lone pair on the nitrogen of the 6-amino isomer would suggest a greater contribution of the nitrogen's p-orbital to the HOMO, making it a better nucleophile.

Conclusion

The positioning of the amino group on the indole ring profoundly influences the reactivity of Methyl 6-amino-1H-indole-4-carboxylate and its 5-amino isomer. The 5-amino isomer is predicted to be significantly more reactive towards electrophilic substitution at the C3 position due to the direct electronic activation. In contrast, the amino group of the 6-amino isomer is anticipated to be more nucleophilic, favoring reactions such as N-acylation and N-alkylation.

This guide provides a predictive framework based on fundamental electronic principles and supported by data from related systems. Researchers working with these valuable building blocks should consider these intrinsic reactivity differences when designing synthetic routes to novel and complex molecular architectures. Experimental validation of these predictions will be crucial for the optimal utilization of these versatile synthons.

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A Senior Application Scientist's Guide to the Biological Potential of Methyl 6-amino-1H-indole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged structure," a framework that has consistently yielded compounds with significant therapeutic potential.[1] Its presence in numerous natural products and FDA-approved drugs underscores its versatility and importance in drug discovery.[2][3][4] This guide focuses on a specific, yet promising, starting point for novel therapeutic development: Methyl 6-amino-1H-indole-4-carboxylate hydrochloride . While direct comparative studies on a series of its derivatives are nascent in the published literature, the foundational 6-aminoindole core is a well-established pharmacophore.[5]

This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals. We will explore the known biological activities of structurally related indole derivatives to forecast the potential of this scaffold. Furthermore, we will provide robust, field-proven experimental protocols and workflows to empower your research and development efforts in synthesizing and evaluating novel derivatives based on this promising backbone. Our objective is to bridge the existing knowledge gap and illuminate a path for the rational design of new chemical entities.

The Rationale: Why Focus on the 6-amino-1H-indole-4-carboxylate Scaffold?

The strategic placement of substituents on the indole ring is a cornerstone of medicinal chemistry, profoundly influencing the molecule's interaction with biological targets. The 6-amino group, in particular, offers a versatile handle for chemical modification, allowing for the introduction of a wide array of functional groups through well-established synthetic methodologies. This derivatization potential is key to tuning the compound's pharmacokinetic and pharmacodynamic properties.

Moreover, the indole nucleus itself is implicated in a multitude of biological processes. Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of crucial enzymes like topoisomerases and kinases, disruption of microtubule polymerization, and induction of apoptosis.[3][6] The ester moiety at the 4-position provides another site for modification, potentially influencing solubility, cell permeability, and target engagement.

A Comparative Overview of Biological Activities in Structurally Related Indole Derivatives

While specific data on derivatives of this compound is limited, we can infer potential therapeutic avenues by examining the biological activities of analogous indole compounds. The following sections provide a comparative analysis of anticancer, antimicrobial, and anti-inflammatory activities of various indole derivatives, supported by experimental data from the literature.

Anticancer Activity: A Prominent Therapeutic Avenue

The indole scaffold is a hallmark of many potent anticancer agents.[2][7][8] The cytotoxic effects of novel indole derivatives are frequently evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.

Table 1: In Vitro Anticancer Activity of Selected Indole Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Indole-based ChalconeChalcone-indole derivative 12Various0.22 - 1.80[3]
Bisindolylalkanes3,3′-(thiochroman-4,4-diyl)bis(1H-indole)A549 (Lung)~9 µg/mL[9]
Indole-2-carboxamidesCompound 8gM. tuberculosis H37Rv0.32[10]
Ursolic Acid-Indole ConjugateCompound 5fSMMC-7721 (Hepatocarcinoma)0.56 ± 0.08[6]
Penta-heterocycle IndoleCompound 10bA549 (Lung)0.012[8]
Penta-heterocycle IndoleCompound 10bK562 (Leukemia)0.010[8]

The data clearly indicates that modifications across the indole ring system can lead to highly potent anticancer compounds with nanomolar to low micromolar efficacy. For instance, the introduction of a penta-heterocyclic moiety in compound 10b resulted in exceptionally potent activity against lung and leukemia cancer cell lines.[8] Similarly, conjugating ursolic acid to an indole scaffold in compound 5f yielded a potent inhibitor of hepatocarcinoma cells.[6] These examples highlight the immense potential for discovering novel and potent anticancer agents through the derivatization of the Methyl 6-amino-1H-indole-4-carboxylate scaffold.

Antimicrobial and Anti-inflammatory Potential

Beyond cancer, indole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects.[11][12]

Table 2: Antimicrobial and Anti-inflammatory Activity of Selected Indole Derivatives

Compound ClassDerivative ExampleBiological ActivityKey FindingsReference
Fused PyrrolesDerivative 1b-e, gAnti-inflammatoryPromising activity equivalent to indomethacin and ibuprofen[11]
6-(benzoylamino)benzoxaborolesCompound 1qAnti-inflammatoryPotent inhibition of TNF-α, IL-1β, and IL-6 (IC50: 0.19-0.50 µM)[13]
Indole-piperazine analogsCompound 20AntitubercularPotent against M. tuberculosis (MIC: 6.16 µM)[12]
Indole-carboxamidesCompound 21AntitubercularTremendous potency against multidrug-resistant M. tuberculosis (MIC: 0.012 µM)[12]

The anti-inflammatory potential is notable, with some derivatives showing efficacy comparable to established drugs.[11] The potent antitubercular activity of certain indole-carboxamides underscores the potential of this scaffold in combating infectious diseases.[12]

Experimental Workflows: A Guide to Synthesis and Biological Evaluation

To facilitate the exploration of Methyl 6-amino-1H-indole-4-carboxylate derivatives, we present a generalized workflow for their synthesis and subsequent biological evaluation.

General Synthetic Workflow

The synthesis of novel derivatives will likely commence with the functionalization of the 6-amino group of the parent scaffold. A common and versatile approach is amide bond formation with a variety of carboxylic acids.

G cluster_synthesis Derivative Synthesis Start Methyl 6-amino-1H-indole-4-carboxylate HCl Coupling Amide Coupling (e.g., EDCI, HOBt) Start->Coupling Carboxylic_Acids Diverse Carboxylic Acids (R-COOH) Carboxylic_Acids->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Library Library of Novel Derivatives Characterization->Library

Caption: A generalized workflow for the synthesis of novel indole derivatives.

Key Biological Assays: Step-by-Step Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Many indole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). A common pathway involves the activation of caspases and modulation of Bcl-2 family proteins.

G Indole Indole Derivative Bax Bax/Bak Activation Indole->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Indole->Bcl2 inhibits Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway often modulated by indole derivatives.

Concluding Remarks and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. While direct comparative data on its derivatives is currently sparse, the extensive body of literature on analogous indole compounds strongly suggests its potential in oncology, infectious diseases, and inflammatory conditions.

The synthetic accessibility of the 6-amino position, coupled with the established biological relevance of the indole core, provides a clear and compelling rationale for the systematic exploration of this compound class. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to embark on this endeavor. It is our firm belief that the synthesis and biological evaluation of a diverse library of Methyl 6-amino-1H-indole-4-carboxylate derivatives will yield novel chemical entities with significant therapeutic promise. The scientific community eagerly awaits such focused studies to unlock the full potential of this intriguing scaffold.

References

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A Comparative Guide to the Structural Elucidation of Methyl 6-amino-1H-indole-4-carboxylate: A Case Study in X-ray Crystallography and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indole Scaffold in Modern Drug Discovery

The indole ring system, a fusion of benzene and pyrrole rings, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties make it a "privileged scaffold," frequently appearing in natural products and pharmaceuticals.[1][2][3] Indole derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][4][5] The precise three-dimensional arrangement of atoms and functional groups within these molecules is paramount, as it dictates their interaction with biological targets such as enzymes and receptors, ultimately governing their therapeutic efficacy.

This guide focuses on Methyl 6-amino-1H-indole-4-carboxylate, a functionalized indole derivative with significant potential as a building block in the synthesis of targeted therapeutics. While the hydrochloride salt of this compound is of particular interest for its potential physicochemical advantages in drug formulation, a publicly deposited X-ray crystal structure for this specific salt is not available. This common scenario in drug development—the absence of a definitive crystal structure for a key derivative—provides an excellent opportunity to conduct a comparative analysis.

This guide will therefore use the closely related free base, Methyl 6-amino-1H-indole-4-carboxylate , as a central case study. We will provide a detailed, field-proven protocol for its synthesis and crystallization, followed by an in-depth analysis of its structure as determined by single-crystal X-ray diffraction (SCXRD). We will then objectively compare the rich, atomic-resolution data obtained from SCXRD with the structural insights provided by Nuclear Magnetic Resonance (NMR) spectroscopy and computational crystal structure prediction (CSP). This comparative approach will equip researchers with the understanding needed to select the most appropriate analytical tools for their specific structural elucidation challenges.

Part 1: Experimental Protocol for Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The following protocols are designed to be self-validating, with explanations for key experimental choices.

Synthesis of Methyl 6-amino-1H-indole-4-carboxylate

The synthesis of indole-4-carboxylates can be achieved through various routes, often involving palladium-catalyzed heteroannulation reactions.[6] The following is a representative procedure adapted from established methodologies for creating functionalized indoles.

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A React Methyl 2-ethenyl-3-nitrobenzoate with CO gas B Add Triphenylphosphine (catalyst) in Acetonitrile A->B C Heat reaction mixture (e.g., 50 hr at elevated temp/pressure) B->C D Cool and concentrate crude product C->D Reaction complete E Purify via Silica Gel Column Chromatography D->E F Elute with Hexanes/CH2Cl2 gradient E->F G Combine fractions and evaporate solvent F->G H Obtain Methyl 6-amino-1H-indole-4-carboxylate (pale yellow solid) G->H Yields pure product G A Dissolve purified compound in minimal amount of hot solvent (e.g., Ethanol/Water mixture) B Create a saturated or near-saturated solution A->B C Loosely cover the vial to allow for slow evaporation B->C D Place in a vibration-free environment at constant temperature C->D E Monitor for crystal growth over several days to weeks D->E F Harvest well-formed single crystals E->F G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C cluster_3 Molecule D A ...N(6)-H··· B ···O=C(4)... A->B H-Bond (Amino to Carbonyl) C ···H-N(1)... D ···O=C(4)... C->D H-Bond (Indole NH to Carbonyl)

Sources

Comparative Analysis of Methyl 6-amino-1H-indole-4-carboxylate Analogs: A Guide to Structure-Activity Relationship (SAR) Studies for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a fertile ground for the development of novel therapeutic agents targeting a wide range of diseases, including cancer, viral infections, and inflammatory disorders.[2][4][5] Within this diverse family, the Methyl 6-amino-1H-indole-4-carboxylate scaffold presents a particularly attractive starting point for drug discovery. Its three distinct functional groups—the 6-amino group, the indole nitrogen (N-1), and the 4-methyl carboxylate—offer multiple vectors for chemical modification, enabling a systematic exploration of the chemical space to optimize biological activity.

This guide provides a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies on analogs of Methyl 6-amino-1H-indole-4-carboxylate. We will delve into strategic approaches for analog synthesis, robust methodologies for comparative biological evaluation, and the logical framework for interpreting SAR data to guide the design of more potent and selective compounds. The experimental protocols and strategic insights presented herein are grounded in established principles of medicinal chemistry and are designed to provide researchers, scientists, and drug development professionals with a practical roadmap for unlocking the therapeutic potential of this promising scaffold.

I. Strategic Synthesis of Analog Libraries

The cornerstone of any successful SAR campaign is the rational design and efficient synthesis of a diverse library of analogs. The Methyl 6-amino-1H-indole-4-carboxylate core allows for systematic modifications at three primary positions: the N1 indole nitrogen, the C6 amino group, and the C4 carboxylate.

A. General Synthetic Workflow

A generalized synthetic approach to generate a library of analogs is depicted below. This workflow allows for the introduction of diversity at the key positions of the parent molecule.

G cluster_0 Core Scaffold cluster_1 Modification Pathways cluster_2 Intermediate & Final Products start Methyl 6-amino-1H-indole-4-carboxylate N1_mod N1-Alkylation/Arylation start->N1_mod R1-X, Base C6_mod C6-Acylation/Sulfonylation/ Reductive Amination start->C6_mod R2-COCl or R2-SO2Cl, Base hydrolysis Saponification to Carboxylic Acid start->hydrolysis LiOH or NaOH final_analogs Diverse Analog Library N1_mod->final_analogs C6_mod->final_analogs C4_mod C4-Amidation C4_mod->final_analogs hydrolysis->C4_mod R3-NH2, Coupling Agent

Caption: Generalized workflow for the synthesis of a diverse analog library.

B. Experimental Protocol: C6-Amide Synthesis

This protocol details a standard procedure for acylating the 6-amino group, a common and effective way to explore the impact of substituents on biological activity.

Objective: To synthesize N-(4-(methoxycarbonyl)-1H-indol-6-yl)benzamide.

Materials:

  • Methyl 6-amino-1H-indole-4-carboxylate hydrochloride

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Suspend this compound (1.0 eq) in DCM (10 mL/mmol) in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Add pyridine (2.5 eq) dropwise to the suspension.

  • In a separate flask, dissolve benzoyl chloride (1.1 eq) in a small amount of DCM.

  • Add the benzoyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash with saturated NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality: The use of pyridine is crucial as it acts as a base to both neutralize the hydrochloride salt and to scavenge the HCl byproduct generated during the acylation, driving the reaction to completion. Purification by column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the purity of the final compound for biological testing.

II. Comparative Biological Evaluation

Given the broad spectrum of activities reported for indole derivatives, a tiered screening approach is recommended.[2] Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically relevant class of anticancer agents, and many heterocyclic compounds, including indole derivatives, have shown promise in this area.[6][7][8] Therefore, a PARP1 enzymatic assay serves as an excellent primary screen to identify initial hits.

A. Screening Cascade

G A Synthesized Analog Library B Primary Screen: PARP1 Enzymatic Assay (IC50) A->B Identify initial hits C Secondary Screen: Cell-Based PARP Activity Assay (e.g., PAR levels in BRCA-deficient cells) B->C Confirm cellular activity E Selectivity Profiling: PARP2 and other isoforms B->E Determine isoform selectivity D Tertiary Screen: Antiproliferative Assay (e.g., against BRCA1/2 mutant cancer cell lines) C->D Assess functional outcome F In vivo Efficacy Studies (Xenograft models) D->F Evaluate in vivo potential G Lead Optimization F->G

Caption: A tiered screening cascade for identifying and optimizing lead compounds.

B. Experimental Protocol: PARP1 Enzymatic Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of compounds against the PARP1 enzyme.

Objective: To determine the IC₅₀ values of the synthesized analogs against human PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (PARP1 substrate)

  • Biotinylated NAD⁺

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Streptavidin-coated high-binding capacity 96-well plates

  • HRP-conjugated anti-PAR antibody

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Plate reader

Procedure:

  • Coat a 96-well plate with Histone H1 overnight at 4 °C. Wash the plate with wash buffer (PBS + 0.05% Tween-20).

  • Prepare a reaction mixture containing assay buffer, activated DNA, and biotinylated NAD⁺.

  • Add the test compounds at various concentrations (typically a 10-point serial dilution) to the wells. Include a positive control (e.g., Olaparib) and a DMSO vehicle control.

  • Add the PARP1 enzyme to each well to initiate the reaction.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate to remove unreacted components.

  • Add streptavidin-HRP conjugate to the wells and incubate for 1 hour to detect the biotinylated PAR chains attached to the histone.

  • Wash the plate and add TMB substrate. Incubate until a blue color develops.

  • Stop the reaction with the stop solution, which will turn the color yellow.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Trustworthiness: This assay is self-validating through the inclusion of positive (a known PARP inhibitor) and negative (vehicle) controls. The signal generated is directly proportional to the enzymatic activity, allowing for a quantitative measure of inhibition.

III. Structure-Activity Relationship (SAR) Analysis

The data generated from the biological assays should be systematically organized to elucidate the relationship between chemical structure and biological activity.

A. Data Presentation

A well-structured table is essential for comparing the analogs. This table should include the structural modifications, the corresponding biological data (e.g., IC₅₀ values), and any other relevant physicochemical properties.

Table 1: Hypothetical SAR Data for Methyl 6-amino-1H-indole-4-carboxylate Analogs as PARP1 Inhibitors

Compound IDN1-Substituent (R¹)C6-Acyl Group (R²)C4-Modification (R³)PARP1 IC₅₀ (nM)
Parent HHOMe>10,000
1a HBenzoylOMe850
1b H4-FluorobenzoylOMe420
1c H4-MethoxybenzoylOMe1,200
1d HCyclohexylcarbonylOMe980
2a MethylBenzoylOMe760
2b BenzylBenzoylOMe2,100
3a HBenzoylOH790
3b HBenzoylNH-Cyclopropyl150
B. Interpreting the SAR

From the hypothetical data in Table 1, several preliminary SAR trends can be deduced:

  • C6-Substitution is Crucial: The parent compound is inactive, while acylation of the 6-amino group (compounds 1a-1d ) confers significant PARP1 inhibitory activity. This suggests the C6-substituent is involved in a key binding interaction.

  • Electronic Effects at C6: Introducing an electron-withdrawing fluorine atom on the benzoyl ring (1b ) improves potency compared to the unsubstituted benzoyl (1a ), while an electron-donating methoxy group (1c ) is detrimental. This indicates that the electronic properties of this aromatic ring are important.

  • N1-Substitution: Small alkyl substitution at the N1 position (2a ) is well-tolerated, whereas a larger, more flexible benzyl group (2b ) leads to a loss of activity. This suggests a sterically constrained pocket near the indole nitrogen.

  • C4-Modification: Conversion of the methyl ester to a cyclopropyl amide (3b ) significantly enhances potency. This modification likely introduces a new hydrogen bond donor and a favorable vector into a nearby pocket.

C. Visualizing SAR Trends

G cluster_0 Key SAR Findings Indole Methyl 6-amino-1H-indole-4-carboxylate Scaffold C6 C6-Amide (Essential for activity) Indole->C6 N1 N1-Position (Small substituents tolerated) Indole->N1 C4 C4-Amide (Enhances potency) Indole->C4 Aryl Aryl group at C6 (Electron-withdrawing groups are favorable) C6->Aryl

Caption: Key structure-activity relationships derived from initial screening.

IV. Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to conducting SAR studies on analogs of Methyl 6-amino-1H-indole-4-carboxylate. By combining rational analog design, efficient synthesis, and a tiered biological evaluation strategy, researchers can effectively navigate the chemical space surrounding this versatile scaffold. The hypothetical SAR analysis demonstrates how initial data can be translated into actionable insights, guiding the next cycle of design and synthesis toward compounds with improved potency, selectivity, and drug-like properties. Future work should focus on optimizing the most promising leads, such as compound 3b , by further exploring the substituent requirements at the C4-amide and the C6-benzoyl positions, while also initiating early ADME-Tox profiling to ensure the development of a viable clinical candidate.

V. References

  • Zhou, G., Sofiyev, V., Kaur, H., Snyder, B. A., Mankowski, M. K., Hogan, P. A., Ptak, R. G., & Gochin, M. (2014). Structure-Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(12), 5296–5306. [Link]

  • Organic Syntheses (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses Procedure. [Link]

  • Kumar, A., Sharma, S., & Maurya, R. A. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158. [Link]

  • Casey, D. A., & Winterson, A. J. (2010). Amino derivatives of indole as potent inhibitors of isoprenylcysteine carboxyl methyltransferase. PubMed. [Link]

  • Rose, M., Burgess, J. T., & O'Byrne, K. (2017). PARP inhibitors: its role in treatment of cancer. Chinese Clinical Oncology, 6(3), 27. [Link]

  • Papeo, G., Posteri, H., Borghi, D., & Ciavolella, A. (2015). Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. PMC. [Link]

  • Garg, N. K., Sarpong, R., & Stoltz, B. M. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(52), 32873–32890. [Link]

  • El-Gazzar, M. G., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15689. [Link]

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2019(2), 1-14. [Link]

  • Brandeburg, Z. C., et al. (2025). Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. ChemMedChem. [Link]

  • Boger, D. L., & Garbaccio, R. M. (1999). Synthesis and evaluation of duocarmycin SA analogs incorporating the methyl 1,2,8,8a-tetrahydrocyclopropa[c]oxazolo[2,3-e]indol-4-one-6-carboxylate (COI) alkylation subunit. Bioorganic & Medicinal Chemistry, 7(10), 2275-2284. [Link]

  • Mondal, P., & Mondal, S. (2022). Synthesis, characterization and SAR studies of Novel Series of Spiro β-Lactam of 5-methyl-indole-2,3-dione derivatives as a potential antibacterial and anthelmintic agent. Current Chemistry Letters, 11(4), 403-414. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 6-amino-1H-indole-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For novel active pharmaceutical ingredients (APIs) such as Methyl 6-amino-1H-indole-4-carboxylate hydrochloride, establishing robust and reliable analytical methods is a cornerstone of a successful regulatory submission. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of this compound. More importantly, it outlines a comprehensive cross-validation protocol to ensure consistency and reliability between these methods, a critical step when methods are used interchangeably or transferred between laboratories.

This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). All recommendations are grounded in the latest regulatory expectations, including the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[1][2][3][4]

The Critical Role of Cross-Validation in the Analytical Lifecycle

Analytical method validation is not a singular event but a continuous process throughout the lifecycle of a drug product.[5] Cross-validation becomes necessary when two or more analytical methods are used to generate data within the same study or across different studies, where a comparison of the data is required.[6] This is particularly relevant in scenarios such as:

  • Method Transfer: When an analytical method is transferred from a sending laboratory (e.g., R&D) to a receiving laboratory (e.g., Quality Control).[7][8][9][10]

  • Method Bridging: When a new analytical method is introduced to replace an existing one.

  • Inter-laboratory Studies: When data from different laboratories using either the same or different methods need to be compared.[11]

A well-designed cross-validation study provides documented evidence that the different analytical methods yield comparable results, thereby ensuring the consistency and reliability of the data used for critical decision-making in drug development.[12]

Comparative Analytical Methodologies

For a molecule like this compound, with its polar functional groups (amino and carboxylate) and aromatic indole core, both HPLC and GC-MS present viable analytical options. However, each technique comes with its own set of considerations.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is a workhorse in pharmaceutical analysis due to its versatility and robustness for a wide range of compounds. For indole derivatives, RP-HPLC with UV detection is a common and effective approach.[13][14][15]

Rationale for Method Design: The selection of a C18 stationary phase provides a nonpolar environment suitable for retaining the indole ring structure. The mobile phase, a mixture of an acidic aqueous buffer and an organic modifier, is chosen to ensure the analyte is in a single ionic form and to achieve optimal retention and peak shape. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks. UV detection is appropriate due to the strong chromophore of the indole nucleus.[16]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high selectivity and sensitivity. However, due to the low volatility and polar nature of amino acids and their derivatives, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis.[17][18][19]

Rationale for Method Design: Silylation is a common derivatization technique for compounds with active hydrogens, such as those found in this compound.[18] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts with the amino and carboxyl groups to increase volatility. The use of a mass spectrometric detector provides high specificity and allows for structural confirmation of the analyte.[20]

Experimental Protocols

Protocol 1: RP-HPLC-UV Analysis
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.[16]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of 1 mg/mL.

    • Prepare calibration standards and quality control (QC) samples by serial dilution of the stock solution.

Protocol 2: GC-MS Analysis with Derivatization
  • Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.

  • Derivatization Procedure:

    • Pipette 100 µL of the sample (or standard/QC) into a vial and evaporate to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Mode: Splitless.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

Cross-Validation Study Design

The cross-validation study will be conducted in accordance with ICH guidelines, focusing on accuracy and precision.[1][21][22][23] The study will involve analyzing the same set of QC samples using both the validated HPLC-UV and GC-MS methods.

Workflow for Cross-Validation

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like Methyl 6-amino-1H-indole-4-carboxylate hydrochloride requires a disposal plan that is both compliant and scientifically sound. This guide provides a detailed operational framework for the safe handling and disposal of this compound, moving beyond a simple checklist to explain the rationale behind each critical step.

This document is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer and the specific waste disposal protocols established by your institution's Environmental Health and Safety (EHS) department.

Hazard Identification and Immediate Safety Precautions

Before any disposal procedures begin, a thorough understanding of the compound's hazards is essential. This compound is classified as an irritant.[1] The primary risks are associated with direct contact and inhalation of dust particles. The hydrochloride salt form may also contribute to its irritant properties.

For immediate reference, the key hazard classifications and requisite personal protective equipment (PPE) are summarized below.

Hazard CategoryGHS ClassificationRequired Personal Protective Equipment (PPE) & Controls
Skin Irritation Category 2Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[2][3]
Eye Irritation Category 2AEye Protection: Chemical safety goggles or a face shield.[2][3]
Respiratory Irritation STOT SE 3¹Respiratory Protection & Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid dust formation and inhalation.[1][2]
General Handling Not ApplicableProtective Clothing: A standard laboratory coat must be worn to prevent skin contact.[4]

¹STOT SE 3: Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation).[1]

The causality behind these PPE requirements is straightforward: the compound has been demonstrated to cause irritation upon contact with skin, eyes, and the respiratory system.[1] Therefore, a multi-layered defense using engineering controls (fume hood) and physical barriers (gloves, goggles, lab coat) is mandatory to mitigate exposure risks.

Waste Characterization and Segregation: The Core Principle

Proper disposal begins with correct waste characterization. This compound must be treated as hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of in regular trash or washed down the sanitary sewer.[3][5]

The compound falls into the category of non-halogenated organic waste. The "hydrochloride" component signifies it is a salt and, while containing chlorine, it is ionic and does not classify the compound as halogenated organic waste, which requires separate disposal streams.[5]

The Cardinal Rule of Disposal: Never mix different waste streams.[6] Incompatible chemicals can react violently. This waste must be segregated into a designated container for solid organic chemical waste.

Step-by-Step Operational Disposal Plan

The following protocol provides a systematic process for the collection and disposal of this compound waste.

Step 1: Container Selection and Preparation
  • Select a Compatible Container: Choose a container made of a material compatible with the chemical, typically a high-density polyethylene (HDPE) or glass bottle with a screw-on cap.[6][7] The container must be in good condition, with no cracks or leaks.

  • Ensure Proper Size: The container size should be appropriate for the amount of waste to avoid excessive headspace, but liquid waste containers should never be filled beyond 75-80% capacity to allow for vapor expansion.[8]

  • Pre-label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label.[6]

Step 2: Waste Collection
  • Pure or Unused Compound: Carefully transfer any unused, expired, or unwanted solid this compound into the designated hazardous waste container. Perform this transfer inside a chemical fume hood to contain any dust.[9]

  • Contaminated Labware:

    • Solids: Items such as contaminated weighing papers, gloves, and paper towels should be collected in the same solid hazardous waste container.

    • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container.[2]

    • Glassware: Heavily contaminated glassware should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The first two rinsates are considered hazardous and must be collected as liquid hazardous waste in a separate, appropriately labeled container.[7] The cleaned glassware can then be washed normally.

Step 3: Final Labeling and Storage
  • Complete the Label: Once waste collection is complete or the container is full, fill out the hazardous waste label completely. This must include:

    • The full chemical name: "this compound".[6]

    • An accurate estimation of the quantity.

    • The date the first waste was added (accumulation start date).[4]

    • The name of the principal investigator or responsible person.

  • Secure the Container: Tightly close the container cap.[6] The exterior of the container must be clean and free of contamination.

  • Store Appropriately: Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and segregated from incompatible materials.[4][6]

Step 4: Arrange for Final Disposal
  • Contact EHS: Follow your institution's specific procedures to request a pickup of the hazardous waste. This is typically handled by the Environmental Health and Safety (EHS) office, which will ensure the waste is transported to a licensed professional waste disposal facility.[3][10]

The entire disposal workflow is a self-validating system designed to ensure safety and compliance at every stage, from initial handling to final transfer.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_final Finalization & Disposal Start Waste Generated (Unused Compound or Contaminated Materials) Consult Consult SDS and Institutional EHS Protocols Start->Consult PPE Don Appropriate PPE (Fume Hood, Goggles, Gloves, Lab Coat) Consult->PPE Characterize Characterize as Solid Hazardous Chemical Waste PPE->Characterize Segregate Segregate into a Labeled, Compatible Waste Container Characterize->Segregate Prohibit DO NOT Dispose in Trash or Sewer Characterize->Prohibit Seal Securely Seal Container & Complete Waste Label Segregate->Seal Store Store in Designated Satellite Accumulation Area Seal->Store EHS Arrange for Pickup by EHS for Professional Disposal Store->EHS

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and contamination.

  • For a Small Spill (Solid):

    • Alert Personnel: Notify others in the immediate area.

    • Ensure PPE: If not already wearing it, don the appropriate PPE, including a respirator if necessary.[11]

    • Containment: Gently cover the spill with an absorbent material designed for chemical spills to avoid raising dust.

    • Clean-up: Carefully sweep or scoop the material and absorbent into your designated solid hazardous waste container.[12]

    • Decontaminate: Wipe the spill area with a suitable solvent and paper towels, collecting the towels as hazardous waste.

    • Report: Report the incident to your lab supervisor.

  • For a Large Spill:

    • Evacuate: Immediately evacuate the area.

    • Isolate: Close the doors and prevent entry.

    • Notify: Alert your lab supervisor and contact your institution's EHS or emergency response team immediately.[11] Do not attempt to clean up a large spill unless you are specifically trained to do so.

By adhering to these rigorous, well-documented procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals. Benchchem.
  • Proper Disposal of 5-(thiophen-2-yl)-1H-indole: A Guide for Laboratory Professionals. Benchchem.
  • Proper Disposal of Indole-3-Carbinol: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • SAFETY DATA SHEET - Indole. Sigma-Aldrich.
  • Safety Data Sheet - Indole-3-carboxaldehyde. Cayman Chemical.
  • Amino Acid Standard - SAFETY DATA SHEET. Agilent.
  • Safety Data Sheet: Amino acid. Carl ROTH.
  • Safety Data Sheet - tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-1H-indole-1- carboxylate. CymitQuimica.
  • SAFETY DATA SHEET - Methyl 6-aminoindole-4-carboxylate hydrochloride. Fisher Scientific.
  • Methyl 4-AMino-6-indolecarboxylate Hydrochloride (CAS No. 1235138-34-7) SDS. BOC Sciences.
  • SAFETY DATA SHEET - 1-Methyl-1H-indole-4-carboxylic acid. Fisher Scientific.
  • Standard Operating Procedure - Hydrochloric Acid. UC Santa Cruz.
  • SAFETY DATA SHEET - Methyl hydrazinocarboxylate. Sigma-Aldrich.
  • SAFETY DATA SHEET - 1-Methylindole. Thermo Fisher Scientific.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University.
  • SAFETY DATA SHEET - Mechlorethamine Hydrochloride. Spectrum Chemical.
  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.
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A Senior Application Scientist's Guide to Handling Methyl 6-amino-1H-indole-4-carboxylate hydrochloride: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, or drug development professional, the integrity of our work is inextricably linked to the safety of our practices. Handling novel chemical entities like Methyl 6-amino-1H-indole-4-carboxylate hydrochloride demands more than just procedural adherence; it requires a deep, intuitive understanding of the material's nature and a proactive approach to risk mitigation. This guide moves beyond a simple checklist to provide a comprehensive operational framework for the safe and effective handling of this compound, grounded in scientific principles and field-proven best practices.

Hazard Identification: Understanding the Compound

This compound is an organic compound that, like many amine salts and powdered reagents, presents specific hazards that must be managed through appropriate engineering controls and personal protective equipment (PPE). The primary risks associated with this compound, as identified in its Safety Data Sheet (SDS), are irritation to the skin, eyes, and respiratory system.[1]

  • Skin Irritation: Direct contact can cause redness, itching, or inflammation.

  • Serious Eye Irritation: The compound can cause significant irritation and potential damage if it comes into contact with the eyes.[1]

  • Respiratory Irritation: Inhalation of the dust can lead to irritation of the respiratory tract.[1]

Understanding these hazards is the foundational step in designing a safe handling protocol. The causality is clear: the fine, powdered nature of the solid increases the risk of aerosolization, leading to potential inhalation and unintended contact with skin and eyes.[2]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a passive choice but an active strategy to create a barrier between the researcher and the potential hazard. For this compound, a multi-layered approach to PPE is essential.

Engineering Controls: The First Line of Defense

Before considering wearable PPE, engineering controls must be in place. All operations involving the handling of this powdered compound, especially weighing and transferring, must be conducted within a certified chemical fume hood.[3][4] This primary control measure is designed to capture and vent airborne particles, drastically reducing the risk of inhalation.[4]

Essential PPE Ensemble

The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot generally required
Weighing Powder Chemical Safety GogglesNitrile Gloves (Double-gloving recommended)Lab CoatWork in a chemical fume hood
Preparing Solutions Chemical Safety GogglesNitrile GlovesLab CoatWork in a chemical fume hood
Spill Cleanup Chemical Safety Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-resistant Apron over Lab CoatNIOSH-approved respirator may be required based on spill size

In-Depth PPE Rationale:

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against airborne dust and accidental splashes.[5][6] For larger-scale operations or when a significant splash hazard exists, a face shield should be worn over the goggles.[7]

  • Hand Protection: Chemical-resistant nitrile gloves are the standard for handling this compound.[3] Given the fine nature of the powder, double-gloving is a prudent measure to prevent exposure in case the outer glove is compromised. Gloves should be inspected for tears or holes before each use and changed immediately if contamination is suspected.[8] Always wash hands thoroughly after removing gloves.[8][9]

  • Body Protection: A clean, buttoned lab coat serves to protect the skin and personal clothing from contamination.[7] For procedures with a higher risk of spills, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: While a fume hood is the primary method for respiratory protection, a NIOSH-approved respirator with a particulate filter may be necessary in situations where engineering controls are not sufficient or during the cleanup of a large spill.[7]

Operational Plan: A Step-by-Step Workflow

Adherence to a validated, step-by-step protocol is critical for minimizing exposure and ensuring experimental reproducibility.

Workflow for Weighing and Solution Preparation

cluster_prep Preparation Phase cluster_weigh Weighing Phase cluster_solubilize Solution Preparation Phase cluster_cleanup Cleanup & Disposal Phase prep1 Don all required PPE (Goggles, Lab Coat, Gloves) prep2 Designate and prepare work area in a certified fume hood prep1->prep2 prep3 Line work surface with absorbent bench paper prep2->prep3 weigh1 Tare a sealable container on the analytical balance prep3->weigh1 Start Weighing weigh2 Transfer container to fume hood weigh1->weigh2 weigh3 Carefully add powder to container, minimizing dust generation weigh2->weigh3 weigh4 Securely seal the container weigh3->weigh4 weigh5 Wipe exterior of container before re-weighing weigh4->weigh5 sol1 In the fume hood, add solvent to the sealed container weigh5->sol1 Proceed to Solubilization sol2 Mix until fully dissolved sol1->sol2 clean1 Decontaminate work surfaces sol2->clean1 Finalize clean2 Dispose of all contaminated waste in labeled hazardous waste containers clean1->clean2 clean3 Remove PPE in the correct order clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for Safe Handling of Powdered Chemical Reagents.

Detailed Protocol:

  • Preparation:

    • Confirm that a certified chemical fume hood is operational.

    • Don all required PPE: chemical safety goggles, a buttoned lab coat, and nitrile gloves.

    • Line the work surface inside the fume hood with disposable absorbent paper.[3]

  • Weighing the Solid:

    • To minimize contamination of the balance, pre-tare a sealable container (e.g., a vial with a cap).[3]

    • Transfer the open chemical container and the tared receiving container into the fume hood.

    • Carefully transfer the desired amount of this compound into the tared container. Use a spatula and avoid creating dust clouds by transferring small amounts at a time.[10]

    • Once the transfer is complete, securely close both containers.

    • Wipe the exterior of the receiving container with a damp cloth to remove any adhering particles before removing it from the hood for final weighing.

  • Preparing the Solution:

    • Return the sealed container with the weighed powder to the fume hood.

    • Add the desired solvent to the container, ensuring adequate ventilation.

    • Mix gently until the solid is fully dissolved. The compound is now in a less hazardous liquid form as the risk of aerosolization is greatly reduced.[10]

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step in the chemical handling lifecycle. All waste must be treated as hazardous.

  • Solid Waste: All contaminated materials, including gloves, absorbent paper, and weighing boats, must be placed in a clearly labeled hazardous waste container designated for solid chemical waste.[11]

  • Liquid Waste: Unused solutions or waste from the reaction should be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container.[12][13] Never dispose of this chemical down the drain.[14]

  • Empty Containers: The original chemical container, even when empty, will contain residue and must be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent.[15] The rinsate from this process must also be collected as hazardous liquid waste.[15]

Emergency Response

In the event of an exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Spill: For a small spill, use an appropriate absorbent material, and clean the area while wearing full PPE. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

By integrating these principles of hazard assessment, diligent PPE use, and strict procedural adherence, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
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  • Fisher Scientific. Safety Data Sheet for 1-Methylindole-3-carboxaldehyde.
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  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 4-aminophenol.
  • BASF. (2025, October 6). Safety Data Sheet for Butyl Acrylate BMB IC.
  • Aldrich. (2024, September 6). Safety Data Sheet CDS009330.
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  • Fisher Scientific. (2014, September 11). Safety Data Sheet for Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate.
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  • Fisher Scientific. Safety Data Sheet for 1-Methyl-1H-indole-4-carboxylic acid.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet for 1-Methylindole.
  • Spectrum Chemical. (2021, August 25). Safety Data Sheet for Mechlorethamine Hydrochloride.
  • Cayman Chemical. (2025, October 6). Safety Data Sheet for Indole-3-carboxaldehyde.
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